Allysine ethylene acetal
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(10)11)2-1-3-7-12-4-5-13-7/h6-7H,1-5,9H2,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQULWPSGQYZREI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)CCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262449 | |
| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215054-80-1 | |
| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215054-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxolane-2-pentanoic acid, α-amino-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Allysine Ethylene Acetal: A Gateway to Novel Peptide Architectures and Bioconjugates
A Senior Application Scientist's In-depth Technical Guide
In the landscape of modern drug discovery and chemical biology, the precise modification of peptides is paramount for enhancing their therapeutic properties, stability, and functionality. Allysine, an aldehyde-containing derivative of lysine, represents a powerful tool for achieving such modifications.[1] However, the inherent reactivity of the aldehyde group necessitates a protection strategy during peptide synthesis. This guide provides a comprehensive overview of Allysine Ethylene Acetal, a stable precursor that unlocks the vast potential of allysine in peptide chemistry, offering researchers a versatile handle for creating complex peptide structures and bioconjugates.
Understanding Allysine and the Need for Protection
Allysine is a naturally occurring amino acid derivative where the terminal amine of a lysine side chain is replaced by a formyl group.[1] This transformation is a post-translational modification catalyzed by the enzyme lysyl oxidase and is crucial for the cross-linking of collagen and elastin in connective tissues.[1] The aldehyde functionality of allysine is a highly reactive chemical handle, enabling a variety of chemoselective ligation reactions.[2] This reactivity, however, is a double-edged sword. During solid-phase peptide synthesis (SPPS), the unprotected aldehyde can undergo undesirable side reactions, such as self-condensation or reactions with other nucleophilic side chains within the peptide sequence.[3]
To harness the synthetic utility of allysine, its aldehyde group must be masked with a protecting group that is stable throughout the iterative steps of peptide synthesis and can be selectively removed under mild conditions at the desired stage. The ethylene acetal serves as an ideal protecting group for this purpose.
This compound: Structure, Properties, and Synthesis
This compound, chemically known as (2S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a derivative of L-lysine where the side-chain aldehyde is protected as a cyclic acetal.[4][5] This protection strategy effectively tempers the reactivity of the aldehyde, rendering it stable to the conditions of both Fmoc- and Boc-based solid-phase peptide synthesis.[3][6]
Key Properties of L-Allysine Ethylene Acetal:
| Property | Value | Source |
| Molecular Formula | C8H15NO4 | [4][7] |
| Molecular Weight | 189.21 g/mol | [4][7] |
| Appearance | Crystals | [7] |
| Optical Activity | [α]/D +4.0±0.3°, c = 1 in H2O | [7] |
| Reaction Suitability | Solution and Solid-Phase Peptide Synthesis | [3][7] |
The synthesis of L-allysine ethylene acetal can be achieved through various chemical routes, often starting from a protected glutamic acid derivative. A notable enzymatic synthesis involves the reductive amination of the corresponding keto acid using phenylalanine dehydrogenase, offering a stereoselective route to the desired (S)-enantiomer.[8] For practical laboratory use, Fmoc-protected L-allysine ethylene acetal is commercially available, facilitating its direct incorporation into peptide sequences during SPPS.[3]
Incorporation of this compound into Peptides via SPPS
The integration of this compound into a peptide sequence is a straightforward process using standard solid-phase peptide synthesis protocols. The Fmoc-protected version, Fmoc-L-allysine ethylene acetal, is the reagent of choice for this purpose.[3]
The causality behind using Fmoc-L-allysine ethylene acetal lies in the orthogonality of the Fmoc and acetal protecting groups. The Fmoc group is labile to basic conditions (e.g., piperidine), allowing for the sequential addition of amino acids, while the ethylene acetal remains intact.[6] Similarly, the acetal is stable to the acidic conditions often used for the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups.[6]
Experimental Protocol: Incorporation of Fmoc-L-Allysine Ethylene Acetal in Fmoc-SPPS
This protocol outlines the general steps for incorporating an this compound residue into a peptide sequence using a manual or automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-L-allysine ethylene acetal
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Washing solvents (DMF, DCM, IPA)
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF, IPA, and DCM to remove residual piperidine and byproducts.
-
Coupling of Fmoc-L-Allysine Ethylene Acetal:
-
Pre-activate a solution of Fmoc-L-allysine ethylene acetal (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF, IPA, and DCM to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Continuation of Synthesis: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Deprotection and Unmasking of the Allysine Aldehyde
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The ethylene acetal protecting group of the allysine residue is stable to the standard cleavage cocktails (e.g., TFA-based). The deprotection of the acetal to reveal the reactive aldehyde is typically performed as a separate step post-cleavage and purification.
This two-step deprotection strategy is crucial for ensuring that the highly reactive aldehyde does not interfere with other functional groups during the global deprotection step. Mild acidic conditions are employed to hydrolyze the acetal, regenerating the aldehyde.
Experimental Protocol: Acetal Deprotection
-
Peptide Dissolution: Dissolve the purified, side-chain deprotected peptide containing the this compound residue in a suitable solvent system.
-
Acidic Hydrolysis: Treat the peptide solution with a mild acidic solution (e.g., 80-90% trifluoroacetic acid in water) for 1-4 hours at room temperature.
-
Monitoring: Monitor the progress of the deprotection by LC-MS to ensure complete conversion.
-
Work-up: Remove the acid under a stream of nitrogen or by lyophilization.
-
Purification: Purify the resulting aldehyde-containing peptide by RP-HPLC.
The Role of Allysine in Advanced Peptide Synthesis and Drug Development
The introduction of a site-specific aldehyde functionality via this compound opens up a plethora of possibilities for peptide modification and the creation of novel therapeutic candidates.
Chemoselective Ligation for Bioconjugation
The aldehyde group of allysine is a versatile handle for various chemoselective ligation reactions, allowing for the precise attachment of a wide range of molecules, including:
-
Fluorophores and Affinity Tags: For use in diagnostics, imaging, and biochemical assays.[2]
-
Polyethylene Glycol (PEG): To enhance the pharmacokinetic properties of therapeutic peptides.
-
Small Molecule Drugs: To create peptide-drug conjugates for targeted delivery.[]
-
Other Peptides or Proteins: To generate more complex biomolecules.
Common ligation chemistries that exploit the allysine aldehyde include the formation of oximes, hydrazones, and thiazolidines.[2] These reactions are highly specific and proceed under mild, biocompatible conditions, making them ideal for modifying sensitive biomolecules.
Synthesis of Cyclic and Stapled Peptides
The aldehyde group of allysine can react with other nucleophilic side chains within the same peptide, such as the N-terminal amine or the side chains of cysteine or lysine, to form cyclic peptides.[10] Peptide cyclization is a widely used strategy to:
-
Improve Metabolic Stability: By making the peptide less susceptible to enzymatic degradation.[11]
-
Enhance Receptor Binding Affinity and Selectivity: By constraining the peptide into a bioactive conformation.[11]
-
Increase Membrane Permeability: In some cases, by masking polar groups.
The diagram below illustrates the general workflow for utilizing this compound in peptide synthesis and subsequent modification.
Caption: Workflow for the use of this compound in peptide synthesis.
Conclusion and Future Perspectives
This compound is a cornerstone reagent for the site-specific incorporation of aldehyde functionalities into synthetic peptides. Its stability during SPPS and the mild conditions required for its deprotection provide a robust and versatile platform for peptide chemists. The ability to introduce a reactive aldehyde at any desired position within a peptide sequence has profound implications for the development of next-generation peptide therapeutics, diagnostics, and research tools. As the demand for more sophisticated and targeted biomolecules grows, the role of this compound in enabling innovative peptide design and modification strategies will undoubtedly continue to expand. The ongoing development of novel ligation chemistries and a deeper understanding of the structure-activity relationships of modified peptides will further unlock the full potential of this powerful synthetic tool.
References
-
Hanson, R. L., Howell, J. M., LaPorte, T. L., Donovan, M. J., Cazzulino, D. L., Zannella, V., Montana, M. A., Nanduri, V. B., Schwarz, S. R., Eiring, R. F., Durand, S. C., Wasylyk, J. M., Parker, W. L., Liu, M. S., Okuniewicz, F. J., Chen, B., Harris, J. C., Natalie, K. J., Ramig, K., Swaminathan, S., Rosso, V. W., Pack, S. K., Lotz, B. T., Bernot, P. J., Rusowicz, A., Lust, D. A., Tse, K. S., Venit, J. J., Szarka, L. J., & Patel, R. N. (2000). Synthesis of this compound using phenylalanine dehydrogenase from Thermoactinomyces intermedius. Enzyme and Microbial Technology, 26(5-6), 348-358. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11041524, this compound. Retrieved from [Link]
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Emenike, B. U., Shahin, S., & Raj, M. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Angewandte Chemie International Edition, 63(22), e202403215. [Link]
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Baker, J. R., Ben-Shalom, I., Clarkson, G. J., & Shipman, M. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(82), 10689-10702. [Link]
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Royal Society of Chemistry. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. [Link]
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Li, F., & Li, Y.-M. (2019). α-Selective Lysine Ligation and Application in Chemical Synthesis of Interferon Gamma. Organic Letters, 21(9), 3048-3052. [Link]
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Morressier. (2021). Construction of Diverse Peptide Structural Architectures via Chemoselective Peptide Ligation. [Link]
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Semantic Scholar. (n.d.). Construction of diverse peptide structural architectures via chemoselective peptide ligation. [Link]
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Burlina, F., & Galibert, M. (2014). New chemistries for chemoselective peptide ligations and the total synthesis of proteins. Bioorganic & Medicinal Chemistry, 22(19), 5033-5049. [Link]
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Zhang, C., & Dai, P. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(11), 3169. [Link]
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Emory Theses and Dissertations. (2024). Bioinspired Chemical Approach for Synthesis of Allysine. [Link]
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ResearchGate. (n.d.). Bioinspired Synthesis of Allysine for Late‐Stage Functionalization of Peptides. [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Allysine. Retrieved from [Link]
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PubMed. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. [Link]
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PubMed. (2012). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]
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PubMed. (2015). Fmoc Solid-Phase Peptide Synthesis. [Link]
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National Center for Biotechnology Information. (2024). Constraining and Modifying Peptides Using Pd‐Mediated Cysteine Allylation. [Link]
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AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
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PubMed. (2001). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. [Link]
- Google Patents. (n.d.). EP0518295A2 - Allyl side chain protection in peptide synthesis.
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ResearchGate. (n.d.). Allysine peptides and derivatives. Retrieved from [Link]
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AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to L-Allysine Ethylene Acetal: Structure, Properties, and Applications in Bioconjugation
Prepared by: Gemini, Senior Application Scientist
Executive Summary
L-Allysine ethylene acetal, chemically known as (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a pivotal synthetic amino acid derivative that serves as a stable precursor to the reactive amino acid, allysine[1][2]. The ethylene acetal moiety acts as a robust protecting group for the aldehyde functional group, preventing its premature reaction during complex synthetic procedures such as solid-phase peptide synthesis. This guide provides a comprehensive technical overview of its chemical properties, structure, and core applications. It details the critical deprotection process required to unmask the aldehyde and explores its subsequent use in site-specific bioconjugation, a cornerstone technique in modern drug development, diagnostics, and materials science[3][4].
Introduction: The Strategic Importance of a Protected Aldehyde
In the realm of chemical biology and pharmaceutical science, the ability to introduce a reactive "handle" at a specific position within a peptide or protein is of paramount importance. The aldehyde functionality of allysine is an exceptionally useful handle due to its unique reactivity profile, which is orthogonal to the native functional groups found in canonical amino acids[5]. However, the aldehyde itself is highly reactive and prone to self-condensation or unwanted reactions with nucleophiles like amines (e.g., lysine side chains).
L-Allysine ethylene acetal provides an elegant solution to this challenge. By masking the aldehyde as a stable cyclic acetal, this building block can be seamlessly incorporated into peptide sequences using standard synthesis protocols[1]. The protecting group can then be quantitatively removed under specific, mild acidic conditions post-synthesis to reveal the aldehyde at the desired location, ready for precise, late-stage functionalization[5]. This strategy is fundamental to the construction of advanced biomolecules, including antibody-drug conjugates (ADCs), cyclic peptides, and fluorescently labeled probes[4].
Chemical Structure and Physicochemical Properties
The structure of L-Allysine ethylene acetal consists of a standard L-amino acid backbone with a side chain terminating in a 1,3-dioxolane ring. This ring is the ethylene acetal protecting group.
Caption: Chemical Structure of L-Allysine Ethylene Acetal.
Physicochemical Data
The key properties of L-Allysine ethylene acetal are summarized below for easy reference.
| Property | Value | Reference(s) |
| Synonym | (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid | [1] |
| CAS Number | 215054-80-1 | [1][6] |
| Molecular Formula | C₈H₁₅NO₄ | [1][6] |
| Molecular Weight | 189.21 g/mol | [1][6] |
| Appearance | Crystals or crystalline powder | [1][6] |
| Purity | ≥98% (by TLC) | [1][6] |
| Optical Activity | [α]/D +4.0±0.3°, c = 1 in H₂O | [1][6] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [7] |
Synthesis and Characterization
L-Allysine ethylene acetal is typically prepared via chemical or enzymatic synthesis. One established method involves the reductive amination of the corresponding keto acid, (S)-2-Keto-5-(1,3-dioxolan-2-yl)-pentanoic acid, utilizing a dehydrogenase enzyme to ensure the correct stereochemistry at the alpha-carbon[8]. The purity of the final product is commonly assessed by Thin Layer Chromatography (TLC), with commercial batches typically exhibiting ≥98% purity[1]. Full characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and integrity of the molecule. For instance, in ¹H NMR spectroscopy, characteristic peaks for the acetal protons (O-CH₂-CH₂-O) are expected to appear around 3.8-4.0 ppm, and the methine proton on the dioxolane ring (O-CH-O) would appear around 4.8-5.0 ppm[9].
Core Application: Site-Specific Bioconjugation Workflow
The primary utility of L-Allysine ethylene acetal is its role as a latent aldehyde. The following workflow outlines the process from deprotection to conjugation.
Caption: General workflow for deprotection and subsequent bioconjugation.
Step-by-Step Deprotection Protocol
The conversion of the acetal to the aldehyde is a critical hydrolysis reaction that must be performed under conditions that do not compromise the integrity of the parent peptide or protein.
-
Dissolution: Dissolve the peptide containing the allysine ethylene acetal residue in an appropriate aqueous buffer. A buffer system with a pH between 3 and 4, such as a 100 mM sodium citrate or sodium acetate buffer, is typically effective.
-
Incubation: Incubate the solution at room temperature or slightly elevated temperature (e.g., 37°C) for 2-16 hours. The reaction progress should be monitored by analytical techniques like LC-MS to determine the point of complete conversion.
-
Quenching/Neutralization (Optional): Once deprotection is complete, the reaction can be neutralized by adding a basic buffer (e.g., phosphate-buffered saline, pH 7.4) if the subsequent conjugation step requires a neutral pH.
-
Conjugation: The crude or purified aldehyde-containing peptide is now ready for immediate use in a conjugation reaction.
Causality Insight: The use of mild acid is crucial. The acetal is labile to acid, while the amide bonds of the peptide backbone are stable, ensuring selective deprotection. The reaction is driven by the presence of water, which participates in the hydrolysis.
Versatile Conjugation Chemistries
Once unmasked, the allysine aldehyde is a versatile electrophile that can react with a variety of soft nucleophiles to form stable covalent bonds.
Caption: Key reaction pathways for functionalizing the allysine aldehyde.
-
Oxime Ligation: Reaction with an aminooxy-functionalized molecule (R-ONH₂) yields a highly stable oxime bond. This is one of the most robust and widely used bioorthogonal reactions.
-
Hydrazone Formation: Reaction with a hydrazide (R-NHNH₂) forms a hydrazone linkage. While stable, it can be reversible under certain conditions, a property sometimes exploited for cleavable linkers.
-
Reductive Amination: Reaction with a primary amine (R-NH₂) first forms a reversible imine (Schiff base), which is then immediately reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine bond[4].
Concluding Remarks
L-Allysine ethylene acetal is a powerful and indispensable tool for the precise chemical modification of peptides and proteins. Its ability to act as a stable, masked version of a reactive aldehyde handle enables its seamless integration into complex biomolecules. The straightforward and selective deprotection protocol, coupled with the versatile reactivity of the resulting aldehyde, provides researchers and drug developers with a reliable method for constructing sophisticated bioconjugates for therapeutic, diagnostic, and research applications.
References
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Taylor, P. P., et al. (2000). Synthesis of this compound using phenylalanine dehydrogenase from Thermoactinomyces intermedius. Enzyme and Microbial Technology, 26(5-6), 348-358. [Link]
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PubChem. (n.d.). Allysine. National Center for Biotechnology Information. [Link]
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RuixiBiotech. (n.d.). L-Allysine ethylene acetal. Product Page. [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum for Lysine. [Link]
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Lee, J., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(19), 5917. [Link]
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Samieipour, F., et al. (2024). Recent developments in bioconjugation: From strategies to design and clinical applications. International Journal of Biological Macromolecules, 255, 128169. [Link]
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Kumar, A., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Journal of Radioanalytical and Nuclear Chemistry. [Link]
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A Technical Guide to Bioconjugation: Allysine versus Allysine Ethylene Acetal
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The site-specific modification of proteins is a cornerstone of modern drug development, diagnostics, and materials science. Among the bioorthogonal handles available, the aldehyde functionality stands out for its unique reactivity and the diverse chemistries it enables. Allysine, an amino acid bearing a side-chain aldehyde, can be incorporated into proteins to serve as a powerful chemical handle. However, the very reactivity that makes the aldehyde useful also presents a significant challenge, leading to potential instability and off-target reactions during synthesis and purification. This guide provides an in-depth technical comparison of two primary strategies for utilizing allysine in bioconjugation: the direct use of reactive allysine and the "protect-then-deprotect" strategy employing its stable precursor, allysine ethylene acetal. We will explore the underlying chemical principles, compare experimental workflows, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.
Part 1: The Aldehyde Handle: A Primer on Allysine in Bioconjugation
The aldehyde is a highly versatile functional group in bioconjugation. Its electrophilic carbon is a prime target for a variety of soft nucleophiles, enabling the formation of stable covalent bonds under biocompatible conditions. Unlike the more commonly used maleimide-thiol chemistry, aldehyde-based ligations do not require a free cysteine, which is often involved in structurally critical disulfide bonds.[1]
Allysine, the ε-aldehyde derivative of lysine, is a naturally occurring amino acid that plays a crucial role in the cross-linking of collagen and elastin.[2][3] This biological precedent highlights its potential as a tool for protein engineering. The introduction of allysine into a recombinant protein, either through genetic code expansion or chemoenzymatic modification of a lysine residue, creates a site-specific "hotspot" for conjugation.[4][5]
However, the aldehyde's reactivity is a double-edged sword. It can be prone to oxidation, self-condensation, or unwanted reactions with nucleophilic residues on the protein surface, complicating synthesis and storage. This inherent instability necessitates a careful strategic approach to its use.
Caption: The challenge: balancing the reactivity of allysine with its inherent instability.
Part 2: The Two Contenders: A Head-to-Head Comparison
The choice between using allysine directly or employing its acetal-protected form depends entirely on the experimental context, particularly the complexity of the protein and the overall synthetic strategy.
Strategy 1: The Direct Approach with Allysine
This strategy involves generating the allysine aldehyde on the protein just before the final conjugation step. This is most suitable when the aldehyde can be produced from a stable precursor (like lysine) on an already folded and purified protein.
-
Generation: Typically achieved through the enzymatic action of lysyl oxidase or by chemical oxidation of a specifically introduced modified lysine, such as dimethyl lysine.[4]
-
Advantages:
-
Disadvantages:
-
The reactive aldehyde is immediately exposed to the buffer and protein environment, requiring prompt conjugation.
-
Requires highly specific enzymatic or chemical methods to avoid off-target modifications.
-
Not compatible with synthetic techniques that involve harsh, nucleophilic, or basic reagents (e.g., solid-phase peptide synthesis).
-
Strategy 2: The Protected Route with this compound
This strategy involves incorporating a protected version of allysine during the initial protein/peptide synthesis. The protecting group, an ethylene acetal, renders the aldehyde inert to most chemical conditions. It is removed in a specific deprotection step to reveal the reactive aldehyde only when it is needed for conjugation.
-
Generation: The unnatural amino acid, typically as Fmoc-L-allysine ethylene acetal, is incorporated during standard Fmoc-based solid-phase peptide synthesis (SPPS).[7]
-
Advantages:
-
Complete Stability: The acetal group is exceptionally stable in neutral to strongly basic environments, making it compatible with the entire SPPS workflow.[8][9][10]
-
Flexibility: The protected protein can be purified, stored, and handled without risk of aldehyde degradation.
-
Controlled Reactivity: The reactive handle is unmasked on demand, providing precise temporal control over the conjugation reaction.
-
-
Disadvantages:
-
Requires an additional deprotection step, which involves treatment with mild acid.[8]
-
Primarily suited for chemically synthesized peptides and proteins, although it can be incorporated into larger proteins via native chemical ligation.
-
Caption: Comparison of experimental workflows for the two allysine strategies.
Part 3: The Chemistry of Ligation: Choosing Your Covalent Bond
Once the reactive allysine is available, the next critical choice is the conjugation chemistry. While several options exist, the decision often involves a trade-off between reaction speed and the stability of the final linkage.[4]
Standard Ligation: Oxime Formation
The reaction between an aldehyde and an aminooxy-functionalized molecule to form an oxime is one of the most widely used bioorthogonal reactions.[11][12]
-
Mechanism: A nucleophilic attack by the aminooxy group on the aldehyde, followed by dehydration to form a C=N oxime bond. The reaction is often catalyzed by aniline or occurs more efficiently at a slightly acidic pH (4-5).[11][13]
-
Advantages: Generally fast and high-yielding under mild, aqueous conditions.
-
Disadvantage: The resulting oxime bond is susceptible to hydrolysis, particularly at lower pH.[14][15] This can be a significant drawback for therapeutics or diagnostics that must remain stable in biological systems for extended periods.
Advanced Ligation: The Pictet-Spengler Reaction
To overcome the stability limitations of oximes and hydrazones, the Pictet-Spengler ligation offers a superior alternative. This reaction creates an exceptionally stable heterocyclic linkage.[14][15]
-
Mechanism: This reaction is based on the classic Pictet-Spengler condensation.[16] In the bioconjugation context, a tryptamine-derived nucleophile (often containing an alkoxyamine) first reacts with the allysine aldehyde to form an intermediate. This intermediate then undergoes an intramolecular cyclization, forming a new, stable C-C bond and resulting in a hydrolytically stable oxacarboline product.[14][17]
-
Advantage: The final conjugate is significantly more stable against hydrolysis compared to oximes, making it ideal for applications requiring long-term stability in vivo.[18]
-
Disadvantage: May require slightly longer reaction times or specialized reagents compared to simple oxime ligation.
Sources
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- 7. Fmoc-allysine ethylene acetal Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
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- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. researchgate.net [researchgate.net]
- 13. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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- 18. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Aldehyde Functionality in Peptides: A Nexus of Reactivity for Drug Discovery and Bioconjugation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, one of the most versatile and powerful functional groups we can introduce into a peptide is the aldehyde. Its unique electrophilic character, which is absent in native proteinogenic amino acids, provides a highly selective chemical handle for a vast array of applications, from the creation of potent enzyme inhibitors to the site-specific assembly of complex bioconjugates.[1][2] This guide moves beyond a simple listing of methods to provide a deep, field-proven perspective on the synthesis, reactivity, and strategic application of peptide aldehydes. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust chemical principles.
The therapeutic potential of peptide aldehydes has been recognized for decades, largely due to their ability to act as transition-state analog inhibitors of various protease classes, including cysteine, serine, and aspartyl proteases.[3] The aldehyde's carbonyl carbon is highly susceptible to nucleophilic attack by active site residues (e.g., the thiol of cysteine or the hydroxyl of serine), forming a reversible tetrahedral intermediate that effectively blocks the enzyme's catalytic machinery.[4] Beyond inhibition, this reactivity is the foundation for modern chemoselective ligation strategies, allowing for the precise, covalent linkage of peptides to other molecules under physiological conditions.[5][6]
This guide is structured to provide researchers with both the foundational knowledge and the practical methodologies required to confidently incorporate and utilize aldehyde functionality in their peptide-based projects.
Synthetic Strategies for Introducing Aldehyde Functionality
The synthesis of peptide aldehydes can be broadly approached via two main strategies: introduction of the aldehyde function after peptide elongation or the use of a pre-formed, protected amino aldehyde as a starting building block.[5] The choice of strategy is dictated by the peptide sequence, desired scale, and available synthetic platforms (solution-phase vs. solid-phase).
Solution-Phase Synthesis
While less common for generating diverse libraries, solution-phase synthesis offers advantages for large-scale production of a specific peptide aldehyde. A primary method involves the controlled oxidation of a C-terminal peptide alcohol.
-
Oxidation of Peptide Alcohols : This is a direct and effective method. The precursor peptide alcohol is synthesized, and in the final step, a mild and selective oxidizing agent is used to convert the primary alcohol to an aldehyde. The Dess-Martin periodinane (DMP) oxidation is particularly well-suited for this purpose due to its mild reaction conditions (typically room temperature in dichloromethane), high chemoselectivity, and tolerance of most amino acid side chains.[7][8][9][10] It avoids the use of toxic heavy metals like chromium and generally results in a clean conversion with a straightforward workup.[8]
Solid-Phase Peptide Synthesis (SPPS)
For generating peptide libraries and for general research-scale synthesis, SPPS is the method of choice due to its efficiency and amenability to automation.[1] The core principle involves anchoring a protected aldehyde or a precursor to a solid support (resin) and then elongating the peptide chain. Several elegant linker strategies have been developed to achieve this.
-
Weinreb Amide Linker : This classic and robust strategy involves anchoring an N-protected amino acid to a resin functionalized with a Weinreb amide (N-methoxy-N-methylamide).[3][11] After peptide elongation is complete, the Weinreb amide is reduced with a mild hydride reagent, such as lithium aluminum hydride (LiAlH₄), directly yielding the C-terminal aldehyde upon cleavage.[11][12] This method is highly reliable, but the use of strong reducing agents may not be compatible with certain sensitive functional groups within the peptide sequence.[3]
-
Oxazolidine Linker : A particularly clever approach involves the reversible formation of an oxazolidine by reacting a pre-formed Fmoc-amino aldehyde with a threonine-functionalized resin.[13][14] This oxazolidine linkage is stable to the basic conditions of Fmoc deprotection during SPPS.[4][14] To ensure stability, the secondary amine within the oxazolidine ring is typically protected with a Boc group.[14] Upon completion of the synthesis, the peptide aldehyde is liberated from the resin under mild acidic conditions (e.g., with acetic acid), which hydrolyzes the oxazolidine.[13] This method is advantageous due to its mild cleavage conditions.
-
Acetal/Thioacetal Linkers : These strategies use an acetal or thioacetal as a masked form of the aldehyde.[3] The peptide is synthesized on a resin containing this protected functionality. The thioacetal, for instance, is stable throughout the synthesis but can be efficiently converted to the aldehyde in the final step by treatment with reagents like N-bromosuccinimide (NBS).[3] This approach offers an alternative cleavage chemistry but may be incompatible with sensitive residues like Tryptophan or Cysteine.[3]
Diagram: Solid-Phase Synthesis Workflow via Oxazolidine Linker
Caption: The catalytic cycle of aniline in the chemoselective oxime ligation between a peptide aldehyde and an aminooxy-functionalized molecule.
Applications in Drug Discovery and Chemical Biology
The unique properties of peptide aldehydes have established them as indispensable tools for researchers.
Protease Inhibition
Peptide aldehydes are potent, reversible inhibitors of serine and cysteine proteases. [4]By mimicking the peptide substrate, they are guided to the enzyme's active site where the aldehyde carbonyl is attacked by the catalytic nucleophile (e.g., Cys-SH). This forms a stable, covalent thiohemiacetal adduct, effectively trapping the enzyme in a transition-state-like complex and inhibiting its function. [4]This mechanism has been exploited to develop inhibitors for a wide range of therapeutic targets, including caspases and viral proteases.
Peptide Macrocyclization
Cyclization is a key strategy to improve the metabolic stability, receptor affinity, and cell permeability of therapeutic peptides. The aldehyde functionality provides a powerful handle for macrocyclization. A linear peptide synthesized with a C-terminal aldehyde and an N-terminal amine can undergo spontaneous intramolecular condensation to form a cyclic imine, which can then be further stabilized. [15][16]Alternatively, the aldehyde can react with a side-chain nucleophile, such as the thiol of a cysteine, to form a stable thiazolidine ring, effectively cyclizing the peptide. [15]These methods are advantageous as they often proceed under mild, aqueous conditions without the need for side-chain protecting groups. [4]
Site-Specific Bioconjugation
The chemoselectivity of aldehyde ligations makes them ideal for the precise assembly of complex biomolecules. [6][17]A peptide or protein can be functionalized with an aldehyde (e.g., via an aldehyde tag) and then selectively conjugated to another molecule bearing an aminooxy or hydrazide group. [5]This molecule can be a fluorescent dye, a PEG polymer for improving pharmacokinetics, a cytotoxic drug for creating antibody-drug conjugates (ADCs), or another peptide. [5][18]
Diagram: Peptide Bioconjugation Workflow
Caption: A typical workflow for the site-specific bioconjugation of a peptide using aldehyde-reactive chemistry.
Key Experimental Protocols
A self-validating system relies on robust and reproducible protocols. The following are generalized yet detailed methodologies for key workflows.
Protocol 1: Solid-Phase Synthesis of a Peptide Aldehyde via Oxazolidine Linker
This protocol is adapted from established methods for immobilizing an amino aldehyde on a threonine-functionalized resin. [14]
-
Resin Swelling & Aldehyde Immobilization :
-
Swell H-Thr-Gly-NovaSyn® TG resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF. Prepare a solution of the Fmoc-amino aldehyde (5 equivalents relative to resin loading) in a mixture of 1% Acetic Acid in Methanol/Dichloromethane (MeOH/DCM, 1:1).
-
Add the aldehyde solution to the resin and agitate gently at room temperature for 4 hours. Monitor the reaction using the Kaiser (ninhydrin) test to confirm the consumption of the free amine on the resin. [11] * Once complete, drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and Tetrahydrofuran (THF) (3x).
-
-
Capping of Oxazolidine Nitrogen :
-
To the washed resin, add a solution of Boc-anhydride (Boc₂O, 5 eq.) and N-methylmorpholine (NMM, 5 eq.) in THF.
-
Agitate the mixture at 50°C for 3 hours. This step is critical to protect the oxazolidine nitrogen from side reactions during subsequent Fmoc deprotections.
-
Drain the capping solution and wash the resin with THF (3x), DCM (3x), and DMF (3x). The resin is now ready for standard Fmoc-SPPS.
-
-
Peptide Elongation :
-
Perform automated or manual Fmoc-SPPS cycles: (a) Fmoc deprotection with 20% piperidine in DMF, (b) washing, (c) coupling of the next Fmoc-amino acid using a standard coupling agent (e.g., HCTU), (d) washing. [19]Repeat until the desired sequence is assembled.
-
-
Cleavage and Deprotection :
-
After the final Fmoc deprotection, wash the resin extensively with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Acetic Acid/DCM/H₂O (8:1:1 v/v/v). Add this cocktail to the resin and agitate at room temperature for 2-3 hours. This simultaneously cleaves the peptide from the resin and hydrolyzes the oxazolidine to reveal the aldehyde.
-
Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure to obtain the crude peptide aldehyde.
-
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
Crude peptide aldehydes must be purified to remove synthesis-related impurities. [20]
-
Sample Preparation : Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water or a small amount of DMSO topped up with water). Filter the sample through a 0.22 µm syringe filter to remove particulates. [21]
-
Chromatographic Conditions :
-
Column : A C18 stationary phase is standard for most peptides. [22] * Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B : 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient : Develop an analytical gradient first (e.g., 5-65% B over 30 minutes) to determine the retention time of the target peptide. [22]For preparative purification, use a shallower gradient centered around the elution percentage of the target peak (e.g., 25-45% B over 40 minutes) to maximize resolution. [23] * Detection : Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis :
-
Collect fractions corresponding to the target peak.
-
Analyze the purity of each collected fraction using analytical HPLC and confirm the identity and integrity of the product by LC-MS. Be aware that peptide aldehydes can exist in equilibrium with hydrated (gem-diol) or, if in methanol, hemiacetal forms, which may lead to multiple peaks or species observed in the mass spectrum. [24] * Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final peptide aldehyde as a white, fluffy powder.
-
Characterization of Peptide Aldehydes
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized peptide aldehyde.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final product. A single, sharp peak on a reversed-phase chromatogram is indicative of high purity. [25]* Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the peptide aldehyde. [26]As noted, the presence of methanol or water in the sample or mobile phase can lead to the observation of adducts corresponding to the hemiacetal ([M+CH₃OH]+H)⁺ or gem-diol ([M+H₂O]+H)⁺, which is an important diagnostic feature. [24]* Nuclear Magnetic Resonance (NMR) Spectroscopy : For unambiguous structural confirmation, ¹H NMR spectroscopy can be used to identify the characteristic aldehyde proton signal, which typically appears as a singlet or doublet in the downfield region (δ 9-10 ppm).
Conclusion
The introduction of aldehyde functionality into peptides is a mature yet continuously evolving field that empowers researchers in drug discovery and chemical biology. By understanding the underlying chemical principles of synthesis and reactivity, scientists can select and implement the optimal strategy for their specific application. The methods discussed in this guide, from robust solid-phase synthesis using specialized linkers to highly specific chemoselective ligations, provide a validated toolkit for creating novel peptide-based inhibitors, therapeutics, and bioconjugates. The successful application of these techniques hinges on a methodical approach to synthesis, purification, and characterization, ensuring the integrity and reliability of the final product.
References
-
García-Martín, F., Tulla-Puche, J., & Albericio, F. (2006). A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. PubMed. Available at: [Link]
-
Thapa, P., Karki, R., & Raj, M. (2015). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. ACS Publications. Available at: [Link]
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White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. PubMed Central. Available at: [Link]
-
Groth, T., & Meldal, M. (2001). N-Terminal Peptide Aldehydes as Electrophiles in Combinatorial Solid Phase Synthesis of Novel Peptide Isosteres. ACS Publications. Available at: [Link]
-
Carrico, I. S., Carlson, B. L., & Bertozzi, C. R. (2007). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols. Available at: [Link]
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Deng, J.-R., Lai, N., Kung, K. K. Y., & Wong, M.-K. (n.d.). New route for the site-selective installation of a α-oxo aldehyde into proteins. Source not specified. Available at: [Link]
-
Wang, Y., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available at: [Link]
-
Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source not specified. Available at: [Link]
-
Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PubMed Central. Available at: [Link]
-
Baran, P. S., et al. (2017). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Journal of the American Chemical Society. Available at: [Link]
-
Yudin, A. K., et al. (2010). Synthesis of peptide macrocycles using unprotected amino aldehydes. Nature Protocols. Available at: [Link]
-
Rashidian, M., et al. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Yield and purity of the synthesized peptides by the three protocols. ResearchGate. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol to Aldehyde - Common Conditions. organic-chemistry.org. Available at: [Link]
-
Yudin, A. K. (2010). Synthesis of peptide macrocycles using unprotected amino aldehydes. Nature Protocols. Available at: [Link]
-
Melnyk, O., et al. (2013). α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. ACS Publications. Available at: [Link]
-
Ito, A., et al. (2007). Practical synthesis of peptide C-terminal aldehyde on a solid support. PubMed Central. Available at: [Link]
-
ResolveMass. (2025). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. ResolveMass. Available at: [Link]
-
Melnyk, O., et al. (2013). α-Oxo aldehyde or glyoxylyl group chemistry in peptide bioconjugation. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of oxime ligation reaction. ResearchGate. Available at: [Link]
-
Szechner, B., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Wikipedia. Available at: [Link]
-
Morales-San-Frutos, J., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. Available at: [Link]
-
Tong, X., et al. (2000). Solid phase synthesis of aspartyl peptide aldehydes. ElectronicsAndBooks. Available at: [Link]
-
ProtheraBio. (2024). Comparison of Peptide Synthesis Methods and Techniques. ProtheraBio. Available at: [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]
-
Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Zu u:scholar. Available at: [Link]
-
Kick, E. K., & Ellman, J. A. (1995). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Escale, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Source not specified. Available at: [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]
-
Gellman, S. H. (2016). HPLC Purification of Peptides. Protocols.io. Available at: [Link]
-
Liu, L., et al. (2007). Investigation of liquid chromatography-mass spectrometry analysis of a peptide aldehyde SJA6017 with identifying its hemiacetal, gem-diol, and enol ether. PubMed. Available at: [Link]
-
Grassi, L. (2014). What is the best protocol for Oxazolidine synthesis on resin?. ResearchGate. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. Available at: [Link]
-
Gellman, S. H. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Available at: [Link]
-
Aguilar, M.-I. (n.d.). HPLC of Peptides and Proteins. Source not specified. Available at: [Link]
-
Angeletti, R. H. (1999). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Current Protocols in Protein Science. Available at: [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]
-
Williams, P. G., et al. (2006). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Al-showiman, H., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Available at: [Link]
-
Wang, Y., et al. (2019). LC-MS-based Methods for Characterizing Aldehydes. ResearchGate. Available at: [Link]
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- 7. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
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An In-Depth Technical Guide to L-Allysine Ethylene Acetal: A Protected Aldehyde for Advanced Peptide and Drug Development
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of L-Allysine Ethylene Acetal. Moving beyond a simple data sheet, this document delves into the core chemical principles, practical methodologies, and strategic applications that make this amino acid derivative an invaluable tool in modern biochemical and pharmaceutical research. We will explore its synthesis, characterization, incorporation into peptides, and its pivotal role as a precursor to the highly reactive aldehyde functional group, which is a gateway to novel molecular architectures and therapeutic modalities.
Core Molecular Identity and Physicochemical Properties
L-Allysine Ethylene Acetal, systematically named (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a synthetic derivative of the non-proteinogenic amino acid L-allysine.[1] The key feature of this molecule is the protection of the side-chain aldehyde as a cyclic ethylene acetal. This strategic protection renders the otherwise reactive aldehyde inert to a wide range of chemical conditions, particularly the basic conditions used in standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] The acetal is, however, designed to be labile under strong acidic conditions, allowing for a controlled, final-step deprotection to unmask the aldehyde for subsequent chemical modifications.
The fundamental properties of L-Allysine Ethylene Acetal are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 215054-80-1 | [1][3] |
| Molecular Weight | 189.21 g/mol | [3] |
| Molecular Formula | C₈H₁₅NO₄ | [3] |
| Appearance | White to off-white crystals or powder | |
| Purity | Typically ≥98% (by TLC) | |
| Optical Activity | [α]²⁰/D = +4.0 ± 0.3° (c=1 in H₂O) | |
| Synonyms | (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid | [1] |
Synthesis and Characterization
A robust supply of any non-standard amino acid is predicated on a reliable synthetic route. While multiple pathways to L-Allysine Ethylene Acetal can be envisioned, including alkylation of malonic esters or synthesis from glutamic acid precursors[4][5], a well-documented chemoenzymatic approach provides an efficient and stereospecific method.
Chemoenzymatic Synthesis Pathway
An effective synthesis involves the reductive amination of the corresponding α-keto acid precursor, 5-(1,3-dioxolan-2-yl)-2-oxopentanoic acid. This reaction can be catalyzed by enzymes such as phenylalanine dehydrogenase (PDH), which exhibits broad substrate specificity. The stereochemistry of the resulting α-amino group is controlled by the enzyme, yielding the desired L-enantiomer.
The overall workflow is depicted below:
Caption: Chemoenzymatic synthesis of L-Allysine Ethylene Acetal.
Protocol: Enzymatic Synthesis of L-Allysine Ethylene Acetal
This protocol is adapted from the methodology described by Bommarius, et al.
-
Reaction Setup: In a temperature-controlled vessel, dissolve the substrate, 5-(1,3-dioxolan-2-yl)-2-oxopentanoic acid, in an appropriate buffer (e.g., Tris-HCl, pH 8.0).
-
Reagent Addition: Add ammonium chloride (as the ammonia source) and NADH (as the reducing cofactor).
-
Enzyme Initiation: Initiate the reaction by adding a purified preparation of phenylalanine dehydrogenase from Thermoactinomyces intermedius.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the keto acid to the amino acid using a suitable analytical method, such as HPLC.
-
Workup and Purification: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by pH shift or heat). Remove the denatured protein by centrifugation. The resulting supernatant containing L-Allysine Ethylene Acetal can then be purified using ion-exchange chromatography.
Spectroscopic Characterization (Expected)
While a publicly available, fully assigned reference spectrum is not readily accessible, the identity and purity of L-Allysine Ethylene Acetal can be confirmed using standard spectroscopic techniques. Based on its molecular structure, the following characteristic signals would be expected:
-
¹H NMR (in D₂O):
-
A triplet at ~4.9-5.0 ppm corresponding to the acetal proton (-CH(O-)₂).
-
A multiplet at ~3.9-4.0 ppm for the four protons of the ethylene glycol portion of the dioxolane ring (-O-CH₂-CH₂-O-).
-
A triplet at ~3.7-3.8 ppm for the α-proton (-CH(NH₂)-).
-
A series of multiplets between ~1.5 and 2.0 ppm corresponding to the six protons of the aliphatic side chain (-CH₂-CH₂-CH₂-).
-
-
¹³C NMR (in D₂O):
-
A signal for the carboxyl carbon (~175 ppm).
-
A signal for the acetal carbon (~104 ppm).
-
A signal for the ethylene glycol carbons (~65 ppm).
-
A signal for the α-carbon (~55 ppm).
-
A series of signals for the aliphatic side-chain carbons (~20-35 ppm).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ = 190.11.
-
Application in Peptide Synthesis and Drug Design
The primary utility of L-Allysine Ethylene Acetal is as a masked aldehyde for incorporation into peptides via Fmoc-SPPS. The workflow involves three key stages: incorporation of the protected amino acid, synthesis of the full peptide, and finally, deprotection to reveal the reactive aldehyde.
Caption: Workflow for incorporating L-Allysine Ethylene Acetal into a peptide.
Protocol: Incorporation into Peptides via Fmoc-SPPS
The N-terminus of L-Allysine Ethylene Acetal must first be protected with the Fmoc group. The resulting Fmoc-L-Allysine Ethylene Acetal-OH is a stable, solid building block suitable for automated or manual SPPS.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide) and perform the initial Fmoc deprotection of the resin-bound amino acid or linker.
-
Activation: In a separate vessel, pre-activate Fmoc-L-Allysine Ethylene Acetal-OH (1.5-4 equivalents relative to resin loading) with a standard coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIEA or NMM) in a suitable solvent like DMF or NMP.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Continuation: Proceed with the standard Fmoc-SPPS cycles of deprotection and coupling to complete the synthesis of the desired peptide sequence.
Protocol: On-Resin or Post-Cleavage Deprotection
The ethylene acetal is stable to the piperidine used for Fmoc removal but is readily cleaved by the strong acid used for final peptide cleavage from the resin.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, effective cocktail is Reagent K: 82.5% Trifluoroacetic Acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% 1,2-Ethanedithiol (EDT).[6] The TFA is the primary cleavage agent, while the other components act as scavengers to protect sensitive residues from reactive carbocations generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the resin-bound peptide. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step simultaneously cleaves the peptide from the resin and removes side-chain protecting groups, including the ethylene acetal, to generate the free aldehyde.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide containing the free allysine residue can then be purified by reverse-phase HPLC.
Strategic Applications of the Unmasked Allysine Residue
The true power of incorporating L-Allysine Ethylene Acetal lies in the versatile chemistry of the liberated aldehyde. This functional group serves as a highly specific chemical handle for a variety of powerful modifications.
Peptide Cyclization and Stapling
The aldehyde can react with other nucleophilic side chains within the peptide to form cyclic structures, which can enhance stability, receptor affinity, and cell permeability.[7][8]
-
Reaction with N-terminal Amine: Reductive amination between the allysine aldehyde and the N-terminal α-amine can create a stable head-to-tail cyclic peptide.
-
Lactam Bridge Formation: While less direct, the aldehyde could be oxidized to a carboxylic acid to then form a lactam bridge with a lysine or ornithine side chain.
Bioconjugation and Site-Specific Labeling
The aldehyde is an ideal electrophile for bioorthogonal reactions, allowing for the precise attachment of payloads such as fluorescent dyes, imaging agents, or small-molecule drugs.
-
Oxime Ligation: The aldehyde reacts rapidly and specifically with alkoxyamines to form a highly stable oxime bond.
-
Hydrazone Formation: Reaction with hydrazines yields a hydrazone linkage, which can be useful for creating pH-sensitive drug delivery systems.
Development of Targeted Covalent Inhibitors
A burgeoning area of drug discovery is the design of targeted covalent inhibitors, which can offer increased potency and prolonged duration of action. The ε-amino group of lysine is a common nucleophilic target on proteins.[9] An aldehyde incorporated into a ligand via an allysine residue can form a covalent bond with a target lysine through Schiff base formation followed by reduction, permanently linking the inhibitor to its target protein. This makes L-Allysine Ethylene Acetal a key building block for developing next-generation therapeutics.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, generating a specific reactive handle on the antibody is highly desirable to control the drug-to-antibody ratio (DAR).[9][][11][12][13] While traditional lysine conjugation can be heterogeneous, incorporating an allysine residue (via enzymatic or site-specific modification) and unmasking the aldehyde would provide a unique, highly specific point for drug conjugation via oxime or hydrazone chemistry, leading to more homogeneous and potentially more effective ADC products.
Safety, Handling, and Storage
As with all amino acid derivatives, L-Allysine Ethylene Acetal should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: The compound is stable and should be stored in a tightly sealed container in a cool, dry place, protected from light.
-
Handling: Avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
L-Allysine Ethylene Acetal is far more than a simple amino acid derivative; it is a strategic tool for chemical innovation. Its robust protection chemistry allows for seamless integration into complex peptide sequences, while its acid-labile nature provides on-demand access to the versatile aldehyde functional group. For researchers in peptide chemistry, drug discovery, and materials science, mastering the use of this building block opens up a vast landscape of possibilities for creating novel cyclic peptides, precisely labeled biomolecules, and highly potent covalent inhibitors. Its continued application is certain to fuel discoveries in both fundamental research and the development of next-generation therapeutics.
References
-
Bommarius, A. S., Schwarm, M., & Drauz, K. (2000). Synthesis of allysine ethylene acetal using phenylalanine dehydrogenase from Thermoactinomyces intermedius. Enzyme and Microbial Technology, 26(5-6), 348-358. Available at: [Link]
-
Tang, W., & Van Allen, K. (2010). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry, 8(15), 3453-3462. Available at: [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Available at: [Link]
-
Marsden, A., & Nitz, M. (2013). Macrocyclization strategies for cyclic peptides and peptidomimetics. Beilstein Journal of Organic Chemistry, 9, 1687-1713. Available at: [Link]
-
Aapptec. General TFA Cleavage of Peptides from Wang or Rink Resins. Available at: [Link]
-
Aapptec. Amino Acid Sidechain Deprotection. Available at: [Link]
-
SB-PEPTIDE. Peptide cyclization. Available at: [Link]
-
Giraud, M., et al. (2007). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Science, 13(5), 329-335. Available at: [Link]
-
Singh, T., et al. (2018). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 20(22), 7070-7074. Available at: [Link]
-
Mondal, S., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Shair, M. D. (2017). Lysine-Targeting Covalent Inhibitors. Angewandte Chemie International Edition, 56(48), 15200-15209. Available at: [Link]
-
Gandhi, A. V., et al. (2018). In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. Antibodies, 7(1), 1. Available at: [Link]
-
Killoran, P. M., & Kelly, V. P. (2017). On-resin peptide macrocyclization using thiol-ene click chemistry. Methods in Enzymology, 586, 337-355. Available at: [Link]
-
Gaggiano, F., et al. (2018). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Molecules, 23(8), 2043. Available at: [Link]
-
Gyros Protein Technologies. Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Available at: [Link]
-
Bar-Ziv, R., et al. (2017). Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates. Nature Communications, 8, 1193. Available at: [Link]
-
Creative Biolabs. Lysine based Conjugation Strategy. Available at: [Link]
-
Isono, K., & Suhadolnik, R. J. (1975). Biosynthesis of the polyoxins, nucleoside peptide antibiotics: glutamate as an origin of 2-amino-2-deoxy-L-xylonic acid (polyoxamic acid). Biochemistry, 14(26), 5568-5572. Available at: [Link]
- Google Patents. Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
Sources
- 1. (S)-2-AMINO-5-(1,3-DIOXOLAN-2-YL)-PENTANOIC ACID | 215054-80-1 [chemicalbook.com]
- 2. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of the polyoxins, nucleoside peptide antibiotics: glutamate as an origin of 2-amino-2-deoxy-L-xylonic acid (polyoxamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 9. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to Fmoc-Allysine(acetal)-OH: Commercial Availability and Strategic Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, potency, and functionality. Among these valuable building blocks, Fmoc-Allysine(acetal)-OH stands out as a versatile precursor for the site-specific introduction of an aldehyde functionality. This guide provides a comprehensive overview of the commercial landscape for Fmoc-Allysine(acetal)-OH, delves into the mechanistic principles of its application in solid-phase peptide synthesis (SPPS), and presents detailed, field-proven protocols for its successful incorporation and subsequent deprotection to unmask the reactive aldehyde. By synthesizing technical data with practical insights, this document serves as an essential resource for researchers aiming to leverage the unique chemical properties of allysine for advanced peptide engineering, including the development of targeted covalent inhibitors, novel bioconjugation strategies, and cyclic peptide therapeutics.
Introduction: The Strategic Value of Allysine in Peptide Chemistry
Allysine, the aldehyde-containing analogue of lysine, is a non-proteinogenic amino acid that provides a unique chemical handle for the post-synthetic modification of peptides.[1][2] The aldehyde group is a versatile functional group that can participate in a variety of chemoselective ligation reactions, making it an invaluable tool for peptide chemists.[3][4] However, the inherent reactivity of the aldehyde necessitates a protection strategy during solid-phase peptide synthesis (SPPS). The most common and practical approach is the use of an acetal protecting group, which is stable to the basic conditions of Fmoc deprotection and the standard coupling reagents used in SPPS.[5][6]
This guide focuses on the commercially available Fmoc-protected allysine acetal derivative, Fmoc-Allysine(acetal)-OH, and its effective utilization in the synthesis of aldehyde-bearing peptides. We will explore the commercial sources for this reagent, provide a comparative analysis of their specifications, and detail the critical steps for its incorporation into a peptide sequence, on-resin deprotection of the acetal, and subsequent manipulation of the unmasked aldehyde.
Commercial Suppliers of Fmoc-Allysine(acetal)-OH: A Comparative Overview
Several reputable suppliers offer Fmoc-Allysine(acetal)-OH, primarily as the diethyl or ethylene acetal derivative. The choice of supplier may depend on factors such as purity, availability, cost, and the specific acetal protecting group. Below is a comparative table of prominent commercial sources.
| Supplier | Product Name | Acetal Type | Purity (Typical) | Form | Storage |
| Sigma-Aldrich (Novabiochem®) | Fmoc-allysine ethylene acetal | Ethylene | ≥98.0% (HPLC) | Powder | 15-25°C |
| MedChemExpress | Fmoc-L-Allysine diethyl acetal | Diethyl | >98% | Solid | 2-8°C |
| Aapptec | Fmoc-Allysine(acetal)-OH | Not specified | High Purity | Solid | RT |
Note: It is crucial for researchers to consult the certificate of analysis (CoA) provided by the supplier for lot-specific purity and characterization data before use.
The Chemistry of Fmoc-Allysine(acetal)-OH in SPPS
The successful incorporation of Fmoc-Allysine(acetal)-OH into a peptide sequence and the subsequent liberation of the aldehyde functionality rely on a sound understanding of the underlying chemical principles. The workflow can be broken down into three key stages: coupling, on-resin deprotection of the acetal, and subsequent on-resin modification of the aldehyde.
Caption: Workflow for incorporating and utilizing Fmoc-Allysine(acetal)-OH in SPPS.
Coupling of Fmoc-Allysine(acetal)-OH
The coupling of Fmoc-Allysine(acetal)-OH to the growing peptide chain follows standard Fmoc-SPPS protocols.[7] Due to the steric bulk of the acetal group, extended coupling times or the use of more potent coupling reagents may be necessary to ensure complete reaction.
Causality of Experimental Choices:
-
Coupling Reagents: While standard coupling reagents like HBTU/HATU are generally effective, for challenging sequences or to minimize the risk of side reactions, the use of a less reactive carbodiimide-based reagent like DIC in the presence of an additive such as OxymaPure® can be advantageous.[8]
-
Double Coupling: To ensure complete incorporation, a double coupling strategy is often employed. This involves reacting the resin with a fresh solution of activated Fmoc-Allysine(acetal)-OH after the initial coupling step.[8]
-
Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test to detect any remaining free amines on the resin.[8]
On-Resin Deprotection of the Acetal Group
The critical step in utilizing Fmoc-Allysine(acetal)-OH is the selective removal of the acetal protecting group to unmask the aldehyde functionality while the peptide remains attached to the solid support. This is typically achieved under mild acidic conditions that do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups.[9]
Mechanism of Acetal Deprotection:
The deprotection proceeds via protonation of one of the acetal oxygen atoms, followed by elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield a hemiacetal, which subsequently collapses to release the aldehyde and a second alcohol molecule.
Caption: Simplified mechanism of acid-catalyzed acetal deprotection.
Self-Validating Protocol for On-Resin Acetal Deprotection:
This protocol is designed to be self-validating through the inclusion of a colorimetric test to confirm the presence of the aldehyde.
Materials:
-
Peptide-resin containing the Allysine(acetal) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water
-
2,4-Dinitrophenylhydrazine (DNPH) solution (for testing)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% DCM, 4% water, and 1% TFA.
-
Deprotection Reaction: Treat the resin with the deprotection cocktail for 30-60 minutes at room temperature with gentle agitation.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Validation (Optional but Recommended): Take a small sample of the resin and treat it with a solution of DNPH. A yellow to orange-red precipitate indicates the successful formation of the aldehyde.
-
Immediate Use: The resin-bound peptide aldehyde is now ready for the next step. It is recommended to proceed immediately with the subsequent reaction to avoid potential side reactions of the aldehyde.[10]
Trustworthiness of the Protocol: The mild acidic conditions are carefully chosen to be strong enough to cleave the acetal but not the acid-labile linkers (e.g., Rink amide) or common side-chain protecting groups (e.g., Boc, Trt). The inclusion of water in the deprotection cocktail is essential for the hydrolysis of the oxocarbenium ion intermediate.
Applications and Subsequent On-Resin Modifications
The unmasked aldehyde on the peptide backbone opens up a vast landscape of chemical possibilities for further modification.
Chemoselective Ligation
The aldehyde can be targeted by a variety of nucleophiles to form stable covalent linkages. A prominent example is the formation of an oxime with an aminooxy-containing molecule or a hydrazone with a hydrazine-containing molecule. These reactions are highly chemoselective and can be performed under mild conditions on the solid support.[3][11]
Caption: Oxime ligation with a peptide aldehyde.
Reductive Amination
The peptide aldehyde can be reductively aminated with a primary amine in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a secondary amine linkage. This is a powerful method for conjugating other molecules to the peptide.[12]
Intramolecular Cyclization
The aldehyde can react with a nucleophilic side chain within the same peptide sequence (e.g., the N-terminal amine) to form a cyclic peptide. This is a valuable strategy for constraining the peptide's conformation and improving its biological activity and stability.[13]
Troubleshooting and Considerations
-
Incomplete Acetal Deprotection: If the DNPH test is negative, the deprotection time can be extended, or the TFA concentration can be slightly increased. However, caution must be exercised to avoid premature cleavage from the resin.
-
Side Reactions of the Aldehyde: Aldehydes can be prone to oxidation and other side reactions.[10] It is crucial to use the freshly deprotected peptide-resin immediately in the subsequent step.
-
Racemization: While the coupling of Fmoc-Allysine(acetal)-OH is generally not prone to high levels of racemization, the use of optimized coupling conditions and reagents is always recommended to maintain stereochemical integrity.[14]
Conclusion
Fmoc-Allysine(acetal)-OH is a commercially accessible and highly valuable building block for the synthesis of peptides with a site-specifically incorporated aldehyde functionality. This in-depth guide has provided a comprehensive overview of its commercial sources, the chemical principles governing its use in SPPS, and detailed, validated protocols for its successful application. By understanding the causality behind the experimental choices and implementing robust protocols, researchers can confidently leverage the unique reactivity of the allysine side chain to advance their research in drug discovery, bioconjugation, and materials science. The strategic incorporation of this non-proteinogenic amino acid will undoubtedly continue to fuel innovation in the field of peptide chemistry.
References
-
Brik, A., & Wong, C. H. (2008). Chemoselective ligation and modification strategies for peptides and proteins. Angewandte Chemie International Edition, 47(52), 10030-10074. [Link]
-
DeGrado, W. F. (2017). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Peptide Science, 108(4), e22972. [Link]
-
Fairlie, D. P. (2019). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews, 119(17), 10196-10230. [Link]
-
Akaji, K., & Hayashi, Y. (2001). Practical synthesis of peptide C-terminal aldehyde on a solid support. Tetrahedron Letters, 42(37), 6547-6550. [Link]
-
Dawson, P. E., & Kent, S. B. (2000). Native chemical ligation of peptides and proteins. Annual review of biochemistry, 69(1), 923-960. [Link]
-
Verdine, G. L., & Walensky, L. D. (2017). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Journal of the American Chemical Society, 139(12), 4357-4369. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
A Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]
-
Akaji, K., & Hayashi, Y. (2001). Practical synthesis of peptide C-terminal aldehyde on a solid support. PubMed Central. [Link]
Sources
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Allysine Ethylene Acetal: A Technical Guide to Solubility in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Allysine Ethylene Acetal, a critical lysine derivative used in advanced peptide synthesis and drug development. While empirical solubility data for this specific molecule is not extensively published, this document synthesizes fundamental principles of amino acid chemistry, the influence of its unique side-chain structure, and established methodologies to provide researchers, scientists, and drug development professionals with a robust framework for its practical application. We will explore the theoretical underpinnings of its solubility, present a systematic approach to solvent selection, and provide detailed protocols for empirical solubility determination.
Introduction: The Molecular Profile of this compound
This compound, systematically named (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a modified amino acid wherein the side-chain aldehyde of allysine is protected as a stable cyclic acetal. This protection strategy is crucial in peptide synthesis to prevent the highly reactive aldehyde group from undergoing premature reactions.[1][2] Understanding its solubility is paramount for its effective use in solution-phase peptide synthesis, purification, and formulation development.
The structure of this compound presents a fascinating dichotomy influencing its solubility:
-
Zwitterionic Amino Acid Backbone: Like all free amino acids, it possesses a protonatable amino group and a deprotonatable carboxylic acid group.[3][4] At its isoelectric point (pI), the molecule exists as a zwitterion, bearing both a positive and a negative charge, which generally favors solubility in polar solvents like water.[3][5]
-
Non-polar Side Chain Extension: The butyl chain terminating in the ethylene acetal group introduces significant non-polar character. The acetal functional group itself, being a geminal-diether, is relatively non-polar and lacks the hydrogen-bonding capability of the aldehyde it protects.[1][6]
This dual nature—a polar, ionic head group and a non-polar tail—suggests that its solubility will be highly dependent on the solvent's properties.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] For this compound, this means its solubility is a balance between the polarity of the solvent and its ability to interact with the different moieties of the molecule.
The Role of Solvent Polarity
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective at solvating the zwitterionic amino acid portion through ion-dipole interactions and hydrogen bonding.[5] A product data sheet for L-Allysine ethylene acetal indicates its optical activity was measured in water, implying at least moderate solubility. However, the non-polar side chain may limit overall solubility compared to amino acids with smaller or more polar side chains.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments and can solvate charged species, but they are not hydrogen bond donors. They are often excellent solvents for protected amino acids used in peptide synthesis.[8][9] For instance, the related Fmoc-allysine ethylene acetal is noted to be clearly soluble in DMF. While the Fmoc group significantly alters the molecule, this suggests that the core structure is compatible with such solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents are generally poor choices for dissolving zwitterionic amino acids due to their inability to solvate the charged amino and carboxyl groups.[3] The non-polar side chain of this compound is unlikely to provide sufficient interaction to overcome the strong intermolecular forces of the zwitterionic head group.
The Impact of pH
For aqueous or alcoholic solutions, pH is a critical determinant of solubility.[4][5]
-
At the Isoelectric Point (pI): The molecule has a net-zero charge, leading to strong intermolecular electrostatic attractions and typically, minimum solubility.[3][5]
-
In Acidic Conditions (pH < pI): The carboxylate group is protonated (-COOH), and the amino group remains protonated (-NH3+), resulting in a net positive charge. The molecule behaves as a cationic salt, which generally increases solubility in polar solvents.
-
In Basic Conditions (pH > pI): The amino group is deprotonated (-NH2), and the carboxyl group remains deprotonated (-COO-), resulting in a net negative charge. This anionic salt form also tends to be more soluble in polar solvents.
The following diagram illustrates the logical flow for selecting an appropriate solvent system.
Caption: A workflow diagram for selecting a suitable solvent for this compound.
Experimental Determination of Solubility
Given the lack of published quantitative data, empirical determination is essential. The following protocols provide a systematic approach for qualitative and quantitative assessment.
Protocol: Qualitative Solubility Test
This rapid test helps to classify the compound's solubility in a range of solvents.
Materials:
-
This compound
-
Small, dry test tubes or vials
-
A selection of solvents (see Table 1)
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 10 mg of this compound into a clean, dry test tube.[10]
-
Add the selected solvent dropwise, starting with 0.5 mL.
-
Vigorously shake or vortex the tube for 30-60 seconds.[11]
-
Visually inspect the solution against a contrasting background.
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.
-
Insoluble: The solid remains as a separate phase with no visible dissolution.[11]
-
-
If the compound is insoluble, incrementally add more solvent up to a total volume of 3 mL, agitating after each addition.[12]
-
Record observations for each solvent tested.
Protocol: Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Add an excess amount of this compound to a scintillation vial (ensure solid is visible).
-
Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.
-
Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation. The time required should be determined by taking measurements at different time points until the concentration stabilizes.
-
Allow the vial to stand at the set temperature for 1-2 hours to let undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe, avoiding any solid particles.
-
Attach a 0.2 µm syringe filter and dispense a precise volume (e.g., 1.0 mL) of the clear, saturated solution into a pre-weighed evaporation dish.
-
Record the exact mass of the dish plus the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Weigh the dish with the dried solute.
-
Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of saturated solution dispensed in mL)
The following diagram outlines the gravimetric determination workflow.
Caption: Step-by-step workflow for quantitative solubility measurement.
Predicted Solubility Profile & Data Summary
Based on the theoretical principles discussed, the following table summarizes the predicted solubility behavior of this compound in a range of common organic solvents. Researchers should use this as a starting point and confirm with empirical testing as described in Section 3.
| Solvent Category | Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |
| Polar Protic | Water | 80.1 | Moderate (pH-dependent) | Solvates zwitterion; non-polar side chain may limit high solubility.[3][5] |
| Methanol | 32.7 | Moderate to Good | Good balance of polarity for both ends of the molecule. | |
| Ethanol | 24.5 | Moderate | Lower polarity than methanol may slightly reduce solubility. | |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Good to Excellent | Effective at solvating polar and non-polar moieties; common in peptide synthesis.[8] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Good to Excellent | Highly polar; effective for compounds with low solubility elsewhere.[9] | |
| Acetonitrile (ACN) | 37.5 | Low to Moderate | Less effective at solvating the zwitterionic portion compared to DMF/DMSO. | |
| Non-Polar | Dichloromethane (DCM) | 9.1 | Low | May show some solubility due to its ability to interact with the side chain, but poor for the zwitterion. |
| Diethyl Ether | 4.3 | Very Low / Insoluble | Insufficient polarity to solvate the amino acid backbone. | |
| Hexane | 1.9 | Insoluble | Lacks any significant interaction with the polar parts of the molecule. |
Conclusion and Field Recommendations
This compound possesses a hybrid structure that necessitates a careful and systematic approach to solvent selection.
-
For Synthetic Applications (e.g., solution-phase coupling): Polar aprotic solvents such as DMF and DMSO are the recommended starting points due to their proven efficacy in dissolving protected amino acids.
-
For Purification (e.g., chromatography): Solvent mixtures will likely be required. A common approach would be a gradient of a polar solvent like water or methanol (potentially with a pH modifier like TFA or acetic acid) and a less polar organic solvent like acetonitrile.
-
For Formulation and Biological Assays: Solubility in aqueous buffers will be highly pH-dependent. It is crucial to determine the pI of the compound and formulate at a pH significantly above or below this value to maximize solubility.
This guide provides the theoretical foundation and practical protocols to empower researchers in their work with this compound. The key to success is to complement this theoretical understanding with diligent empirical verification using the methodologies outlined herein.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Nouara, Z. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
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Unknown Author. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2024). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
-
ResearchGate. (2024). Solubility of Amino Acids, Sugars, and Proteins. Retrieved from [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Retrieved from [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]
-
Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chakraborty, P., et al. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. Retrieved from [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetal. Retrieved from [Link]
-
Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Retrieved from [Link]
-
Farmer, S. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
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- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Application Notes and Protocols for the Incorporation of Allysine Ethylene Acetal in Solid-Phase Peptide Synthesis
Introduction: The Significance of Allysine in Peptide Chemistry
Allysine, the aldehyde derivative of lysine, is a functionally critical amino acid residue that, while not one of the 20 proteinogenic amino acids, plays a pivotal role in various biological processes.[1] It is enzymatically generated in vivo from lysine residues by lysyl oxidase and is a key precursor in the formation of cross-links in extracellular matrix proteins like collagen and elastin, contributing to their structural integrity and elasticity.[2] The aldehyde functional group is a versatile chemical handle, making allysine-containing peptides highly valuable tools in drug discovery and chemical biology.[3][4] The reactive carbonyl group can be selectively targeted for various bioconjugation reactions, including the formation of oximes, hydrazones, and thiazolidines, enabling the attachment of therapeutic payloads, imaging agents, or polyethylene glycol (PEG) moieties to enhance pharmacokinetic properties.[4]
However, the direct incorporation of allysine into synthetic peptides is challenging due to the high reactivity of the aldehyde group, which can lead to undesired side reactions during solid-phase peptide synthesis (SPPS).[2] To circumvent this, a protected form of allysine, Fmoc-L-Allysine ethylene acetal, is utilized. The ethylene acetal serves as a robust and orthogonal protecting group for the aldehyde functionality, stable to the basic conditions of Fmoc deprotection and the standard coupling reactions of SPPS.[5] This application note provides a comprehensive guide and detailed protocols for the successful incorporation of Fmoc-L-Allysine ethylene acetal into peptide sequences using standard Fmoc-based SPPS, followed by the deprotection of the acetal to yield the desired allysine-containing peptide.
Core Principles and Strategy
The successful synthesis of peptides containing allysine relies on the principle of orthogonal protection. In this strategy, different classes of protecting groups are used, each of which can be removed under specific conditions without affecting the others.[6] The synthesis workflow described herein employs the widely used Fmoc/tBu strategy, where the temporary Nα-amino protecting group is the base-labile Fmoc group, and permanent side-chain protecting groups are acid-labile (e.g., tBu, Trt, Boc).[7] The ethylene acetal protecting group of the allysine side chain is also acid-labile, allowing for its concomitant removal during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[8]
Visualizing the Workflow: From Protected Monomer to Functional Peptide
Figure 1: A schematic overview of the solid-phase synthesis workflow for incorporating Allysine ethylene acetal.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example |
| Fmoc-L-Allysine ethylene acetal | Peptide synthesis grade | Sigma-Aldrich (Novabiochem®) |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh, ~0.5 mmol/g | Various |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Various |
| Dichloromethane (DCM) | Anhydrous | Various |
| Piperidine | Reagent grade | Various |
| HBTU (or TBTU, HATU) | Peptide synthesis grade | Various |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Various |
| Trifluoroacetic acid (TFA) | Reagent grade | Various |
| Triisopropylsilane (TIS) | Reagent grade | Various |
| 1,2-Ethanedithiol (EDT) | Reagent grade | Various |
| Diethyl ether | Anhydrous, cold | Various |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-L-Allysine Ethylene Acetal
This protocol is based on a standard Fmoc/tBu strategy and is suitable for manual or automated peptide synthesis.[9]
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of Fmoc-L-Allysine Ethylene Acetal:
-
Pre-activation: In a separate vial, dissolve Fmoc-L-Allysine ethylene acetal (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[10]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: To ensure complete coupling, a Kaiser test can be performed on a small sample of the resin. If the test is positive (blue beads), indicating free amines, the coupling step should be repeated ("double coupling").[11]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 10-15 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage from Resin and Concomitant Acetal Deprotection
The ethylene acetal group is labile under the strong acidic conditions used for cleaving the peptide from the resin and removing other acid-labile side-chain protecting groups.[8]
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under a high vacuum for at least 2 hours.[8]
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and robust cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v).[12] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5 v/v) can be used.[13]
-
Note: The water in the cleavage cocktail facilitates the hydrolysis of the acetal.
-
-
Cleavage and Deprotection Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[9]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. This duration is generally sufficient for both cleavage and complete deprotection of the ethylene acetal.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and dissolved protecting group by-products.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.[14] The identity and purity of the final allysine-containing peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight, which will confirm the successful deprotection of the ethylene acetal.[14]
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling of Allysine Acetal | Steric hindrance of the protected amino acid. | Perform a double coupling by repeating the coupling step.[15] Use a more potent coupling reagent like HATU. |
| Incomplete Acetal Deprotection | Insufficient reaction time or water content in the cleavage cocktail. | Extend the cleavage/deprotection time to 4 hours. Ensure the cleavage cocktail contains at least 2.5-5% water. |
| Peptide Instability Post-Deprotection | The free aldehyde is reactive and can undergo self-condensation or cyclization. | After purification, handle the peptide in slightly acidic buffers (e.g., pH 4-6) to minimize unwanted reactions. For long-term storage, lyophilize the purified peptide from an acidic solution. |
| Confirmation of Deprotection | Ambiguity in mass spectrometry data. | A useful analytical technique is to react an aliquot of the purified peptide with a hydroxylamine-containing reagent (e.g., hydroxylamine hydrochloride) and analyze the product by mass spectrometry. A mass shift corresponding to the formation of an oxime will confirm the presence of the free aldehyde. |
Chemical Structures and Reaction Scheme
Figure 2: Chemical scheme for the incorporation and deprotection of this compound. (Note: Images are placeholders for actual chemical structures).
Conclusion
The use of Fmoc-L-Allysine ethylene acetal provides a reliable and efficient method for introducing the versatile allysine residue into synthetic peptides. The acetal protection strategy is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols. Concomitant deprotection of the acetal during the final TFA-mediated cleavage from the resin simplifies the workflow, yielding the desired aldehyde-containing peptide ready for purification and subsequent conjugation or biological evaluation. By following the detailed protocols and considering the key troubleshooting points outlined in this guide, researchers can confidently incorporate this valuable non-canonical amino acid into their peptide sequences, opening up a wide range of possibilities for the development of novel peptide-based therapeutics and research tools.
References
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (n.d.). PubMed. [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Spps and side reactions in peptide synthesis. (2022). Slideshare. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
HBTU activation for automated Fmoc solid-phase peptide synthesis. (1991). PubMed. [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.). Semantic Scholar. [Link]
-
HBTU activation for automated Fmoc solid-phase peptide synthesis. (1991). Semantic Scholar. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]
-
Affinity purification of synthetic peptides. (1976). National Institutes of Health. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
-
Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. (2009). PubMed. [Link]
-
Bioinspired Synthesis of Allysine for Late‐Stage Functionalization of Peptides. (n.d.). Request PDF. [Link]
-
Allysine peptides and derivatives. (2002). ResearchGate. [Link]
-
General procedure: Fmoc-strategy SPPS and solution-phase... (n.d.). ResearchGate. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. (2011). National Institutes of Health. [Link]
-
Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. (2024). National Institutes of Health. [Link]
- Cleavage of synthetic peptides. (2015).
-
Brønsted Acid-Lewis Acid (BA-LA) Induced Final Deprotection/Peptide Resin Cleavage in Fmoc/ t- Bu Solid-Phase Peptide Synthesis: HCl/FeCl3 and AcOH/FeCl3 as Viable PFAS-Free Alternatives for TFA. (2024). PubMed. [Link]
Sources
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
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- 5. Fmoc-allysine ethylene acetal Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 14. agilent.com [agilent.com]
- 15. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Deprotection of Allysine Ethylene Acetal for Aldehyde Generation in Bioconjugation and Drug Development
Abstract
Allysine, an amino acid bearing a reactive aldehyde functionality, is a cornerstone in modern bioconjugation, protein engineering, and the synthesis of complex pharmaceutical agents. Its aldehyde group serves as a versatile chemical handle for site-specific modifications. However, the inherent reactivity of this group necessitates a robust protection strategy during multi-step syntheses. The ethylene acetal is a widely used protecting group due to its stability under various conditions, particularly basic and nucleophilic environments.[1][2][3] This application note provides a comprehensive technical guide for the efficient and clean deprotection of Allysine Ethylene Acetal to regenerate the parent aldehyde. We will delve into the underlying chemical principles, detail field-proven experimental protocols, offer critical insights for reaction optimization, and present a systematic troubleshooting guide to empower researchers in achieving high-yield, reproducible results.
Introduction: The Strategic Role of Allysine and Acetal Protection
The aldehyde functional group of allysine is a powerful tool for chemists. It enables specific covalent bond formation with amine- or hydrazide-containing molecules through reductive amination or hydrazone/oxime ligation, respectively. These reactions are central to:
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic payloads to antibodies.
-
Protein Labeling: Introduction of fluorescent probes, biotin tags, or other reporter molecules.
-
Peptide Cyclization: Forming stable cyclic peptides with enhanced biological activity and stability.
-
Hydrogel Formation: Cross-linking polymers for biomedical applications.
To execute multi-step syntheses without unwanted side reactions at the aldehyde, a protecting group is essential. The ethylene acetal (a 1,3-dioxolane) is an ideal choice because it is stable to bases, organometallic reagents, and hydrides, yet can be selectively removed under acidic conditions.[1][3] The successful deprotection is therefore a critical final step to unmask the reactive aldehyde for subsequent conjugation or modification.
Chemical Principle and Mechanism of Acetal Hydrolysis
The deprotection of an ethylene acetal is an acid-catalyzed hydrolysis reaction.[1][4] The process is an equilibrium reaction, and to drive it to completion, a large excess of water is typically used in the reaction medium.[4] The mechanism proceeds through several key steps:
-
Protonation: A proton from the acid catalyst protonates one of the acetal oxygen atoms, making it a good leaving group (an alcohol).[4]
-
Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom helps to push out the protonated hydroxyl group, forming a resonance-stabilized oxonium ion.[1][4]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.[1][4]
-
Deprotonation: Loss of a proton from the attacking water molecule yields a hemiacetal intermediate.
-
Repeat and Eliminate: The second alcohol moiety of the hemiacetal is subsequently protonated, eliminated as ethylene glycol, and replaced by a carbonyl group to yield the final aldehyde product and regenerate the acid catalyst.
Sources
Application Notes and Protocols: Conditions for Acidic Cleavage of Ethylene Acetal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the use of protecting groups is a cornerstone strategy for masking reactive functional groups.[1][2] Among these, the ethylene acetal stands out as a robust and reliable protecting group for aldehydes and ketones, prized for its stability in neutral to strongly basic conditions and towards various nucleophiles and hydrides.[1][2][3] This stability, however, necessitates a clear understanding of the conditions required for its removal, or deprotection. The acidic cleavage of ethylene acetals to regenerate the parent carbonyl compound is a fundamental transformation, and mastering its nuances is critical for the successful execution of complex synthetic routes.
This guide provides an in-depth exploration of the acidic deprotection of ethylene acetals, delving into the underlying mechanism, a variety of established protocols, and the critical factors that influence the reaction's efficiency and selectivity.
Mechanism of Acid-Catalyzed Acetal Cleavage
The cleavage of an ethylene acetal is an equilibrium-driven process that is the reverse of its formation.[3][4] The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst, which transforms the hydroxyl group into a good leaving group (water). The subsequent steps involve the formation of a resonance-stabilized oxonium ion, which is then attacked by water to form a hemiacetal. Further protonation and elimination of the second alcohol moiety ultimately regenerate the carbonyl compound.
The rate-determining step in this process is the formation of the resonance-stabilized carboxonium ion.[5] Consequently, the stability of this intermediate significantly influences the rate of hydrolysis. Electron-donating groups on the carbonyl precursor will stabilize this cation, accelerating the cleavage, while electron-withdrawing groups will have the opposite effect.[5]
Figure 1: Mechanism of Acid-Catalyzed Ethylene Acetal Cleavage.
Factors Influencing Deprotection
Several factors can influence the efficiency and selectivity of ethylene acetal deprotection:
-
Acid Strength: Stronger acids generally lead to faster cleavage. However, the choice of acid must be compatible with other functional groups present in the molecule.
-
Solvent: The presence of water is essential for hydrolysis.[4] Reactions are typically carried out in a mixture of an organic solvent to dissolve the substrate and an aqueous acid.[3] Common organic solvents include acetone, tetrahydrofuran (THF), and dichloromethane (DCM).
-
Temperature: While many deprotections can be performed at room temperature, heating can be employed to accelerate slow reactions.
-
Steric Hindrance: Sterically hindered acetals may require more forcing conditions (stronger acid, higher temperature) for cleavage.
-
Electronic Effects: As mentioned, electron-donating groups near the acetal carbon facilitate cleavage, while electron-withdrawing groups hinder it.[5]
Protocols for Acidic Cleavage
A variety of acidic conditions can be employed for the deprotection of ethylene acetals, ranging from classical mineral acids to milder Lewis acids and solid-supported reagents. The choice of method depends on the substrate's sensitivity and the desired reaction conditions.
Protocol 1: Mineral Acid Catalysis (e.g., HCl, H₂SO₄)
This is a traditional and often effective method for robust substrates.
Experimental Protocol:
-
Dissolution: Dissolve the ethylene acetal substrate in a suitable organic solvent (e.g., acetone, THF, or a mixture of ethanol and water).[6]
-
Acid Addition: Add a catalytic amount of a mineral acid (e.g., 1-2 M aqueous HCl or H₂SO₄). The amount of acid can be adjusted based on the reactivity of the substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
Application Notes and Protocols for Site-Specific Protein Labeling Using Allysine Ethylene Acetal
Introduction: The Pursuit of Precision in Protein Labeling
In the intricate landscape of cellular biology and therapeutic development, the ability to selectively modify proteins is paramount. Site-specific protein labeling allows for the attachment of probes, drugs, or other moieties to a precise location on a protein, enabling detailed studies of protein function, tracking of cellular processes, and the creation of highly specific biotherapeutics.[1][2] Traditional labeling methods often target naturally abundant amino acids like lysine or cysteine, leading to heterogeneous products with modifications at multiple, often unpredictable, sites.[3] The advent of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field.[4][5][6]
This guide details a powerful strategy for site-specific protein labeling that combines the genetic incorporation of a non-canonical amino acid, L-allysine ethylene acetal, with bioorthogonal oxime or hydrazone ligation. This two-stage approach provides a robust and versatile platform for the precise engineering of proteins for a myriad of applications in research and drug development.
The Allysine Ethylene Acetal Strategy: A Two-Act Play
The core of this methodology lies in a protected aldehyde functionality introduced into the protein backbone. Direct incorporation of the reactive amino acid allysine (which contains an aldehyde) can be challenging due to its reactivity within the cellular environment. To circumvent this, we utilize its acetal-protected form, L-allysine ethylene acetal. The workflow can be conceptualized in two main acts:
-
Act I: Site-Specific Incorporation. The protected amino acid, L-allysine ethylene acetal, is incorporated into a target protein at a specific site using the amber stop codon (UAG) suppression machinery in a host expression system (e.g., E. coli).[3][7] This involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for L-allysine ethylene acetal and does not cross-react with endogenous amino acids or tRNAs.[3]
-
Act II: Unmasking and Ligation. Following protein expression and purification, the inert ethylene acetal protecting group is removed under mild acidic conditions, revealing the reactive aldehyde of the allysine residue. This unique chemical handle is then ready for highly selective ligation with an aminooxy- or hydrazide-functionalized molecule of interest (e.g., a fluorescent dye, a PEG chain, or a cytotoxic drug) to form a stable oxime or hydrazone bond, respectively.[8][9][10]
Visualizing the Workflow
The entire process, from genetic encoding to the final labeled protein, is a sequential and logical progression.
Caption: Experimental workflow for site-specific protein labeling.
Core Methodologies and Protocols
PART 1: Site-Specific Incorporation of L-Allysine Ethylene Acetal
Scientific Rationale: The amber suppression system is a cornerstone of genetic code expansion.[11][12][13] By introducing a UAG stop codon at the desired labeling site in the gene of interest and co-expressing an orthogonal aaRS/tRNA pair, we can direct the ribosome to incorporate L-allysine ethylene acetal instead of terminating translation. The choice of the orthogonal pair is critical for high fidelity and efficiency.[3]
Protocol 1: Protein Expression and Purification
-
Vector Preparation:
-
Subclone the gene of interest into an expression vector containing a C-terminal affinity tag (e.g., His-tag). The C-terminal tag is crucial for ensuring that only full-length, successfully suppressed protein is purified.[14]
-
Introduce an amber stop codon (TAG) at the desired labeling site using site-directed mutagenesis.
-
Co-transform the expression plasmid and the plasmid encoding the orthogonal aaRS/tRNA pair specific for L-allysine ethylene acetal into a suitable E. coli expression strain (e.g., BL21(DE3)).[14]
-
-
Protein Expression:
-
Grow the transformed cells in 1 L of LB medium supplemented with appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Pellet the cells by centrifugation (5000 x g, 10 min, 4°C) and resuspend in 1 L of M9 minimal medium supplemented with 1 mM L-allysine ethylene acetal and antibiotics.
-
Induce protein expression with 1 mM IPTG and incubate at 20-25°C for 16-20 hours. The lower temperature aids in proper protein folding.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).
-
Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) according to the manufacturer's instructions.
-
Dialyze the purified protein against a suitable storage buffer (e.g., PBS, pH 7.4) and determine the concentration.
-
| Parameter | Recommendation | Rationale |
| Expression Strain | BL21(DE3) or derivatives | Robust and widely used for recombinant protein expression. |
| Unnatural Amino Acid | 1 mM L-Allysine Ethylene Acetal | Sufficient concentration for efficient charging of the orthogonal tRNA. |
| Induction Temperature | 20-25°C | Promotes proper protein folding and minimizes inclusion body formation. |
| Purification Tag | C-terminal His-tag | Ensures purification of only full-length, suppressed protein.[14] |
PART 2: Deprotection of the Ethylene Acetal Group
Scientific Rationale: The ethylene acetal is a stable protecting group under neutral and basic conditions but can be efficiently removed by mild acid catalysis. This step is critical and must be optimized to ensure complete deprotection without causing protein denaturation or degradation.
Caption: Acid-catalyzed deprotection of this compound.
Protocol 2: Acetal Deprotection
-
Reaction Setup:
-
Dilute the purified protein containing L-allysine ethylene acetal to a final concentration of 1-5 mg/mL in a mild acidic buffer (e.g., 100 mM sodium acetate, pH 4.5).
-
The optimal pH for deprotection is a balance between efficient acetal hydrolysis and maintaining protein stability. A pH range of 4.5-5.5 is generally effective.[15][16]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
The reaction progress can be monitored by mass spectrometry, looking for the expected mass decrease corresponding to the loss of the ethylene acetal group (a mass shift of -44 Da).
-
-
Buffer Exchange:
-
After the reaction is complete, immediately exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis to quench the reaction and prepare the protein for the subsequent ligation step.
-
PART 3: Oxime/Hydrazone Ligation
Scientific Rationale: The reaction between an aldehyde and an aminooxy or hydrazide group is a highly chemoselective and bioorthogonal ligation.[17][18] The formation of the resulting oxime or hydrazone bond is significantly accelerated by nucleophilic catalysts such as aniline and its derivatives, especially at neutral pH.[8][19][20]
Caption: Aniline-catalyzed oxime/hydrazone ligation.
Protocol 3: Protein Labeling
-
Reaction Setup:
-
To the deprotected protein in PBS (pH 7.4) at a concentration of 10-50 µM, add the aminooxy- or hydrazide-functionalized probe to a final concentration of 10-20 fold molar excess.
-
Add a freshly prepared stock solution of aniline to a final concentration of 10-100 mM. Aniline acts as a catalyst to increase the reaction rate at neutral pH.[8][20]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE and/or mass spectrometry.
-
-
Purification of Labeled Protein:
-
Remove the excess unreacted probe and catalyst by size-exclusion chromatography or dialysis.
-
| Parameter | Recommendation | Rationale |
| pH | 7.0 - 7.5 | Optimal for protein stability and aniline-catalyzed ligation.[20] |
| Probe Concentration | 10-20x molar excess | Drives the reaction to completion. |
| Catalyst | 10-100 mM Aniline | Accelerates the rate of oxime/hydrazone formation at neutral pH.[8] |
| Temperature | Room Temperature | Sufficient for the ligation reaction while preserving protein integrity. |
PART 4: Characterization of the Labeled Protein
Scientific Rationale: Thorough characterization is essential to validate the successful site-specific labeling of the target protein. This involves confirming the covalent attachment of the probe and assessing the homogeneity of the final product.
Protocol 4: SDS-PAGE Analysis
-
Sample Preparation: Mix the labeled protein with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Run the samples on a suitable percentage polyacrylamide gel.
-
Visualization:
-
Coomassie Staining: To visualize all protein bands. A successful conjugation will often result in a noticeable upward shift in the molecular weight of the protein band compared to the unlabeled control.
-
Fluorescence Imaging: If a fluorescent probe was used, the gel can be imaged using an appropriate fluorescence scanner to confirm that the fluorescence signal co-localizes with the protein band.
-
Protocol 5: Mass Spectrometry Analysis
-
Intact Protein Analysis:
-
Analyze the unlabeled, deprotected, and labeled protein samples by ESI-MS.
-
Confirm the expected mass shifts at each stage:
-
Incorporation of this compound: Mass increase of 171.09 Da (C8H13NO3) relative to the parent amino acid.
-
Deprotection: Mass decrease of 44.03 Da (C2H4O).
-
Ligation: Mass increase corresponding to the mass of the attached probe.
-
-
-
Peptide Mapping (LC-MS/MS):
-
Digest the labeled protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS to confirm the exact site of modification.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Protein Yield | Inefficient amber suppression. | Optimize codon context around the TAG site; ensure adequate concentration and quality of L-allysine ethylene acetal.[21][22] |
| Incomplete Deprotection | Suboptimal pH or incubation time. | Perform a pH and time course optimization (e.g., pH 4.0-5.5, 1-6 hours). Monitor by mass spectrometry. |
| Low Labeling Efficiency | Inactive probe or insufficient catalyst. | Use a fresh probe solution; optimize aniline catalyst concentration (10-100 mM). |
| Steric hindrance at the labeling site. | Choose a more accessible site for TAG codon insertion. | |
| Protein Precipitation | Instability during deprotection or labeling. | Perform steps at 4°C; screen for stabilizing buffer additives. |
Conclusion
The site-specific incorporation of L-allysine ethylene acetal provides a powerful and versatile platform for the precise chemical modification of proteins. This methodology, grounded in the principles of genetic code expansion and bioorthogonal chemistry, offers researchers and drug developers an exceptional tool for creating homogenous and well-defined protein conjugates. By following the detailed protocols and understanding the scientific rationale behind each step, users can confidently apply this technique to advance their research in protein engineering, diagnostics, and therapeutics.
References
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
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Chen, Y. X., Triola, G., & Waldmann, H. (2011). Bioorthogonal chemistry for site-specific labeling and surface immobilization of proteins. Accounts of Chemical Research, 44(9), 762-773. [Link]
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Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
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Matsumoto, R., Watanabe, T., Hohsaka, T., & Kanamori, T. (2021). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. Journal of Biochemistry, 170(3), 357-365. [Link]
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Sarris, A. J., & St-Pierre, F. (2020). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Biochemistry, 59(1), 1-2. [Link]
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CAS. (2021). Bioorthogonal Chemistry and Its Applications. [Link]
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Bernardes, G. J., Halkes, K. M., & Liskamp, R. M. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Angewandte Chemie International Edition, 47(44), 8412-8416. [Link]
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Neumann, H. (2022). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. Methods in Molecular Biology, 2459, 139-155. [Link]
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Dirkson, A., & Dawson, P. E. (2008). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Journal of the American Chemical Society, 130(1), 40-41. [Link]
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Lammers, M., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(6), 3494-3507. [Link]
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Lammers, M., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Semantic Scholar. [Link]
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Iwane, Y., et al. (2016). Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract. Organic & Biomolecular Chemistry, 14(6), 2053-2060. [Link]
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Heder, S. L., & Fairbanks, A. J. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9097-9100. [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and hydrazones in bioconjugation: mechanism and catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
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r/OrganicChemistry. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]
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Distefano, M. D., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Journal of the American Chemical Society, 135(13), 5022-5025. [Link]
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Oriyama, T., et al. (2001). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Synthetic Communications, 31(14), 2195-2199. [Link]
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Dirksen, A., et al. (2006). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 17(6), 1459-1463. [Link]
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Miller, A. D., et al. (2019). Organocatalyst-mediated oxime ligations of peptide and protein aldehydes. Nature Communications, 10(1), 1-9. [Link]
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Sakmar, T. P., et al. (2006). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods, 3(5), 353-355. [Link]
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Lemke, E. A., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PLoS One, 13(11), e0207544. [Link]
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Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. [Link]
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Peeler, J. C., & Mehl, R. A. (2017). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Accounts of Chemical Research, 50(5), 1189-1197. [Link]
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Zhang, W., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences, 21(23), 9091. [Link]
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de la Torre, J. G., & Chin, J. W. (2021). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 9, 758354. [Link]
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Li, X., et al. (2017). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Agricultural Science and Technology B, 7(2), 123-128. [Link]
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Fiedler, D., Bergman, R. G., & Raymond, K. N. (2006). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular “Nanozyme”. Angewandte Chemie International Edition, 45(5), 745-748. [Link]
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Grininger, M., et al. (2018). Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression. Scientific Reports, 8(1), 1-11. [Link]
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Grininger, M., et al. (2018). Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression. bioRxiv. [Link]
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Mehl, R. A., et al. (2023). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Bioconjugate Chemistry, 34(10), 1776-1784. [Link]
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Application Notes and Protocols: Bioconjugation Strategies with Peptide-Derived Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Aldehyde Handle in Peptide Bioconjugation
The precise, site-specific modification of peptides and proteins is a cornerstone of modern drug development, diagnostics, and materials science.[1][2] Among the array of bioorthogonal chemistries, the use of a peptide-derived aldehyde as a reactive handle offers a unique combination of specificity, reactivity, and versatility.[3][4] Unlike other functional groups, aldehydes are generally absent from native proteins, providing a truly orthogonal reactive partner for conjugation.[5] This allows for the chemoselective ligation of peptides with a wide range of molecules, including small drugs, imaging agents, and polymers, under mild, physiological conditions.[6][7]
This guide provides an in-depth exploration of key bioconjugation strategies centered around peptide-derived aldehydes. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and provide a comparative analysis to inform your experimental design. The focus is not just on the "how," but the "why," empowering researchers to make informed decisions to advance their scientific goals.[8]
Generating the Aldehyde Handle: The Gateway to Conjugation
The successful implementation of aldehyde-based bioconjugation hinges on the efficient and site-specific introduction of the aldehyde functionality into the peptide of interest. Two primary methods have emerged as robust and widely adopted strategies:
1. The Aldehyde Tag and Formylglycine-Generating Enzyme (FGE)
A powerful chemoenzymatic approach utilizes the formylglycine-generating enzyme (FGE).[9][10] FGE recognizes a short consensus sequence, typically CxPxR, and oxidizes the cysteine residue to a Cα-formylglycine (fGly), which contains the desired aldehyde group.[11][12] This "aldehyde tag" can be genetically encoded at the N-terminus, C-terminus, or an internal site of a recombinant protein or peptide.[5][13]
-
Expertise & Experience: The key advantage of the FGE system is its exquisite specificity, ensuring homogenous modification at a predetermined site.[14] The choice between a shorter 6-amino acid tag and a longer 13-amino acid tag can influence conversion efficiency, with the longer tag often providing higher yields.[7] Co-expression of the target peptide with FGE in a suitable host (e.g., E. coli) is a common and effective method for producing aldehyde-tagged peptides.[9][10]
2. Periodate Oxidation of N-terminal Serine/Threonine
For peptides with an N-terminal serine or threonine residue, a straightforward chemical method involves oxidation with sodium periodate (NaIO₄).[7] This reaction selectively cleaves the carbon-carbon bond of the 1,2-amino alcohol, generating a glyoxylyl aldehyde at the N-terminus.[7]
-
Expertise & Experience: This method is advantageous as it can be applied to peptides without the need for genetic engineering, provided a suitable N-terminal residue is present. However, it is limited to the N-terminus and requires careful control of reaction conditions to avoid off-target oxidation.
Core Bioconjugation Chemistries: A Comparative Overview
Once the peptide-aldehyde is in hand, several chemoselective ligation reactions can be employed. The choice of ligation chemistry is critical and depends on the desired stability of the resulting conjugate and the specific application.
| Feature | Hydrazone Ligation | Oxime Ligation | Hydrazino-Pictet-Spengler (HIPS) Ligation |
| Reactants | Aldehyde + Hydrazine/Hydrazide | Aldehyde + Aminooxy | Aldehyde + Hydrazinyl-indole |
| Bond Formed | Imine (C=N) | Oxime (C=N-O) | Carbon-Carbon (C-C) |
| Reaction pH | Mildly acidic (can proceed at neutral pH)[15] | Mildly acidic to neutral[6] | Near neutral (6.0-7.0)[16] |
| Stability | Reversible, susceptible to hydrolysis, especially at acidic pH[15][17] | Significantly more stable than hydrazones across a broad pH range[17][18] | Highly stable, resistant to hydrolysis[16][19] |
| Kinetics | Can be rapid, aniline catalysis enhances rate[20][21] | Generally slower than hydrazone formation, but can be accelerated by catalysts[20][22] | Rapid at near-neutral pH[16] |
| Key Advantage | Reversibility can be useful for drug release[8] | High stability for long-term applications[17][18] | Exceptional stability of the C-C bond[16][19] |
In-Depth Protocols and Mechanistic Insights
Oxime Ligation: Forging a Stable Linkage
Oxime ligation is a widely used and robust method for creating stable bioconjugates.[23][24] The reaction between an aldehyde and an aminooxy group forms a highly stable oxime bond.[17][18]
Mechanism of Oxime Ligation
The reaction proceeds through a two-step mechanism. First, the nucleophilic aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate. This is followed by dehydration to yield the stable oxime linkage. The rate-determining step is typically the dehydration, which is acid-catalyzed.[8]
Caption: Hydrazino-Pictet-Spengler (HIPS) Ligation Workflow.
Protocol 3: HIPS Ligation for Highly Stable Bioconjugates
This protocol is adapted from methodologies demonstrating the superior stability of HIPS ligation products. [16][19] Materials:
-
Aldehyde-tagged peptide or protein
-
HIPS ligation reagent (containing a hydrazinyl-indole moiety)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium phosphate, pH 6.0-7.0 [16][19]* Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Reaction Setup: Dissolve the aldehyde-tagged peptide and the HIPS reagent in the reaction buffer at near-neutral pH.
-
Incubation: Incubate the reaction at room temperature or 37°C. The HIPS ligation is known for its rapid kinetics under these mild conditions. [16]3. Monitoring: Monitor the formation of the stable conjugate by LC-MS.
-
Purification: Purify the final product using an appropriate chromatography method, such as size-exclusion or reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the conjugate by mass spectrometry and HPLC. The stability of the conjugate can be further assessed by incubation in plasma and analysis over time. [16]
Applications in Drug Development and Beyond
The ability to precisely conjugate molecules to peptides has profound implications for therapeutics and diagnostics. [25][26]
-
Peptide-Drug Conjugates (PDCs): By attaching potent cytotoxic drugs to targeting peptides, PDCs can deliver therapies directly to diseased cells, enhancing efficacy and reducing off-target toxicity. [2]* Imaging Agents: Conjugating imaging probes, such as fluorophores or radiochelators, to peptides enables the visualization of biological processes and the diagnosis of diseases. [1][27]* Theranostics: The combination of therapeutic and diagnostic capabilities in a single molecule is a rapidly advancing field, with peptide bioconjugation playing a pivotal role. [1]
Conclusion
Peptide-derived aldehydes provide a powerful and versatile platform for bioconjugation. By understanding the underlying mechanisms of oxime, hydrazone, and HIPS ligations, and by employing robust protocols, researchers can create well-defined and functional peptide conjugates for a wide array of applications. The choice of strategy should be guided by the specific requirements of the final product, particularly the desired stability of the linkage. As the field of bioconjugation continues to evolve, aldehyde-based chemistries will undoubtedly remain a vital tool in the development of next-generation therapeutics and diagnostics.
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Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]
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Cavelier, F., & Martinez, J. (2013). α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. Bioconjugate Chemistry, 24(5), 788-799. [Link]
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Rush, J. S., & Bertozzi, C. R. (2015). Reconstitution of Formylglycine-generating Enzyme with Copper(II) for Aldehyde Tag Conversion. Journal of Biological Chemistry, 290(25), 15597-15607. [Link]
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Agarwal, P., & Bertozzi, C. R. (2015). The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. American Pharmaceutical Review. [Link]
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Agarwal, P., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Bioconjugate Chemistry, 25(7), 1202-1210. [Link]
-
Popp, M. W., Antos, J. M., & Ploegh, H. L. (2007). Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. Journal of the American Chemical Society, 129(46), 14418-14419. [Link]
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Kool, E. T., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13396-13404. [Link]
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Popp, M. W., & Ploegh, H. L. (2011). Sortase-mediated protein ligation: An emerging biotechnology tool for protein modification and immobilisation. Biotechnology and Bioengineering, 108(7), 1501-1509. [Link]
-
Schmidt, F. G., et al. (2014). Sortase-Mediated Ligation of Purely Artificial Building Blocks. Polymers, 6(11), 2845-2857. [Link]
-
An, H., & Chatterjee, C. (2021). Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag. ChemBioChem, 22(10), 1746-1750. [Link]
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Carrico, I. S., & Bertozzi, C. R. (2008). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols, 3(9), 1434-1440. [Link]
-
Creative Peptides. (2023). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. MDPI. [Link]
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- 6. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
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- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. New Aldehyde Tag Sequences Identified by Screening Formylglycine Generating Enzymes in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reconstitution of Formylglycine-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 22. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: Streamlined Synthesis of Cyclic Peptides via Intramolecular Reductive Amination Using Allysine Ethylene Acetal
Introduction: The Power of Constraint in Peptide Therapeutics
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] By constraining a peptide's linear backbone into a cyclic architecture, researchers can achieve significant enhancements in biological activity and pharmaceutical properties. Cyclization pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target, which can lead to increased affinity and selectivity.[3] Furthermore, the cyclic structure often confers remarkable resistance to proteolytic degradation, a primary limitation of linear peptides, thereby improving metabolic stability and in vivo half-life.[4]
Traditional methods for peptide cyclization, such as head-to-tail lactamization, often rely on coupling reagents under conditions that can promote side reactions or epimerization.[1][2] Chemoselective ligation strategies offer a powerful alternative, allowing for the formation of specific bonds under mild conditions with minimal need for side-chain protection.[1][5][6] This application note details a robust and efficient on-resin cyclization strategy employing the versatile building block, Fmoc-L-Allysine ethylene acetal . This method leverages the selective deprotection of the acetal to unmask a reactive aldehyde, which then undergoes intramolecular reductive amination with a primary amine (either the N-terminus or a lysine side chain) to form a stable secondary amine linkage within the peptide backbone.
Application & Advantages of the Allysine Acetal Method:
-
Orthogonality: The ethylene acetal protecting group is stable to the standard basic (piperidine) and acidic (TFA) conditions of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), ensuring the aldehyde remains masked until desired.
-
Mild Deprotection: The acetal is readily cleaved on-resin under mild acidic conditions that do not compromise the integrity of the peptide or other side-chain protecting groups.
-
Chemoselective Ligation: The resulting aldehyde is a unique reactive handle that participates in highly selective reductive amination, avoiding side reactions with other nucleophilic residues.[7][8]
-
On-Resin Efficiency: Performing the cyclization on the solid support minimizes intermolecular side reactions and simplifies purification by washing away excess reagents before cleavage.[9][10][11]
-
Structural Diversity: This method allows for the creation of various cyclic topologies, including head-to-tail and side-chain-to-side-chain cyclizations, by strategically placing the allysine residue and a corresponding primary amine.
Overall Synthesis Workflow
The strategy encompasses four main stages: (1) assembly of the linear peptide on a solid support using standard Fmoc-SPPS, incorporating the Fmoc-L-Allysine ethylene acetal at the desired position; (2) selective on-resin deprotection of the acetal to generate the aldehyde; (3) on-resin intramolecular reductive amination to form the cyclic peptide; and (4) cleavage from the resin, global deprotection, and purification.
Figure 1: High-level workflow for cyclic peptide synthesis using allysine ethylene acetal.
The Key Building Block: Fmoc-L-Allysine(acetal)-OH
L-Allysine ethylene acetal, chemically named (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a derivative of lysine where the ε-amino group is replaced by an aldehyde protected as an ethylene acetal.[12][13] For use in Fmoc-SPPS, the α-amino group must be protected with the Fmoc group.
Figure 2: Structure of the key building block.
This building block is commercially available from various suppliers. The acetal is crucial as it is stable during the repetitive piperidine treatments for Fmoc removal and the coupling steps, preventing premature reactions of the aldehyde.[14]
Detailed Protocols
Protocol 1: Linear Peptide Synthesis
This protocol outlines the assembly of the linear peptide precursor on a solid support using an automated or manual peptide synthesizer.
Rationale: The choice of resin is critical. For peptides with a C-terminal carboxylic acid, a resin like 2-chlorotrityl chloride (2-CTC) is ideal as it allows for cleavage under mildly acidic conditions that leave side-chain protecting groups intact if needed. For C-terminal amides, a Rink Amide resin is standard.[15][16] Standard coupling reagents like HBTU/HOBt or PyBOP are efficient for forming peptide bonds.[17]
Materials & Reagents:
| Reagent/Material | Purpose |
| Rink Amide or 2-CTC Resin | Solid support for peptide synthesis |
| Fmoc-protected amino acids | Building blocks for the peptide chain |
| Fmoc-L-Allysine ethylene acetal | Key building block for cyclization |
| N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | Primary solvent |
| Dichloromethane (DCM) | Solvent for washing and resin swelling |
| 20% (v/v) Piperidine in DMF | Fmoc deprotection reagent |
| HBTU, HOBt, or PyBOP | Coupling (activating) reagents |
| N,N-Diisopropylethylamine (DIPEA) | Activation base |
| Acetic Anhydride / Pyridine / DMF | Capping solution (optional) |
Procedure:
-
Resin Swelling: Swell the chosen resin in DMF for 30-60 minutes, followed by DCM for 10 minutes.[18]
-
First Amino Acid Loading (if using 2-CTC): Dissolve the C-terminal Fmoc-amino acid in DCM. Add DIPEA (2-4 equivalents relative to the amino acid). Add this solution to the resin and shake for 1-2 hours. Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (including Fmoc-L-Allysine ethylene acetal) by dissolving it (4 eq.) with the coupling reagent (e.g., HBTU, 3.95 eq.) and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow to activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 45-90 minutes at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 3-5 for each amino acid in the sequence until the full linear peptide is assembled.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 3) to free the N-terminal amine, which will be used for the subsequent cyclization.
-
Final Wash: Wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum.
Protocol 2: On-Resin Acetal Deprotection & Cyclization
This is the key step where the aldehyde is unmasked and the intramolecular cyclization is performed.
Scientist's Note: The deprotection of the acetal requires a mild acidic treatment. A solution of trifluoroacetic acid (TFA) in DCM is effective. The concentration must be carefully controlled to avoid premature cleavage of other acid-labile side-chain protecting groups (e.g., Boc, tBu). The subsequent reductive amination is a robust reaction that forms a stable C-N bond.[8] Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent because it is selective for the protonated imine intermediate over the aldehyde, preventing the reduction of the aldehyde to an alcohol.[19][20] The reaction is typically buffered with acetic acid to facilitate imine formation.
Figure 3: Reaction pathway for on-resin deprotection and cyclization.
Procedure:
-
Resin Preparation: Swell the dried resin from Protocol 1 in DCM for 30 minutes.
-
Acetal Deprotection:
-
Prepare a fresh solution of 5% TFA and 1% H₂O in DCM.
-
Treat the resin with this solution for 15 minutes. Repeat this treatment 3-4 times.
-
Rationale: The repeated, short treatments help to gently drive the deprotection to completion while minimizing potential side reactions. Water acts as a scavenger.
-
Wash the resin thoroughly with DCM (5x), 10% DIPEA in DMF (2x, to neutralize residual acid), and finally DMF (5x).
-
-
Intramolecular Reductive Amination:
-
Swell the resin in a solution of 1% acetic acid in DMF for 10 minutes.
-
Add sodium cyanoborohydride (NaBH₃CN, 10 equivalents relative to resin loading) to the resin suspension.
-
Shake the reaction vessel at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Final Washing: After the reaction is complete, wash the resin extensively with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
The final step involves cleaving the cyclic peptide from the solid support and removing all remaining side-chain protecting groups.
Procedure:
-
Cleavage Cocktail Preparation: Prepare a standard cleavage cocktail, such as TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
-
Rationale: TIS and water act as scavengers to trap reactive cations generated during the cleavage of protecting groups like Pbf (Arg), Trt (Cys, His), and tBu (Asp, Glu, Ser, Thr).[17]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and shake at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution under a stream of nitrogen and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[15][21]
-
Expert Tip: Cyclic peptides often have significantly different retention times compared to their linear precursors, facilitating purification.[22]
-
-
Analysis and Lyophilization: Analyze the pure fractions by LC-MS to confirm the correct mass. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
References
-
Title: Peptide macrocyclisation via late-stage reductive amination Source: RSC Publishing URL: [Link]
-
Title: Bioorthogonal Peptide Macrocyclization Using Oxime Ligation Source: PubMed URL: [Link]
-
Title: Bioorthogonal Peptide Macrocyclization using Oxime Ligation Source: Open Research Repository URL: [Link]
-
Title: Two possible pathways for the synthesis of cyclic peptides by using... Source: ResearchGate URL: [Link]
-
Title: Bioorthogonal Peptide Macrocyclization Using Oxime Ligation Source: Organic Letters URL: [Link]
-
Title: Bioorthogonal Peptide Macrocyclization Using Oxime Ligation | Request PDF Source: ResearchGate URL: [Link]
-
Title: Native Peptide Cyclization, Sequential Chemoselective Amidation in Water Source: Journal of the American Chemical Society URL: [Link]
-
Title: Approaches for peptide and protein cyclisation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Ligation Technologies for the Synthesis of Cyclic Peptides Source: Chemical Reviews URL: [Link]
-
Title: Ligation Technologies for the Synthesis of Cyclic Peptides Source: PubMed URL: [Link]
-
Title: Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products Source: Journal of the American Chemical Society URL: [Link]
-
Title: On-resin peptide macrocyclization using thiol–ene click chemistry Source: RSC Publishing URL: [Link]
-
Title: Peptide Synthesis for Cyclic Peptides: Methods and Applications Source: Synbio Technologies URL: [Link]
-
Title: Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization Source: AAPPTec URL: [Link]
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1 Source: PMC - NIH URL: [Link]
-
Title: Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; Source: AAPPTec URL: [Link]
-
Title: 1209 – Allyl Ester Deprotection and On-Resin Cyclization Source: AAPPTec URL: [Link]
-
Title: On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters Source: PubMed URL: [Link]
-
Title: Bioinspired Chemical Approach for Synthesis of Allysine Source: Emory Theses and Dissertations URL: [Link]
-
Title: Native Peptide Cyclization, Sequential Chemoselective Amidation in Water Source: PMC - NIH URL: [Link]
-
Title: Reductive Amination Source: YouTube URL: [Link]
-
Title: Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis Source: PubMed URL: [Link]
-
Title: Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides Source: PMC - NIH URL: [Link]
-
Title: High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics Source: CEM Corporation URL: [Link]
- Title: Methods for the synthesis of cyclic peptides Source: Google Patents URL
-
Title: How to purify cyclic peptides? Source: ResearchGate URL: [Link]
-
Title: Solid phase peptide synthesis: New resin and new protecting group Source: CORE URL: [Link]
-
Title: Solid-phase peptide synthesis Source: Digital CSIC URL: [Link]
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligation Technologies for the Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Approaches for peptide and protein cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00411E [pubs.rsc.org]
- 7. Peptide macrocyclisation via late-stage reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. L-Allysin-ethylenacetal ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. L-アリシンエチレンアセタール ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. peptide.com [peptide.com]
- 18. digital.csic.es [digital.csic.es]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Application Note: Unveiling Protein-Protein Interactions with Allysine Ethylene Acetal
A Novel Tool for Covalent Capture of Cellular Interaction Networks
Authored by: Your Senior Application Scientist
Introduction: The Challenge of Capturing Dynamic Interactions
Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating a vast network of signaling pathways, metabolic processes, and structural organization. The transient and often weak nature of these interactions, however, presents a significant challenge to their study. Traditional methods like co-immunoprecipitation and yeast two-hybrid screens can be prone to false positives and may fail to capture fleeting interactions that are critical for biological outcomes.[1][2] To address this, chemical biologists have developed innovative tools to "trap" interacting proteins in their native environment. The site-specific incorporation of unnatural amino acids (UAAs) with cross-linking capabilities has emerged as a powerful strategy to covalently capture and subsequently identify protein interaction partners.[3][4][5][6][7]
This application note details the use of L-Allysine ethylene acetal, a unique UAA, for the study of protein-protein interactions. This compound provides a versatile platform for covalent capture, offering distinct advantages for researchers in basic science and drug development.
The Allysine Ethylene Acetal Advantage: A Chemically Controlled Cross-linker
L-Allysine ethylene acetal is a protected form of allysine, an amino acid bearing a reactive aldehyde group in its side chain.[8][9][10] The ethylene acetal group serves as a stable protecting group, rendering the amino acid inert during protein expression. This allows for its efficient and site-specific incorporation into a target protein using the expanded genetic code.[11] The true power of this UAA is unleashed upon mild acid treatment, which deprotects the acetal to reveal the highly reactive aldehyde functionality. This aldehyde can then form covalent bonds with proximal nucleophilic residues (e.g., lysine, cysteine, histidine) on interacting proteins, effectively "freezing" the interaction for subsequent analysis.
Key Advantages:
-
Temporal Control: The cross-linking reaction is initiated by a specific chemical trigger (mild acid), providing precise temporal control over the capture of interactions.
-
Bio-orthogonality: The protected acetal form is chemically inert within the cellular environment, minimizing off-target reactions.
-
Site-Specificity: Genetic code expansion allows for the precise placement of the cross-linker at a single, defined site within the protein of interest.[3][6]
-
Versatile Reactivity: The deprotected aldehyde can react with several common amino acid side chains, increasing the probability of capturing interaction partners.
Experimental Workflow Overview
The overall workflow for using this compound to study protein-protein interactions involves several key stages, from the incorporation of the UAA into the protein of interest to the identification of cross-linked partners by mass spectrometry.
Figure 1: General experimental workflow for PPI studies using this compound.
Detailed Protocols
Part 1: Site-Specific Incorporation of L-Allysine Ethylene Acetal
The incorporation of L-Allysine ethylene acetal into a target protein requires the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically a stop codon like TAG (amber).
Materials:
-
Expression vector for the protein of interest with a TAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for L-Allysine ethylene acetal.
-
E. coli expression strain (e.g., BL21(DE3)).
-
L-Allysine ethylene acetal (commercially available from suppliers like Sigma-Aldrich[10]).
-
Standard cell culture media and reagents.
Protocol:
-
Co-transformation: Transform the E. coli expression strain with both the plasmid carrying your gene of interest and the plasmid for the orthogonal aaRS/tRNA pair.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG (or another suitable inducer) and supplement the culture medium with 1-2 mM L-Allysine ethylene acetal.
-
Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for efficient protein expression and incorporation of the UAA.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press) in a suitable lysis buffer.
-
Protein Purification (Optional but Recommended): Purify the protein of interest containing L-Allysine ethylene acetal using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Part 2: In Situ Cross-linking of Protein-Protein Interactions
This protocol describes the deprotection of the acetal group and subsequent cross-linking.
Materials:
-
Purified protein containing L-Allysine ethylene acetal.
-
Binding partner protein(s) or cell lysate containing potential interactors.
-
Deprotection/Cross-linking Buffer: A buffer with a mildly acidic pH (e.g., 50 mM Sodium Acetate, pH 4.5-5.5). The optimal pH should be determined empirically.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
Protocol:
-
Interaction Setup: Incubate the purified protein containing L-Allysine ethylene acetal with its potential binding partner(s) in a neutral pH buffer (e.g., PBS, pH 7.4) to allow the protein complex to form.
-
Deprotection and Cross-linking:
-
To initiate the cross-linking reaction, dilute the protein complex into the pre-chilled Deprotection/Cross-linking Buffer. The final pH should be in the range of 4.5-5.5.
-
Incubate the reaction on ice for 1-2 hours. The optimal time may need to be determined empirically.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to raise the pH to ~8.0. This will quench the reactive aldehyde.
-
Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE. A successful cross-linking event will result in a higher molecular weight band corresponding to the covalent complex of your protein of interest and its binding partner.
Figure 2: Mechanism of this compound mediated cross-linking.
Part 3: Identification of Cross-linked Proteins by Mass Spectrometry
Protocol:
-
Excision and In-Gel Digestion: Excise the high molecular weight band corresponding to the cross-linked complex from the SDS-PAGE gel. Perform in-gel digestion with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15]
-
Data Analysis: Use specialized software (e.g., xQuest, pLink) to identify the cross-linked peptides.[14] This will reveal the identity of the interacting protein and the specific site of cross-linking.
Data Interpretation and Considerations
| Observation | Potential Interpretation | Troubleshooting/Next Steps |
| No high MW band on SDS-PAGE | Inefficient UAA incorporation, no interaction, or inefficient cross-linking. | Confirm UAA incorporation by mass spectrometry. Optimize cross-linking pH and time. |
| Multiple high MW bands | Cross-linking to multiple partners or non-specific cross-linking. | Perform control experiments without the binding partner. Optimize cross-linking conditions. |
| Low yield of cross-linked product | Inefficient cross-linking or transient interaction. | Increase incubation time for cross-linking. Use a more concentrated protein sample. |
Conclusion
L-Allysine ethylene acetal provides a powerful and versatile tool for the study of protein-protein interactions. Its unique feature of chemically-inducible reactivity allows for precise temporal control over the capture of cellular interactions. By combining the genetic incorporation of this UAA with mass spectrometry-based proteomics, researchers can confidently identify and map protein interaction networks with high specificity and resolution, paving the way for a deeper understanding of cellular processes and the development of novel therapeutics.
References
-
Chung, C., et al. (2020). Using Genetic Code Expansion for Protein Biochemical Studies. Frontiers in Bioengineering and Biotechnology. [Link]
-
Serfling, R., & Coin, I. (2016). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Methods in Molecular Biology. [Link]
-
Chung, C., et al. (2020). Using Genetic Code Expansion for Protein Biochemical Studies. ResearchGate. [Link]
-
Chung, C., et al. (2020). Using Genetic Code Expansion for Protein Biochemical Studies. PMC - NIH. [Link]
-
Lang, K., & Chin, J. W. (2018). Expanding the Genetic Code to Study Protein–Protein Interactions. Angewandte Chemie International Edition. [Link]
-
Serfling, R., & Coin, I. (2023). Genetically encoded crosslinkers to address protein–protein interactions. The FEBS Journal. [Link]
-
Chung, C., et al. (2020). Using Genetic Code Expansion for Protein Biochemical Studies. PubMed - NIH. [Link]
-
MolecularCloud. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. [Link]
-
Yang, T., et al. (2020). A bifunctional amino acid to study protein–protein interactions. Organic & Biomolecular Chemistry. [Link]
-
Smith, E. P., & Muir, T. W. (2023). Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics. International Journal of Molecular Sciences. [Link]
-
Ghosh, D., & Maji, S. K. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). RSC Advances. [Link]
-
Wikipedia. (n.d.). Photo-reactive amino acid analog. Wikipedia. [Link]
-
La-Venia, A., et al. (2000). Synthesis of this compound using phenylalanine dehydrogenase from Thermoactinomyces intermedius. Enzyme and Microbial Technology. [Link]
-
Amerigo Scientific. (n.d.). L-Allysine ethylene acetal (≥98% (TLC)). Amerigo Scientific. [Link]
-
Rappsilber, J., et al. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology. [Link]
-
Chavez, J. D., & Bruce, J. E. (2019). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology. [Link]
-
Kumar, V., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Journal of the American Chemical Society. [Link]
-
Leitner, A., et al. (2014). Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline. Nature Protocols. [Link]
-
Yamauchi, M., et al. (2019). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. Journal of Biological Chemistry. [Link]
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Accounts of Chemical Research. [Link]
-
Lau, Y. H., & Verhelst, S. H. L. (2015). Regulation of protein–protein interactions using stapled peptides. Drug Development Research. [Link]
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- 8. L-Allysine ethylene acetal (≥98% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. L-醛赖氨酸乙烯乙缩醛 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Incorporation of Unnatural Amino Acids into Proteins with mammalian epxression systems - Profacgen [profacgen.com]
- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Allysine Ethylene Acetal in the Synthesis of Peptide-Based Therapeutics
Introduction: The Therapeutic Promise of Peptide Aldehydes and the Synthetic Challenge
Peptide-based therapeutics have garnered significant attention in modern drug development, offering high specificity and low toxicity compared to small molecules.[1][2] A particularly promising class of modified peptides are those containing a C-terminal or side-chain aldehyde functionality. This reactive carbonyl group enables these peptides to act as potent, often reversible, covalent inhibitors of various proteases by mimicking the transition state of substrate hydrolysis.[3][4] Consequently, peptide aldehydes are valuable candidates for therapeutics targeting diseases involving dysregulated protease activity, such as viral infections and cancer.[4][5]
Despite their therapeutic potential, the chemical synthesis of peptide aldehydes presents a significant challenge. The high reactivity of the aldehyde group makes it susceptible to undesired side reactions during the iterative steps of solid-phase peptide synthesis (SPPS), which typically involve basic conditions for Fmoc deprotection.[] To overcome this, the aldehyde functionality must be protected with a group that is stable throughout the synthesis and can be selectively removed under conditions that do not degrade the peptide or cleave it from the solid support.
Allysine Ethylene Acetal: An Elegant Solution for Peptide Aldehyde Synthesis
Fmoc-L-Allysine ethylene acetal [Fmoc-Aea-OH] emerges as a highly effective building block for the incorporation of a protected aldehyde into a peptide sequence.[7] This unnatural amino acid features a lysine side chain where the epsilon-amino group is replaced by an aldehyde protected as a stable cyclic ethylene acetal.
The key advantages of using this compound are rooted in the principles of orthogonal protection strategies in peptide synthesis:[8][9]
-
Stability to SPPS Conditions: The ethylene acetal protecting group is exceptionally stable under the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection, preventing premature unmasking of the reactive aldehyde.[]
-
Orthogonal Deprotection: The acetal is readily cleaved under mildly acidic conditions, which are orthogonal to the strong acid (typically trifluoroacetic acid) used for the final cleavage of the peptide from most resins.[8][9] This orthogonality allows for selective deprotection of the aldehyde on the solid support, enabling further on-resin modifications if desired.
This application note provides a comprehensive guide to the use of Fmoc-L-Allysine ethylene acetal in the synthesis of peptide-based therapeutics, including detailed protocols for its incorporation, deprotection, and final cleavage, as well as troubleshooting advice.
Chemical Structure of Fmoc-L-Allysine Ethylene Acetal
Caption: Structure of Fmoc-L-Allysine Ethylene Acetal.
Experimental Protocols
The following protocols are based on standard Fmoc solid-phase peptide synthesis (SPPS) methodologies.[10][11] Modifications may be necessary depending on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Incorporation of Fmoc-L-Allysine Ethylene Acetal into the Peptide Chain
This protocol describes a single coupling cycle for incorporating Fmoc-L-Allysine ethylene acetal.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-Allysine ethylene acetal
-
Coupling reagent (e.g., HBTU, HATU, or TBTU)[12]
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or Collidine)[12]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Allysine ethylene acetal (4 equivalents relative to resin loading), the coupling reagent (e.g., TBTU, 3.9 equivalents), and a base (e.g., DIEA, 8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[7][13]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[13] A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: After complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: On-Resin Deprotection of the Ethylene Acetal Group
This protocol describes the selective removal of the ethylene acetal protecting group to reveal the aldehyde functionality while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing the this compound moiety
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Resin Preparation: After the full peptide sequence has been assembled, wash the resin with DCM (3x) and dry it under a stream of nitrogen.
-
Deprotection Cocktail: Prepare a deprotection cocktail of TFA/DCM/H₂O (e.g., a mild acidic solution, the exact ratio may need optimization, starting with a low concentration of TFA such as 2-5% in DCM with a small amount of water).
-
Acetal Cleavage: Add the deprotection cocktail to the resin and agitate at room temperature. The reaction time will vary depending on the peptide sequence and the exact TFA concentration, typically ranging from 30 minutes to 2 hours.
-
Monitoring Deprotection: Monitor the reaction by taking a small sample of the resin, cleaving the peptide with a strong TFA cocktail, and analyzing by mass spectrometry to confirm the conversion of the acetal to the aldehyde.
-
Washing: Once deprotection is complete, drain the acidic solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x) to neutralize and remove residual acid.
Protocol 3: Cleavage of the Peptide Aldehyde from the Resin and Purification
This protocol outlines the final cleavage of the peptide aldehyde from the solid support and its subsequent purification.
Materials:
-
Dried peptide-aldehyde-resin
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))[14]
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-aldehyde-resin under vacuum.[8]
-
Cleavage: Add the TFA cleavage cocktail to the resin (approximately 10 mL per gram of resin).[14] Let the reaction proceed for 2-3 hours at room temperature.[14]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).[14]
-
Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water with 0.1% TFA) and purify by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final peptide aldehyde by mass spectrometry and analytical HPLC.
Workflow for Peptide Aldehyde Synthesis using this compound
Sources
- 1. Chemical synthesis of this compound and conversion in situ into 1-piperideine-6-carboxylic acid: key intermediate of the alpha-aminoadipic acid for beta-lactam antibiotics biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cem.de [cem.de]
On-Resin Deprotection of Allysine Ethylene Acetal: A Detailed Guide for Peptide Chemists
Introduction: The Significance of Allysine in Peptide Chemistry
Allysine, the aldehyde-containing analog of lysine, is a pivotal non-canonical amino acid in the synthesis of modified peptides and proteins. Its aldehyde functionality serves as a versatile chemical handle for a myriad of bioconjugation strategies, including oxime ligation, hydrazone formation, and reductive amination. These reactions are instrumental in the development of peptide-based therapeutics, diagnostics, and biomaterials. The transient nature and high reactivity of the aldehyde group, however, necessitate a robust protection strategy during solid-phase peptide synthesis (SPPS). The ethylene acetal of allysine provides an elegant solution, offering stability to the various reagents used in Fmoc-based SPPS while being amenable to selective deprotection on the solid support. This application note provides a comprehensive guide to the on-resin deprotection of allysine ethylene acetal, enabling the site-specific unmasking of the aldehyde functionality for subsequent modifications.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Acetal Hydrolysis
The deprotection of this compound is an acid-catalyzed hydrolysis reaction. The mechanism proceeds through a series of equilibrium steps, initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst, typically trifluoroacetic acid (TFA). This protonation converts the ethoxy group into a good leaving group (ethanol). The lone pair of electrons on the other oxygen atom then facilitates the departure of the leaving group, forming a resonance-stabilized oxonium ion. A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. Subsequent deprotonation of the resulting intermediate yields a hemiacetal. The process repeats with the protonation of the second hydroxyl group, its departure as a water molecule, and the formation of a protonated aldehyde, which upon deprotonation yields the desired free aldehyde and ethylene glycol.[1][2]
The equilibrium of this reaction is driven towards the deprotected aldehyde by using a large excess of the cleavage reagent containing water. It is crucial to employ conditions that are sufficiently acidic to effect acetal cleavage without prematurely cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups.
Experimental Protocol: On-Resin Deprotection of this compound
This protocol is designed for the selective deprotection of the this compound on a peptide synthesized on a standard acid-labile resin (e.g., Rink Amide, Wang).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Peptide-resin with Allysine(acetal) | N/A | Synthesized in-house | Ensure the resin is thoroughly washed and dried. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Thermo Fisher Scientific[3] | Handle in a fume hood with appropriate PPE. |
| Deionized Water | High Purity | In-house | |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Sigma-Aldrich | For neutralization steps. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich | |
| Solid Phase Synthesis Vessel | N/A | Appropriate for resin volume |
Deprotection Cocktail Preparation
Prepare the deprotection cocktail immediately before use. For every 100 mg of peptide-resin, prepare 1 mL of the following solution:
-
95% DCM
-
4% Trifluoroacetic Acid (TFA)
-
1% Deionized Water
Note on Optimization: The concentration of TFA can be optimized depending on the acid sensitivity of other protecting groups on the peptide. A range of 1-5% TFA in DCM can be tested. Higher concentrations of TFA risk premature cleavage of the peptide from the resin.[4]
Step-by-Step Deprotection Procedure
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Initial Wash: Drain the DCM and wash the resin twice with DCM to remove any residual solvents from previous steps.
-
Deprotection: Add the freshly prepared deprotection cocktail to the resin.
-
Incubation: Gently agitate the resin at room temperature for 30 minutes.
-
Monitoring (Optional but Recommended): To monitor the progress of the deprotection, a small aliquot of the resin can be removed, washed, dried, and a sample cleaved for LC-MS analysis.
-
Repeat Deprotection: Drain the deprotection cocktail and repeat steps 3 and 4 for another 30 minutes to ensure complete deprotection.
-
Washing: Drain the deprotection cocktail and wash the resin thoroughly with DCM (5 times) to remove the acid and byproducts.
-
Neutralization: Wash the resin with a 5% solution of DIPEA in DMF (3 times) to neutralize any remaining acid.
-
Final Washes: Wash the resin with DMF (3 times) followed by DCM (3 times).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for the subsequent on-resin modification of the deprotected allysine.
Workflow for On-Resin Deprotection of this compound
Caption: A schematic workflow for the on-resin deprotection of this compound.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommendation |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. Poor resin swelling. | Increase incubation time or TFA concentration incrementally (e.g., up to 5%). Ensure adequate swelling of the resin before deprotection. |
| Premature Peptide Cleavage | TFA concentration is too high. Resin linker is highly acid-labile. | Decrease the TFA concentration in the deprotection cocktail. Use a more robust resin linker if compatible with the overall synthetic strategy. |
| Side Reactions | The liberated aldehyde reacts with nucleophilic side chains (e.g., Cys, Trp). | Ensure that other nucleophilic amino acid side chains are appropriately protected. Proceed with the subsequent conjugation step immediately after deprotection. |
| Difficulty Monitoring by LC-MS | The mass difference between the protected and deprotected peptide is small. | Use high-resolution mass spectrometry to resolve the mass change. Alternatively, perform a test conjugation on a small resin sample and monitor for the mass of the conjugated product. |
Conclusion
The on-resin deprotection of this compound is a critical step in the synthesis of uniquely functionalized peptides. The protocol outlined in this application note provides a reliable method for the selective unmasking of the aldehyde functionality, paving the way for a wide range of bioconjugation chemistries. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently incorporate allysine into their peptides and unlock its vast potential in drug discovery and development.
References
-
Total Synthesis. Acetal Protecting Group & Mechanism. Available at: [Link]
-
ACS Omega. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. 2024 Jan 5;9(3):3997-4003. Available at: [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]
-
Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1077. Available at: [Link]
-
ResearchGate. I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? Available at: [Link]
-
Aapptec. N-Terminal Deprotection - Fmoc removal. Available at: [Link]
-
YouTube. Peptide Hand Synthesis Part 8: Cleaving. 2022 July 12. Available at: [Link]
-
ResearchGate. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Available at: [Link]
-
Aapptec. Amino Acid Sidechain Deprotection. Available at: [Link]
-
ResearchGate. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
CEM. Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Available at: [Link]
-
CEM. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Available at: [Link]
-
PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. 2024 Jan 5. Available at: [Link]
-
Reddit. Deprotection of acetal - Stupidly easy ? or complicated story ?. 2023 April 9. Available at: [Link]
-
DOI. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Available at: [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
PubMed. Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis. 2010 Dec. Available at: [Link]
-
ResearchGate. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Available at: [Link]
-
The Royal Society of Chemistry. Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Available at: [Link]
Sources
Troubleshooting & Optimization
Preventing side reactions with Allysine ethylene acetal in SPPS
Welcome to the technical support guide for utilizing Allysine ethylene acetal in Solid-Phase Peptide Synthesis (SPPS). The incorporation of Allysine, a key amino acid bearing a reactive aldehyde side chain, is pivotal for developing advanced peptide therapeutics, cross-linked structures, and bioconjugates. The aldehyde's reactivity, however, necessitates a robust protection strategy to prevent unwanted side reactions during peptide assembly.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis of your Allysine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it the preferred derivative for SPPS?
Allysine, or α-aminoadipate-δ-semialdehyde, is a lysine derivative where the terminal amine of the side chain is replaced by an aldehyde. This aldehyde is a versatile chemical handle but is highly reactive and incompatible with the standard nucleophilic and basic conditions of SPPS.[1][2]
To prevent side reactions, the aldehyde must be "masked" with a protecting group. The ethylene acetal is an ideal choice for this purpose.[3] It forms a stable five-membered ring (a 1,3-dioxolane) that effectively protects the aldehyde functionality.
The key advantages of the ethylene acetal protecting group are:
-
Stability: It is highly stable to the basic conditions required for Fmoc-group removal (e.g., piperidine in DMF) and the nucleophilic environment of amino acid coupling steps.[4][5][6][7]
-
Orthogonality: It is labile to acid, making it perfectly compatible with the standard Fmoc/tBu strategy where side-chain protecting groups are removed simultaneously with resin cleavage using a strong acid like Trifluoroacetic Acid (TFA).[8][9][10]
Q2: My mass spectrometry results suggest premature loss of the acetal protecting group. Under what conditions is it labile?
The primary vulnerability of the ethylene acetal group is its lability under acidic conditions.[4][11] The deprotection is an acid-catalyzed hydrolysis reaction that regenerates the aldehyde and ethylene glycol.[12]
While Fmoc-SPPS is fundamentally a base-labile strategy for the Nα-protection, inadvertent exposure to acidic conditions can compromise the acetal's integrity. Potential sources of acidity during synthesis include:
-
Degraded Solvents: DMF can degrade over time to produce dimethylamine and formic acid, lowering the pH. Always use high-quality, amine-free DMF.[13]
-
Acidic Additives: Certain coupling additives or reagents, if not used correctly, can create a locally acidic environment.
-
In-situ Neutralization Protocols: While efficient, some in-situ neutralization protocols that follow TFA deprotection in Boc-SPPS can be problematic if not perfectly optimized.[8] However, this is less of a concern in standard Fmoc-SPPS.
The final cleavage cocktail, which is strongly acidic (e.g., TFA), is the intended condition for acetal removal.[14] Any significant loss of this group before this final step points to a contamination issue with an acidic species.
Q3: What are the most common side reactions if the this compound is deprotected prematurely?
If the acetal is cleaved before the final step, the newly exposed and highly reactive aldehyde can undergo several detrimental side reactions, leading to failed sequences and difficult-to-separate byproducts.[15][16][17][18]
-
Reaction with Piperidine: During the Fmoc deprotection step, the free aldehyde can react with piperidine (a secondary amine) to form various adducts, such as enamines. This will cap the peptide chain and result in a truncated sequence with a modified Allysine residue.
-
Intramolecular Cyclization: An unexpected but significant side reaction is the nucleophilic attack of an amide nitrogen from the peptide backbone onto the aldehyde, leading to a stable cyclic product.[1] This is particularly problematic in flexible peptide chains where the geometry is favorable.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid if exposed to air or oxidizing contaminants over time, especially during workup or purification.
-
Aldol Reactions: The aldehyde can react with other nucleophilic species present in the synthesis milieu, leading to a complex mixture of byproducts.
Q4: How can I definitively prevent premature deprotection and the resulting side reactions?
Prevention is rooted in maintaining the integrity of the orthogonal protecting group scheme.[8][19]
-
Solvent Quality is Paramount: Use only high-purity, amine-free DMF for all synthesis, washing, and deprotection steps.[13] It is best practice to use DMF from a freshly opened bottle or a solvent purification system.
-
Strict Adherence to Fmoc Chemistry: Ensure your synthesis protocols are strictly based on the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection. Avoid any reagents that could lower the pH of the reaction mixture.
-
Monitor Your Synthesis: If you suspect issues, perform a test cleavage of a small amount of resin mid-synthesis.[20] Analyzing the peptide by mass spectrometry can help pinpoint the step where the side reaction is occurring.
// Nodes Peptide_Resin [label="Peptide on Resin\nFmoc-AA-Peptide-Resin\n(Allysine side chain protected as acetal)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_Deprotection [label="Step 1: Base Treatment\n(e.g., 20% Piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fmoc_Removed [label="H2N-AA-Peptide-Resin\n(Side chains, including acetal, remain protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Step 2: Coupling\n(Next Fmoc-AA, Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elongated_Peptide [label="Fmoc-AA(n+1)-AA-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Cleavage [label="Final Step: Acid Treatment\n(e.g., TFA Cocktail)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Final Product\nH2N-Peptide-COOH\n(Allysine aldehyde is deprotected)", fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Peptide_Resin -> Base_Deprotection; Base_Deprotection -> Fmoc_Removed [label="Removes Fmoc group only"]; Fmoc_Removed -> Coupling; Coupling -> Elongated_Peptide; Elongated_Peptide -> Repeat; Repeat -> Base_Deprotection; Elongated_Peptide -> Final_Cleavage [label="After final cycle"]; Final_Cleavage -> Final_Product [label="Removes side-chain groups\n& cleaves from resin"]; } caption: Orthogonal protection in Fmoc-SPPS.
Q5: What are the recommended conditions for the final cleavage and deprotection of the this compound?
The final step should efficiently cleave the peptide from the resin and remove all side-chain protecting groups, including the ethylene acetal.
A standard high-scavenger TFA cocktail is highly effective. A common and robust formulation is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIPS)
The TFA provides the strong acidic environment needed for cleavage and deprotection.[14] Water is a necessary nucleophile for the hydrolysis of the acetal. TIPS acts as a scavenger to quench reactive carbocations generated from other protecting groups (like tert-butyl), preventing them from alkylating sensitive residues like Tryptophan or Cysteine.[8][21]
A reaction time of 2-4 hours at room temperature is typically sufficient for complete deprotection and cleavage.[22]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution & Explanation |
| Mass Spec shows M + 85 Da (Piperidine adduct) or other unexpected masses. | Premature Acetal Deprotection: The aldehyde was exposed during Fmoc deprotection and reacted with piperidine. | 1. Check Solvents: Immediately switch to fresh, high-purity, amine-free DMF. Old DMF can become acidic.[13] 2. Review Additives: Ensure no acidic reagents are being used in the coupling steps. |
| Low yield of the target peptide; primary impurities are truncated sequences. | Chain Termination: Premature deprotection of the acetal leads to side reactions that cap the peptide, preventing further elongation. | 1. Implement Solvent Quality Control: Use fresh DMF for every synthesis. 2. Perform Intermediate Analysis: Conduct a small-scale test cleavage after incorporating the Allysine residue and a few subsequent amino acids to confirm the integrity of the peptide chain.[20] |
| Final peptide product is obtained in good yield but shows no aldehyde reactivity (e.g., fails in oxime ligation). | 1. Incomplete Acetal Deprotection: The final cleavage was not sufficient to fully hydrolyze the acetal. 2. Aldehyde Oxidation: The deprotected aldehyde was oxidized to a carboxylic acid post-cleavage. | 1. Optimize Cleavage: Increase the cleavage time to 4 hours or use a freshly prepared TFA cocktail.[22] Ensure sufficient water (2.5-5%) is in the cocktail to drive the hydrolysis. 2. Handle with Care: After cleavage and precipitation, handle the peptide under an inert atmosphere (e.g., argon) if possible and use degassed solvents for purification to minimize oxidation. |
| HPLC profile shows a broad peak or multiple hard-to-separate peaks around the target mass. | On-resin Aggregation or Multiple Side Reactions: The sequence may be difficult, or minor premature deprotection is causing a cascade of different side reactions. | 1. Modify Synthesis Protocol: For difficult sequences, consider using a higher temperature during coupling or adding chaotropic salts like LiCl to disrupt secondary structures.[20] 2. Re-evaluate Reagents: Scrutinize every reagent and solvent used in the synthesis for potential acidic contamination. |
// Invisible edges for alignment Protected -> Protected_Side [style=invis]; } caption: Desired vs. undesired deprotection pathways.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating Fmoc-L-Allysine(acetal)-OH
This protocol outlines a single, manual coupling cycle. Conditions should be optimized for your specific sequence and synthesizer.
-
Resin Preparation: Start with the resin-bound peptide chain from which the N-terminal Fmoc group has been removed and washed. The terminal amine should be in its free base form.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-L-Allysine(ethylene acetal)-OH (3 eq. relative to resin loading).
-
Add an activator like HBTU (3 eq.) and a base like DIEA (6 eq.) in high-purity DMF.
-
Allow to pre-activate for 2-5 minutes.[20]
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring:
-
Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, continue coupling for another hour or consider a double coupling.
-
-
Washing:
-
Once coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and then DMF (3x) to remove all soluble reagents.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-20 minutes (a two-step deprotection, e.g., 2 min + 8 min, is often effective).[20]
-
Drain and wash the resin as in step 5 to prepare for the next coupling cycle.
-
Protocol 2: Final Peptide Cleavage and Acetal Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh: TFA/H₂O/TIPS (95:2.5:2.5 v/v/v) .
-
CAUTION: Work in a well-ventilated fume hood and wear appropriate PPE. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate gently at room temperature for 3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a gentle stream of nitrogen.[22]
-
Add the concentrated solution dropwise into a large volume (approx. 10-fold excess) of ice-cold diethyl ether with vigorous stirring.
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the peptide pellet under vacuum.
-
The crude peptide is now ready for purification by RP-HPLC.
-
References
-
Shahin, S. (2024). Bioinspired Chemical Approach for Synthesis of Allysine. Emory University. [Link]
-
Galeazzi, R., et al. (n.d.). Allysine peptides and derivatives. ResearchGate. [Link]
-
Shahin, S., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Angewandte Chemie International Edition, 63(22). [Link]
-
(n.d.). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides | Request PDF. ResearchGate. [Link]
-
Shahin, S., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Angewandte Chemie International Edition, 63(22). [Link]
-
(n.d.). Incorporation of Acid-Labile Masking Groups for the Traceless Synthesis of C-Terminal Peptide α-Ketoacids | Request PDF. ResearchGate. [Link]
-
(n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
(2014). Protection of Carbonyl Groups. Chem-Station. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
(n.d.). Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters | Request PDF. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2018). Protecting Groups, Acetals, and Hemiacetals. YouTube. [Link]
-
James, I. V., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]
-
Del Gatto, A., et al. (2021). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Molecules, 26(11), 3122. [Link]
-
Vágner, J., et al. (2008). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Methods in Molecular Biology, 494, 1-19. [Link]
-
(n.d.). Spps and side reactions in peptide synthesis. Slideshare. [Link]
-
Organic Chemistry Explained. (2023). Acetals as Protecting Groups; Thioacetals. YouTube. [Link]
-
(n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
-
Various Authors. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]
- Lobl, T. J., et al. (1992). Allyl side chain protection in peptide synthesis.
-
Gillies, E. R., et al. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate Chemistry, 15(6), 1254-1263. [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. [Link]
-
Farmer, S. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
(n.d.). SYNTHESIS NOTES. AAPPTec. [Link]
-
(2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]
-
(2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
(2023). What do you do when your peptide synthesis fails? Biotage. [Link]
-
(n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
(n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. L-アリシンエチレンアセタール ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. biosynth.com [biosynth.com]
- 11. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 19. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Allysine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with allysine-containing peptides. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions regarding the handling and synthesis of these unique biomolecules. My goal is to equip you with the expertise and field-proven insights necessary to anticipate and overcome common challenges, ensuring the integrity and success of your experiments.
Introduction: The Power and Peril of Allysine
Allysine, the aldehyde derivative of lysine, is a critical residue in the formation of cross-links in structural proteins like collagen and elastin.[1][2] Its aldehyde functionality makes it a powerful tool for site-specific conjugation and bioconjugation chemistry, allowing for the late-stage functionalization of peptides with various tags, dyes, or therapeutic payloads.[3][4] However, the very reactivity that makes allysine so valuable also presents a significant challenge: the potential for unwanted intramolecular cyclization.
This guide will focus specifically on understanding and preventing this critical side reaction, ensuring that the allysine residue remains available for its intended downstream application.
The Core Challenge: Intramolecular Cyclization of Allysine
The primary issue researchers encounter is the spontaneous cyclization of the allysine residue. This occurs via a nucleophilic attack of a backbone amide nitrogen onto the side-chain aldehyde. The resulting intermediate readily dehydrates to form a stable, six-membered dehydropiperidine derivative.[5][6] This side reaction is often irreversible and renders the peptide useless for subsequent aldehyde-specific conjugations.
Frequently Asked Questions (FAQs)
Q1: At what pH does allysine cyclization become a significant problem?
A1: The cyclization of allysine is significantly accelerated under basic conditions.[5][6] While the exact rate is sequence-dependent, exposure to a pH greater than 8 should be strictly avoided.[7][8] For optimal stability of allysine-containing peptides in solution, it is highly recommended to maintain a slightly acidic buffer environment, ideally between pH 5 and 6.[9][10]
Q2: Can I use standard peptide storage protocols for my allysine peptide?
A2: Yes, with added precautions. Like most peptides, allysine-containing peptides should be stored lyophilized at -20°C or -80°C for long-term stability.[8] When preparing solutions, adhere strictly to the pH guidelines mentioned above. Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][9]
Q3: How can I detect if my allysine peptide has cyclized?
A3: The primary method for detection is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: The cyclized product is typically more hydrophobic than the parent peptide and will therefore have a longer retention time on a reverse-phase column. You will observe a new, distinct peak.
-
Mass Spectrometry: The cyclization reaction involves the loss of a water molecule (18 Da). Therefore, the mass of the cyclized product will be 18 Da less than the expected mass of the parent allysine peptide.
Q4: Does the position of the allysine residue in the peptide sequence matter?
A4: While specific studies on neighboring residue effects on allysine cyclization are limited, general principles of peptide chemistry suggest that the local steric and electronic environment can influence the reaction rate. For instance, bulky neighboring side chains might sterically hinder the amide nitrogen's approach to the aldehyde. However, as a general rule, any allysine residue should be considered susceptible to cyclization.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of signal in aldehyde-specific conjugation assays. | The aldehyde group of allysine is no longer available. This is likely due to intramolecular cyclization. | 1. Verify Integrity: Analyze your peptide stock by LC-MS to check for a species with a mass of -18 Da from the expected parent mass. 2. pH Check: Ensure all buffers used for storage and reaction are within the recommended pH 5-6 range. 3. Re-synthesis: If significant cyclization has occurred, the peptide may need to be re-synthesized using a protection strategy for the allysine aldehyde. |
| A new, major peak appears in the HPLC chromatogram during purification or storage. | This new peak, especially if it has a mass of -18 Da, is almost certainly the cyclized dehydropiperidine product. | 1. Isolate and Characterize: If possible, isolate the new peak and confirm its identity via MS/MS sequencing. 2. Optimize Conditions: Immediately adjust the pH of your buffers to the pH 5-6 range for all future work with this peptide. 3. Implement Protection: For future syntheses, incorporate a protecting group for the allysine aldehyde during solid-phase peptide synthesis (SPPS). |
| Peptide synthesis fails or results in a complex mixture of products. | The unprotected allysine aldehyde is highly reactive and may be incompatible with standard SPPS reagents and conditions, especially the basic conditions used for Fmoc deprotection. | 1. Use a Protected Allysine Building Block: The most robust solution is to use a commercially available protected allysine derivative, such as Fmoc-L-allysine ethylene acetal (Fmoc-Aea-OH), during synthesis.[6] 2. On-Resin Protection: Alternatively, an unprotected amino aldehyde can be immobilized on a resin via an oxazolidine linkage, which serves as a protecting group throughout the synthesis.[11] |
Experimental Protocols
Protocol 1: Synthesis of Allysine-Containing Peptides using a Protected Monomer
This protocol provides a robust method to prevent cyclization during synthesis by keeping the aldehyde functionality masked until it is needed.
Objective: To synthesize an allysine-containing peptide while preventing premature cyclization.
Core Principle: The use of an acetal protecting group on the allysine side chain, which is stable to the basic conditions of Fmoc deprotection but can be removed under acidic conditions during final cleavage.[6][12]
Materials:
-
Fmoc-L-allysine ethylene acetal (Fmoc-Aea-OH)
-
Standard Fmoc-amino acids and resins for SPPS
-
Coupling reagents (e.g., HBTU, DIC)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Methodology:
-
Resin Loading: Load the first Fmoc-amino acid onto the appropriate solid support resin.
-
Peptide Elongation: Perform standard Fmoc-SPPS cycles for all amino acids in the sequence.
-
Incorporation of Protected Allysine: When the sequence calls for allysine, use Fmoc-L-allysine ethylene acetal as you would any other standard Fmoc-amino acid.
-
Final Deprotection: After the final amino acid is coupled, deprotect the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail (TFA/H2O/TIS). This single step will cleave the peptide from the resin, remove side-chain protecting groups from other amino acids, and hydrolyze the acetal to reveal the free aldehyde of the allysine residue.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain the final product.
Protocol 2: Analytical Verification of Allysine Peptide Integrity
Objective: To confirm the presence of the desired allysine peptide and screen for the cyclized by-product.
Core Principle: Reverse-phase HPLC separates the components of the crude peptide mixture based on hydrophobicity, while ESI-MS provides accurate mass information for identification.
Materials:
-
Lyophilized crude peptide
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Reverse-phase C18 HPLC column
-
LC-MS system (HPLC coupled to an ESI Mass Spectrometer)
Methodology:
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in Solvent A.
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Run a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Divert the HPLC eluent to the ESI-MS source.
-
Acquire mass spectra across the entire chromatogram.
-
-
Data Analysis:
-
Integrate the peaks in the HPLC chromatogram.
-
For the major peak, extract the mass spectrum and confirm that the observed mass matches the calculated mass of the target allysine peptide.
-
Search for a peak with a mass corresponding to [M-18+H]+, where M is the mass of the target peptide. The presence of this mass confirms cyclization. The retention time of this peak will likely be later than the main product peak.
-
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| pH for Storage/Handling | 5.0 - 6.0 | Minimizes the rate of base-catalyzed intramolecular cyclization.[9][10] |
| Storage Temperature | -20°C to -80°C (Lyophilized) | Ensures long-term stability and prevents various degradation pathways.[8] |
| Synthesis Strategy | Use of acetal-protected allysine (e.g., Fmoc-Aea-OH) | Prevents side reactions of the highly reactive aldehyde during SPPS.[6] |
| Primary Analytical Method | RP-HPLC coupled with ESI-MS | Allows for separation, detection, and mass confirmation of the target peptide and potential by-products like the -18 Da cyclized species.[13][14] |
Conclusion
The successful application of allysine-containing peptides hinges on the careful management of their inherent reactivity. By understanding the mechanism of intramolecular cyclization and implementing the preventative strategies outlined in this guide—namely, rigorous pH control and the use of appropriate protecting groups during synthesis—researchers can confidently harness the full potential of this powerful amino acid derivative.
Should you encounter further issues or require consultation on a specific application, please do not hesitate to contact our technical support team.
References
-
Shahin, S., Chacko, S., Duncan, J.S., & Raj, M. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Angewandte Chemie International Edition, 63(22), e202403215. [Link]
-
Gerken, M., & Menzel, R. (1995). Allysine peptides and derivatives. ResearchGate. [Link]
-
Shahin, S., & Raj, M. (2024). Late-stage derivatization of allysine peptides with aldehyde-specific reactions. ResearchGate. [Link]
-
Lee, Y.S., & Kurth, M.J. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. Chemistry – A European Journal, 11(1), 340-343. [Link]
-
Pátek, M., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8(1), 10472. [Link]
-
Vila, J. A., et al. (2001). Influence of Lysine Content and pH on the Stability of Alanine-Based Copolypeptides. Biopolymers, 58(3), 235-46. [Link]
-
Vila, J. A., et al. (2001). Influence of Lysine Content and pH on the Stability of Alanine-Based Copolypeptides. CONICET Digital. [Link]
- Albericio, F., et al. (1992). Allyl side chain protection in peptide synthesis.
-
BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage. BioLongevity Labs. [Link]
-
NovoPro Bioscience Inc. (n.d.). Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc.[Link]
-
Rashidian, M., et al. (2023). Biocompatible lysine protecting groups for the chemoenzymatic synthesis of K48/K63 heterotypic and branched ubiquitin chains. ChemRxiv. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Jahanmard, E., & Suyama, K. (2000). Bisphenol derivative of allysine for high-performance liquid chromatographic analysis of allysine residue of proteins. Journal of Chromatography B: Biomedical Sciences and Applications, 739(2), 273-280. [Link]
-
Zhang, Z., et al. (2025). Isotopic Labeling-Enabled Chemical Proteomics Analysis Revealed Structural and Functional Features of Allysine Modifications in Mammalian Cells and Tissues. Analytical Chemistry. [Link]
-
Johnson, T., et al. (1993). A reversible protecting group for the amide bond in peptides. Use in the synthesis of 'difficult sequences'. Journal of the Chemical Society, Chemical Communications. [Link]
-
Shen, K., et al. (2003). Peptidyl Aldehydes as Reversible Covalent Inhibitors of Src Homology 2 Domains. Biochemistry, 42(48), 14219-14226. [Link]
-
Chemistry For Everyone. (2025). How Does PH Affect Peptide Bonds? YouTube. [Link]
-
Taylor & Francis. (n.d.). Allysine – Knowledge and References. Taylor & Francis. [Link]
-
Menzel, R., & Gerken, M. (1989). Reactivity of the allysine aldehyde group. Connective Tissue Research, 23(1), 1-10. [Link]
-
Kasai, T., & Miyoshi, T. (1984). The conversion of lysine into piperidine, cadaverine, and pipecolic acid in the brain and other organs of the mouse. Neurochemical Research, 9(11), 1609-1616. [Link]
-
Daamen, W. F., et al. (2001). Reaction between the allysine residues and the side chains of hydroxylysine and lysine residues. ResearchGate. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Biotage. [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
-
O'Connor, S., et al. (2024). Nonsymmetric formation of Δ1-piperideine from lysine in plants via a bacterial-like PLP-dependent enzyme. bioRxiv. [Link]
-
Akagawa, M., & Suyama, K. (2001). Mechanism of Formation of Elastin Crosslinks. Connective Tissue Research, 42(3), 135-144. [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry. [Link]
-
Seon, B. K., et al. (1971). The effect of adjacent residues on the reactivity of tyrosyl with iodine. Biochimica et Biophysica Acta (BBA) - Protein Structure, 243(3), 513-516. [Link]
-
Shahin, S., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Angewandte Chemie International Edition in English, 63(22), e202403215. [Link]
-
Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]
-
Akagawa, M., & Suyama, K. (2001). High-performance liquid chromatographic quantification of allysine as bis-p-cresol derivative in elastin. Amino Acids, 20(3), 259-268. [Link]
-
ResearchGate. (n.d.). Effect of peptides on pH stability of the enzyme. ResearchGate. [Link]
-
Wikipedia. (n.d.). Allysine. Wikipedia. [Link]
-
Eyre, D. R., et al. (2018). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. Journal of Biological Chemistry, 293(4), 1168-1178. [Link]
-
Mosqueira, F. G., et al. (2012). Internal cyclization of lysine. ResearchGate. [Link]
-
Luna, C., et al. (2019). Formation pathway of allysine in the presence of an α-dicarbonyl in... ResearchGate. [Link]
-
ResearchGate. (n.d.). Elastin cross-linking. A. Lysine oxidation and allysine formation. B... ResearchGate. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Reactivity of the allysine aldehyde group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. novoprolabs.com [novoprolabs.com]
- 9. biolongevitylabs.com [biolongevitylabs.com]
- 10. peptide.partners [peptide.partners]
- 11. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 13. Bisphenol derivative of allysine for high-performance liquid chromatographic analysis of allysine residue of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic quantification of allysine as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-Allysine(acetal)-OH Coupling
Welcome to the technical support center for Fmoc-L-Allysine(diethyl acetal)-OH. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable amino acid derivative into their solid-phase peptide synthesis (SPPS) workflows. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome common challenges and ensure high coupling efficiency and peptide purity.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the use of Fmoc-Allysine(acetal)-OH.
Q1: What is Fmoc-Allysine(acetal)-OH, and why is the acetal protection necessary?
Fmoc-Allysine(acetal)-OH is a derivative of lysine where the epsilon-amino group has been replaced by an aldehyde, which is in turn protected as a diethyl acetal. This protected aldehyde functionality is crucial for post-synthesis modifications, such as oxime ligation, reductive amination, or Pictet-Spengler reactions. The acetal group serves as a robust protecting group for the aldehyde.[1] It is stable under the basic conditions of Fmoc deprotection (e.g., piperidine) and the nucleophilic environment of the coupling reaction, preventing unwanted side reactions.[1][2] The aldehyde is easily unmasked during the final acidic cleavage step (e.g., with Trifluoroacetic Acid - TFA).[2]
Q2: Is Fmoc-Allysine(acetal)-OH considered a sterically hindered amino acid?
Yes. The bulky diethyl acetal group on the side chain presents significant steric hindrance. This bulkiness can slow down the kinetics of the coupling reaction compared to simpler amino acids like Alanine or Glycine.[3][4] Consequently, standard coupling protocols may result in incomplete acylation, leading to deletion sequences in the final peptide.[4][5] Optimization is therefore critical.
Q3: Which coupling reagents are recommended for Fmoc-Allysine(acetal)-OH?
For sterically hindered amino acids, more potent activating reagents are required to ensure efficient and rapid coupling.[6] Standard carbodiimides like DIC alone are often insufficient.
-
Recommended: Uronium/Aminium salts like HATU , HCTU , or COMU are highly recommended.[7][8] HATU, in particular, is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester, which can overcome steric barriers more effectively and with a lower risk of racemization compared to its HOBt-based counterpart, HBTU.[7][9][10]
-
Acceptable: HBTU can be used but may require longer reaction times or double coupling.[7][9]
-
Use with Caution: Phosphonium salts like PyBOP are also effective but can be more expensive.[8]
Q4: How stable is the diethyl acetal group to standard Fmoc-SPPS conditions?
The diethyl acetal is generally stable to the repeated basic treatments with 20% piperidine in DMF used for Fmoc group removal.[1] It is also stable to the tertiary bases like Diisopropylethylamine (DIPEA) used during coupling. However, it is highly labile to acid.[1][2] Therefore, care must be taken to ensure that no acidic conditions are inadvertently introduced during the synthesis cycles.
Section 2: Troubleshooting Guide for Low Coupling Efficiency
This section is structured in a "Symptom -> Potential Cause -> Solution" format to directly address problems encountered in the lab.
Symptom 1: Incomplete Coupling
(Identified by a positive Kaiser test after coupling, or mass spectrometry data showing a deletion of the Allysine residue)
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Insufficient Reagent Potency | The steric hindrance of the acetal group slows the reaction rate, and a standard activator (e.g., DIC/HOBt) may not generate a sufficiently reactive ester to drive the reaction to completion in a standard timeframe.[6] | Upgrade your coupling reagent. Switch to HATU or HCTU. These reagents form more reactive activated esters, accelerating the reaction.[7] For a standard 0.1 mmol synthesis, use 3.9 equivalents of HATU and 8 equivalents of DIPEA relative to the resin loading.[6] |
| Suboptimal Reaction Time | Even with potent reagents, sterically hindered couplings are kinetically slower. A standard 45-60 minute coupling time may not be sufficient for 100% conversion.[6] | Increase the coupling time. Extend the reaction to 2-4 hours at room temperature. For extremely difficult sequences, an overnight coupling may be beneficial.[6] Alternatively, perform a double coupling : after the first coupling cycle, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[6] |
| Peptide Aggregation | As the peptide chain elongates, it can fold back on itself and aggregate, physically blocking the N-terminal amine from reacting with the incoming activated amino acid. This is a sequence-dependent issue.[11][12] | Improve solvation. Switch the primary solvent from DMF to N-Methylpyrrolidone (NMP), which has superior solvating properties.[6] For severe cases, consider using a solvent mixture like DCM/DMF/NMP (1:1:1).[6][12] Microwave-assisted SPPS can also be highly effective at breaking up aggregation and driving difficult couplings to completion.[6] |
Symptom 2: Side Reactions Detected by Mass Spectrometry
(Identified by unexpected mass peaks, such as M+72, or byproducts related to the Allysine residue)
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Guanidinylation of N-terminus | When using excess uronium/aminium reagents like HATU or HBTU, the activated reagent itself can react with the free N-terminal amine of the peptide chain, forming a guanidinium cap (+72 Da for tetramethyl guanidinium). This terminates the chain.[10] | Avoid excess coupling reagent. Use a slight excess (e.g., 0.95 equivalents relative to the amino acid) of the coupling reagent during pre-activation. Ensure the activated amino acid is added to the resin immediately after pre-activation. Some studies suggest that using equimolar amounts of the coupling reagent can prevent this side reaction entirely.[10] |
| Racemization | The α-proton of the activated amino acid is susceptible to abstraction by the base (DIPEA) used in the coupling reaction, leading to a loss of stereochemical integrity. While less common with HATU, it can still occur, especially with extended reaction times or excessive base.[7][13] | Use a weaker or more hindered base. Substitute DIPEA with 2,4,6-Collidine, which has been shown to reduce racemization for sensitive amino acids.[13] Also, ensure you are not using a large excess of base; 2 equivalents of base per equivalent of amino acid is a standard starting point. |
Section 3: Optimized Protocols and Workflows
Protocol 3.1: High-Efficiency Coupling of Fmoc-Allysine(acetal)-OH
This protocol is designed to maximize coupling efficiency and minimize side reactions.
Materials:
-
Resin-bound peptide with free N-terminal amine
-
Fmoc-L-Allysine(diethyl acetal)-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
N-Methylpyrrolidone (NMP) or high-quality DMF
Procedure:
-
Resin Preparation: Following Fmoc deprotection of the N-terminus, wash the resin thoroughly with DMF or NMP (5 x 1 min) to remove all residual piperidine.
-
Activation Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Allysine(acetal)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the solution to pre-activate for 1-3 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activation solution to the washed resin.
-
Agitate the mixture at room temperature for at least 2 hours.
-
-
Monitoring:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
If the test is negative (beads are colorless/yellow), the coupling is complete. Proceed to washing.
-
If the test is positive (beads are blue/purple), the coupling is incomplete. Continue agitating for another 1-2 hours or perform a second coupling (re-run steps 2-4).
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with NMP or DMF (5 x 1 min) to remove all excess reagents before proceeding to the next Fmoc deprotection step.
Workflow Visualization
A visual representation of the recommended coupling workflow helps to clarify the sequence of operations.
Caption: Optimized SPPS coupling workflow for Fmoc-Allysine(acetal)-OH.
Protocol 3.2: Final Cleavage and Acetal Deprotection
The final step involves cleaving the peptide from the resin and simultaneously removing the side-chain protecting groups, including the acetal.
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The acidic TFA will cleave the peptide from the resin and hydrolyze the diethyl acetal to reveal the free aldehyde.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
Deprotection Mechanism
The acid-catalyzed hydrolysis of the diethyl acetal is a key step in revealing the desired aldehyde functionality.
Caption: Acid-catalyzed deprotection of the diethyl acetal to yield the aldehyde.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Stavrou, I. K., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(72), 45584-45592. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Lozano, V., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. [Link]
-
Pharmaffiliates. (n.d.). Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
-
ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). Retrieved from [Link]
-
Gausepohl, H., et al. (1990). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(5), 417-21. [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. [Link]
-
Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group. University of KwaZulu-Natal. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. [Link]
-
Organic Chemistry. (2023). Acetals as Protecting Groups; Thioacetals. YouTube. Retrieved from [Link]
-
Cruz, L. J., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
-
ResearchGate. (n.d.). A Wash-Free SPPS Process One-pot coupling-deprotection methodology.... Retrieved from [Link]
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. Retrieved from [Link]
-
Thompson, R. E., et al. (2014). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Chemical Science, 5(9), 3441-3446. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. chempep.com [chempep.com]
Troubleshooting incomplete deprotection of Allysine ethylene acetal
Technical Support Center: Allysine Ethylene Acetal Deprotection
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound deprotection. This guide is designed to provide you, a senior researcher, with both foundational knowledge and advanced troubleshooting strategies to ensure complete and efficient deprotection in your peptide and protein modification workflows. As your peer, a Senior Application Scientist, I will explain the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the chemistry at play.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound deprotection?
The deprotection of this compound is a classic acid-catalyzed hydrolysis reaction. The ethylene acetal serves as a protecting group for the aldehyde functionality of allysine. Under acidic conditions in the presence of water, the acetal is hydrolyzed to regenerate the native aldehyde and ethylene glycol.[1] The reaction is an equilibrium process, and its efficiency is dictated by factors such as pH, water concentration, and temperature.[1][2]
Here is a diagram illustrating the accepted mechanism:
Caption: Acid-catalyzed hydrolysis of an ethylene acetal.
Q2: What are the standard starting conditions for deprotection?
A typical starting point for the deprotection of this compound within a peptide sequence is treatment with a moderately acidic aqueous solution. For peptides synthesized via Fmoc solid-phase peptide synthesis (SPPS), the deprotection is often performed concurrently with cleavage from the resin. A common cleavage cocktail is Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). The water in this mixture is crucial for the hydrolysis of the acetal. For solution-phase deprotection, aqueous solutions of formic acid or acetic acid at elevated temperatures can also be effective.
Troubleshooting Incomplete Deprotection
This section addresses the most common and challenging issues encountered when deprotection fails to proceed to completion.
Q3: My HPLC-MS analysis shows a significant amount of starting material remaining. What is the most likely cause?
Incomplete conversion is the most frequent issue. The root cause often lies in suboptimal reaction conditions that fail to drive the hydrolysis equilibrium to the product side.
Primary Cause: Insufficient Acidity (Incorrect pH)
-
The Chemistry: The first step, protonation of an acetal oxygen, is critical and requires a sufficiently low pH. If the reaction medium is not acidic enough, the rate of hydrolysis will be exceedingly slow or negligible. In complex peptides, basic residues like Lysine, Arginine, Histidine, or a free N-terminus can neutralize the acid catalyst, raising the local pH and stalling the reaction.
-
Troubleshooting Steps:
-
Verify pH: If possible, measure the pH of your reaction mixture. For effective deprotection, a pH of 1-2 is generally required.
-
Increase Acid Concentration: The most direct solution is to increase the concentration of the acid. If using a TFA cleavage cocktail for a peptide with multiple basic residues, a standard 95% TFA solution should be sufficient. For solution-phase reactions, consider switching from a weak acid like acetic acid to a stronger one like formic acid or dilute TFA.
-
Secondary Cause: Insufficient Water
-
The Chemistry: Water is a key reagent in the hydrolysis reaction.[3] In reaction mixtures with very low water content (e.g., using anhydrous solvents with only a catalytic amount of acid), the reaction can stall.
-
Troubleshooting Steps:
-
Adjust Solvent System: Ensure adequate water is present. The standard 95:2.5:2.5 TFA/TIS/Water cocktail is typically sufficient. If you are using a different system, such as an acid in an organic solvent like dichloromethane (DCM), ensure that at least a few equivalents of water relative to the acetal are present.[3]
-
Tertiary Cause: Reaction Time and Temperature
-
The Chemistry: Acetal hydrolysis is not always instantaneous, especially for sterically hindered acetals or when using milder acidic conditions.
-
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction over a longer period. Take aliquots at 1, 2, 4, and 8 hours to track progress by HPLC-MS.
-
Increase Temperature: Gently heating the reaction can significantly increase the rate of hydrolysis.[3] For solution-phase deprotection, increasing the temperature from room temperature to 40-50°C can often drive the reaction to completion.
-
Caption: Troubleshooting workflow for incomplete deprotection.
Q4: I am observing side products after the deprotection reaction. What are they and how can I avoid them?
The highly reactive aldehyde product and the strongly acidic conditions can lead to undesirable side reactions, particularly with sensitive amino acid residues.
Common Side Reactions:
-
Alkylation of Sensitive Residues: During acidolysis, protecting groups (e.g., t-butyl from Boc, Trt from Cys/His) are cleaved to form highly reactive carbocations.[4] These cations can alkylate nucleophilic side chains, especially Tryptophan (Trp) and Methionine (Met).[5]
-
Oxidation: Methionine can be oxidized to methionine sulfoxide, especially if the reaction is exposed to air for extended periods.[5]
-
Aldehyde-Related Reactions: The newly deprotected allysine aldehyde can potentially react with other nucleophiles on the peptide, such as the N-terminus or the ε-amino group of a lysine, to form Schiff bases, although this is more common under neutral or basic conditions.
Mitigation Strategies: The Role of Scavengers
The key to preventing these side reactions is the use of "scavengers" in the deprotection/cleavage cocktail. Scavengers are nucleophiles added to trap the reactive carbocations before they can modify the peptide.
| Scavenger | Target Residues/Function | Typical Concentration | Source |
| Triisopropylsilane (TIS) | General purpose carbocation scavenger, particularly effective for Trityl (Trt) groups. | 2.5 - 5% (v/v) | [6] |
| Water | Scavenger for t-butyl cations and essential for acetal hydrolysis. | 2.5 - 5% (v/v) | |
| 1,2-Ethanedithiol (EDT) | Excellent scavenger for Trp protection. Also helps prevent Met oxidation. | 2.5% (v/v) | |
| Thioanisole | Used to prevent side reactions with Arg(Mtr/Pmc) and Trp. | 5% (v/v) |
Recommended Cocktail: For most peptides, a cocktail of TFA/TIS/Water (95:2.5:2.5) is a robust starting point. If your peptide contains multiple sensitive residues like Trp, Cys, and Met, consider using "Reagent K": TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) .
Experimental Protocols
Protocol 1: Standard Deprotection/Cleavage from Resin
This protocol is suitable for a peptide synthesized on an acid-labile resin (e.g., Wang or Rink Amide) containing an this compound residue.
-
Preparation: Place the dried peptidyl-resin (approx. 0.1 mmol) in a reaction vessel.
-
Cleavage Cocktail: Prepare the cleavage cocktail. For a standard peptide, use 5 mL of TFA/TIS/Water (95:2.5:2.5). If the peptide is rich in Trp, Cys, or Met, use Reagent K.
-
Reaction: Add the cleavage cocktail to the resin. Cap the vessel and allow it to react at room temperature with gentle shaking for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture away from the resin into a cold (0°C) solution of methyl tert-butyl ether (MTBE) or diethyl ether (approx. 40 mL).
-
Isolation: A white precipitate of the crude peptide should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet two more times with cold ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by HPLC-MS to confirm deprotection and assess purity.
Protocol 2: Analytical Verification by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive method for confirming the completion of the deprotection reaction.[7][8]
-
Sample Preparation: Dissolve the crude, dried peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Chromatography:
-
Column: Use a standard reversed-phase C18 column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be 5% to 95% B over 30 minutes.
-
-
Mass Spectrometry:
-
Mode: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Monitor the full scan MS to identify the molecular weights of the components in your crude product.
-
-
Interpretation:
-
Successful Deprotection: The major peak in your chromatogram should correspond to the calculated mass of the fully deprotected peptide containing the free allysine aldehyde.
-
Incomplete Deprotection: The presence of a peak with a mass corresponding to the peptide +44 Da (C₂H₄O) relative to the expected product indicates remaining this compound.
-
Side Products: Look for masses corresponding to alkylated products (e.g., +56 Da for t-butylation of Trp) or oxidized products (+16 Da for Met oxidation).[5][9]
-
References
-
- PubMed
-
- BenchChem
-
- PubMed
-
- Semantic Scholar
-
- Bibliomed
-
- Química Organica.org
-
- ACS Omega
-
- AAPPTec
-
- AAPPTec
-
- Sigma-Aldrich
-
- MedChemExpress
-
- ResearchGate
-
– Total Synthesis
-
- Reddit
-
- AAPPTec
-
- Sigma-Aldrich
-
- PubMed
-
- AAPPTec
-
- ResearchGate
-
- UCI Department of Chemistry
-
- Organic Chemistry Portal
-
- YouTube
-
- Chemistry LibreTexts
-
- Organic Chemistry Portal
-
- National Center for Biotechnology Information
-
- Organomation
-
- ACS Publications
-
- MDPI
-
- LGC Group
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
Technical Support Center: Stability and Use of Allysine Ethylene Acetal in Peptide Synthesis
Welcome to the technical support center for researchers and drug development professionals. As Senior Application Scientists, we understand the nuances of incorporating unique building blocks like allysine ethylene acetal into your peptide synthesis workflows. This guide is designed to provide in-depth, field-proven insights into the stability of this valuable amino acid derivative with various coupling reagents and to offer practical solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What is L-allysine ethylene acetal, and why is the acetal protecting group essential?
L-allysine is an amino acid containing a side-chain aldehyde. This aldehyde is a highly reactive functional group, making it a valuable handle for post-synthesis modifications like oxime ligation, reductive amination, or hydrazone formation.[1][2] However, its high reactivity is also a liability during solid-phase peptide synthesis (SPPS).[3] If left unprotected, the aldehyde can undergo undesirable side reactions, such as self-condensation or reactions with nucleophilic amino acid side chains (e.g., the ε-amino group of lysine or the thiol of cysteine), leading to cyclization or polymerization.[3][4]
The ethylene acetal serves as a robust protecting group for the aldehyde. It is stable under the basic and neutral conditions typical of Fmoc-based SPPS, effectively masking the aldehyde's reactivity during chain elongation.[5] This ensures that the aldehyde functionality remains intact and available for selective deprotection and subsequent modification after the full peptide sequence has been assembled.[2]
Q2: What is the general chemical stability of the ethylene acetal group during a typical SPPS cycle?
The stability of the ethylene acetal protecting group is governed by pH. Its key characteristic is its stability in neutral to strongly basic environments and its lability (instability) under acidic conditions.[5]
-
Stable: The acetal is completely stable to the basic conditions used for Fmoc-group deprotection, which typically involves treatment with a 20% solution of piperidine in a solvent like DMF.[6] It is also stable during the coupling steps, which are generally carried out under neutral or slightly basic conditions (in the presence of a tertiary amine base like DIPEA).
-
Labile: The acetal is readily cleaved under the acidic conditions used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups (e.g., a cleavage cocktail containing 95% Trifluoroacetic Acid (TFA)).[7][8] This orthogonality is the cornerstone of its utility in Fmoc-SPPS.
Q3: Which classes of peptide coupling reagents are most compatible with this compound?
Given the acetal's stability profile, most standard coupling reagents used in Fmoc-SPPS are compatible. The key is to maintain non-acidic conditions during the coupling step.
-
Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU, HBTU, HCTU, PyBOP, and BOP are highly recommended.[9][10] These reagents function optimally in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), creating a slightly basic environment that preserves the acetal group. HATU is known for its high reactivity and low racemization rates, making it an excellent choice for sterically hindered couplings.[9] BOP is also very effective, particularly for difficult couplings, though it produces carcinogenic HMPA as a byproduct.[11][12]
-
Carbodiimides: Reagents like DIC (N,N'-Diisopropylcarbodiimide) and the water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also compatible.[13][14] When using carbodiimides, it is crucial to include an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives act as activated ester intermediates, which increases coupling efficiency and, critically, suppresses racemization and other side reactions.[10][13]
Q4: What are the standard conditions for deprotecting the ethylene acetal to reveal the aldehyde?
The deprotection of the ethylene acetal is typically performed concurrently with the final cleavage of the peptide from the solid support and the removal of other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[15] A standard cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) , is highly effective. The strong acid (TFA) catalyzes the hydrolysis of the acetal back to the aldehyde. The process is usually complete within 2-4 hours at room temperature.
Troubleshooting Guide for this compound
This section provides solutions to specific problems you may encounter during your experiments.
Problem: I'm observing low coupling efficiency or an incomplete reaction when incorporating Fmoc-L-allysine ethylene acetal.
Low coupling efficiency is a common hurdle in SPPS and can be exacerbated by bulky or unusual amino acids.[16][17]
Possible Causes & Solutions:
-
Steric Hindrance: The acetal-protected side chain is bulkier than a standard lysine side chain. This can slow down the coupling reaction.
-
Solution: Perform a "double coupling." After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel and add a fresh solution of activated Fmoc-L-allysine ethylene acetal for a second coupling period.[16] This ensures the reaction goes to completion.
-
-
Peptide Aggregation: If the growing peptide chain is hydrophobic, it can aggregate on the resin, blocking reactive sites and preventing efficient coupling.[18][19]
-
Solution 1: Switch to a more effective solvent. N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with 25% DMSO can help disrupt secondary structures and improve solvation.[16]
-
Solution 2: Use a more powerful coupling reagent. If you are using HBTU, switching to HATU or COMU may improve efficiency due to their higher activation rates.[9]
-
-
Incomplete Fmoc Deprotection: If the preceding amino acid was not fully deprotected, its free amine will not be available for coupling, leading to a deletion sequence.[17]
-
Solution: Increase the Fmoc deprotection time (e.g., from 10 minutes to 15-20 minutes) or perform a second piperidine treatment. A positive Kaiser test (blue beads) after deprotection confirms the presence of free primary amines.[17]
-
Problem: My LC-MS analysis of the crude product shows multiple peaks and evidence of side reactions.
The appearance of unexpected side products often points to premature deprotection of the acetal or other common SPPS side reactions.
Possible Causes & Solutions:
-
Premature Acetal Deprotection: Although rare, trace acidity in your reagents (e.g., from DMF degradation into dimethylamine and formic acid) could cause partial loss of the acetal group. If the aldehyde is unmasked, it will react with available nucleophiles.
-
Solution: Use high-purity, fresh solvents and reagents. Ensure that the base (DIPEA) is added to the amino acid/coupling reagent mixture before it is added to the resin to maintain basic conditions.
-
-
Aspartimide Formation: If your sequence contains an Asp residue, especially in an Asp-Gly or Asp-Ser motif, it can cyclize to form an aspartimide under basic conditions (piperidine treatment).[18] This can lead to chain termination or isomerization.
-
Guanidinylation of the N-terminus: If using uronium/aminium reagents like HBTU or HATU, excess reagent can react with the deprotected N-terminal amine of the peptide chain, forming a guanidinium group that irreversibly terminates the chain.[18]
-
Solution: Always pre-activate the carboxylic acid of the incoming amino acid with the coupling reagent for 1-2 minutes before adding the mixture to the resin. This consumes the coupling reagent and prevents it from reacting directly with the peptide chain.[10]
-
Workflow & Decision-Making Diagrams
To further clarify the experimental logic, the following diagrams illustrate key workflows.
Diagram 1: SPPS Workflow for this compound ```dot
Caption: A decision tree for diagnosing low-yield synthesis issues.
Data Summary & Protocols
Table 1: Compatibility of Coupling Reagents with this compound
| Reagent Class | Examples | Compatibility | Recommended Conditions | Potential Issues & Mitigation |
| Uronium/Aminium | HATU, HBTU, HCTU | Excellent | 1.5-4 eq. Reagent, 2-6 eq. DIPEA in DMF or NMP | Guanidinylation: Pre-activate the amino acid for 1-2 mins before adding to the resin. |
| Phosphonium | PyBOP, BOP | Excellent | 1.5-4 eq. Reagent, 2-6 eq. DIPEA in DMF | Byproduct Toxicity: BOP generates carcinogenic HMPA; handle with appropriate caution. [11] |
| Carbodiimides | DIC, EDC | Good | 1.5-4 eq. Reagent, 1.5-4 eq. Additive (Oxyma/HOBt) | Racemization/Side Reactions: Always use an additive like Oxyma or HOBt to improve efficiency and suppress side reactions. [20] |
Experimental Protocol: Standard Coupling of Fmoc-L-allysine ethylene acetal
This protocol outlines a single coupling cycle on a 0.1 mmol scale using a manual SPPS vessel.
Materials:
-
Rink Amide resin (or other suitable resin) with a deprotected N-terminal amine.
-
Fmoc-L-allysine ethylene acetal (4 eq., 0.4 mmol, 164.6 mg)
-
HATU (3.9 eq., 0.39 mmol, 148.3 mg)
-
DIPEA (8 eq., 0.8 mmol, 140 µL)
-
Anhydrous DMF
-
20% (v/v) Piperidine in DMF
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation:
-
Ensure the resin from the previous step has been thoroughly washed with DMF (3x) and the N-terminal Fmoc group has been removed using 20% piperidine in DMF (2 x 10 min).
-
Perform a Kaiser test to confirm the presence of free primary amines (positive result = blue beads). [17] * Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. [16]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-L-allysine ethylene acetal and HATU in ~2 mL of anhydrous DMF.
-
Add the DIPEA to this solution.
-
Vortex the mixture for 1-2 minutes to pre-activate. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2 hours at room temperature.
-
-
Monitoring and Washing:
-
After the coupling period, take a small sample of resin beads and perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling.
-
If the test is positive, consider re-coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF again (2-3 times). [16]
-
-
Next Cycle:
-
The peptide-resin is now ready for the deprotection of the Fmoc group on the newly added allysine residue, to begin the next coupling cycle.
-
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. Link
-
Gogoi, K., et al. (2021). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Journal of the American Chemical Society. Link
-
Coin, I., et al. (2020). Protecting Groups in Peptide Synthesis. PubMed. Link
-
Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1–15. Link
-
Peyrot, M., et al. (n.d.). Allysine peptides and derivatives. ResearchGate. Link
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Link
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth. Link
-
Gogoi, K. (2020). Bioinspired Chemical Approach for Synthesis of Allysine. OhioLINK Electronic Theses and Dissertations Center. Link
-
Gogoi, K., et al. (2021). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. PMC. Link
-
BenchChem. (2025). Troubleshooting low yield in Insulin B (20-30) peptide synthesis. BenchChem. Link
-
BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis. BenchChem. Link
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Link
-
Sigma-Aldrich. (n.d.). Fmoc-allysine ethylene acetal Novabiochem. Sigma-Aldrich. Link
-
Wikipedia. (n.d.). BOP reagent. Wikipedia. Link
-
BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
-
Camarero, J. A., & Muir, T. W. (n.d.). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. PubMed. Link
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. Link
-
BenchChem. (2025). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. BenchChem. Link
-
Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics. Link
-
AAPPTec. (n.d.). Coupling Reagents. ResearchGate. Link
-
Camarero, J. A., & Muir, T. W. (2000). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Peptide Science. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. Link
-
K. C. Nicolaou, et al. (n.d.). Protecting Groups. University of Michigan. Link
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Link
-
Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. Link
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Link
-
Sigma-Aldrich. (n.d.). L-Allysine ethylene acetal. Sigma-Aldrich. Link
-
MedChemExpress. (n.d.). L-Allysine ethylene acetal. MedChemExpress. Link
-
LibreTexts Chemistry. (2019). Acetals as Protecting Groups. LibreTexts. Link
-
Scheraga, H. A., et al. (2001). Influence of Lysine Content and pH on the Stability of Alanine-Based Copolypeptides. Biopolymers. Link
-
Fournier, A., et al. (1989). Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2. International Journal of Peptide and Protein Research. Link
-
Gairí, M., et al. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link
-
Lebl, M., et al. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. ResearchGate. Link
-
Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Link
-
Fournier, A., et al. (n.d.). Applications of BOP reagent in solid phase peptide synthesis III. Solid phase peptide synthesis with unprotected aliphatic and aromatic hydroxyamino acids using BOP reagent. ResearchGate. Link
-
CONICET. (n.d.). Influence of Lysine Content and pH on the Stability of Alanine-Based Copolypeptides. CONICET. Link
-
Krishnamurthy, R., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Link
-
Asano, Y., et al. (2005). Synthesis of this compound using phenylalanine dehydrogenase from Thermoactinomyces intermedius. Journal of Biotechnology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc-allysine ethylene acetal Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. peptide.com [peptide.com]
- 7. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.globalso.com [file.globalso.com]
- 10. researchgate.net [researchgate.net]
- 11. BOP reagent - Wikipedia [en.wikipedia.org]
- 12. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. biotage.com [biotage.com]
- 20. bachem.com [bachem.com]
Technical Support Center: Allysine Stability During Peptide Cleavage
Executive Summary
Allysine, an essential amino acid derivative involved in the cross-linking of collagen and elastin, is characterized by a reactive aldehyde functional group on its side chain. While critical for its biological function, this aldehyde group presents a significant challenge during the final step of solid-phase peptide synthesis (SPPS): trifluoroacetic acid (TFA)-mediated cleavage and deprotection. The highly acidic and reactive environment of a standard cleavage cocktail can lead to unwanted side reactions, compromising the integrity of the allysine residue. This guide provides a comprehensive technical overview, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals to successfully cleave allysine-containing peptides while preserving this critical functional group.
Frequently Asked Questions (FAQs)
Q1: What is allysine, and why is its side chain so sensitive during cleavage?
Allysine is derived from lysine through the enzymatic action of lysyl oxidase. Its side chain terminates in an aldehyde (-CHO) instead of an amine. This aldehyde is highly electrophilic and susceptible to attack by nucleophiles or reduction under the standard conditions used for peptide cleavage from a solid support.
Q2: What is a cleavage cocktail, and what is its fundamental purpose?
A cleavage cocktail is a solution used in the final step of SPPS to simultaneously cleave the synthesized peptide from the resin support and remove the acid-labile protecting groups from amino acid side chains. The primary component is a strong acid, typically trifluoroacetic acid (TFA).[1][2][3] This process generates highly reactive carbocations from the protecting groups (e.g., t-butyl, trityl cations).[3][4] To prevent these cations from modifying sensitive residues on the peptide, "scavengers" are added to the cocktail to trap them.[3][4][5]
Q3: Which components of a standard cleavage cocktail are problematic for allysine?
The primary threat to allysine stability comes from the scavengers, not the TFA itself.
-
Thiol-based Scavengers (e.g., 1,2-ethanedithiol (EDT), dithiothreitol (DTT)): These are strong nucleophiles that can readily attack the electrophilic aldehyde of allysine to form stable cyclic thioacetals.[6] This results in an unwanted modification and loss of the aldehyde's function.
-
Silane-based Scavengers (e.g., triisopropylsilane (TIS)): TIS is a powerful scavenger that functions as a hydride (H-) donor.[4][7] This reducing property, while effective for quenching carbocations, can also reduce the allysine aldehyde to a primary alcohol (2-amino-6-hydroxyhexanoic acid), again resulting in the loss of the desired functionality.[7][8][9][10]
Q4: How can I detect allysine degradation in my crude peptide analysis (e.g., by mass spectrometry)?
You should look for specific mass shifts in your mass spectrometry data relative to the expected mass of the intact allysine-containing peptide:
-
Thioacetal Formation (with EDT): An increase in mass corresponding to the addition of the scavenger minus water. For EDT (C₂H₆S₂), this would be an adduct.
-
Reduction to Alcohol (by TIS): An increase in mass of +2 Da (CHO -> CH₂OH).
-
Cyclization Products: Mass losses corresponding to the dehydration events that can occur if the aldehyde reacts with a backbone amide.[11]
Troubleshooting Guide: Preserving Allysine Integrity
This section addresses common problems observed during the cleavage of allysine-containing peptides and provides solutions grounded in chemical principles.
Issue 1: Unexpected Mass Adducts; Mass Increase Detected
-
Observation: The primary peak in your mass spectrum is significantly higher than the expected mass, often corresponding to the addition of a scavenger molecule.
-
Probable Cause: You have used a cleavage cocktail containing a thiol-based scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT). These nucleophilic scavengers readily attack the aldehyde of allysine to form a stable thioacetal adduct.[6] This is a common side reaction when cleaving peptides with unprotected carbonyl groups.[6]
-
Solution: Immediately eliminate all thiol-based scavengers from your cleavage cocktail. These reagents are fundamentally incompatible with an unprotected allysine side chain. Use the "Allysine-Safe" cleavage protocol detailed below, which relies on non-nucleophilic scavengers.
Issue 2: Mass Increase of +2 Da; Aldehyde Reduced to Alcohol
-
Observation: The major product observed has a mass exactly 2 Daltons higher than the target peptide.
-
Probable Cause: Your cleavage cocktail contains triisopropylsilane (TIS). TIS quenches carbocations by donating a hydride ion, which effectively reduces them.[4][7] This same mechanism will reduce the allysine aldehyde to a primary alcohol. Even at low concentrations, this can be a significant side reaction.[7][9][10]
-
Solution:
-
Minimize TIS Concentration: If TIS is absolutely required (e.g., for scavenging trityl groups from Cys or His), use the lowest effective concentration (e.g., 1-2%).
-
Reduce Cleavage Time: Perform a time-course experiment (see Protocol C) to find the minimum time required for complete deprotection. A standard 2-3 hour cleavage may be too long and favor the reduction side reaction.
-
Substitute TIS: If possible, remove TIS entirely and rely on scavengers like water and phenol, which do not have reducing properties. This is only feasible if your peptide does not contain residues that generate highly reactive cations (like Trp(Boc) or Arg(Pbf)).
-
Issue 3: Low Yield and a Complex Mixture of Products
-
Observation: The HPLC chromatogram of your crude product shows multiple peaks, none of which correspond to the desired product, and the overall yield is very low.
-
Probable Cause: A combination of factors may be at play. The unprotected allysine aldehyde can react intramolecularly with nearby backbone amides, especially under strong acid conditions, leading to cyclization and subsequent cleavage of the peptide chain.[11] This, combined with potential scavenger side reactions, can lead to a complex and intractable mixture.
-
Solution:
-
Protect the Aldehyde: The most robust strategy for synthesizing allysine-containing peptides is to use a protected derivative during SPPS, such as Fmoc-L-allysine ethylene acetal (Fmoc-Aea-OH) .[11] The acetal group is stable to the basic conditions of Fmoc deprotection but is cleaved by TFA, revealing the free aldehyde at the end of the process.
-
Use a Minimalist Cleavage Cocktail: When using an acetal-protected allysine, the final cleavage can often be performed with a very simple cocktail, such as TFA/Water (95:5 v/v) , as the most sensitive functional group is protected until the final moment.[11] This avoids the complications of reactive scavengers altogether.
-
Data & Visualization
Table 1: Comparison of Common Scavengers & Impact on Allysine
| Scavenger | Chemical Class | Mechanism | Impact on Allysine Aldehyde | Recommendation |
| Water (H₂O) | Protogen | Proton source/Cation scavenger | Low/Neutral. Helps hydrolyze carbocations. | Recommended. Use at 2.5-5%. |
| Phenol | Aromatic | Cation scavenger | Low/Neutral. Protects Tyr and Trp. | Recommended, especially if Trp is present. Use at 2.5-5%. |
| Triisopropylsilane (TIS) | Silane | Hydride Donor (Reducing Agent)[4][7] | HIGH RISK. Reduces aldehyde to an alcohol (+2 Da).[7][8][9] | Use with extreme caution. Only if essential, at minimal concentration (≤1%) and for the shortest possible time. |
| 1,2-Ethanedithiol (EDT) | Thiol | Nucleophile | SEVERE RISK. Forms stable thioacetal adducts.[6] | AVOID. Fundamentally incompatible. |
| Dithiothreitol (DTT) | Thiol | Nucleophile/Reducing Agent[1] | SEVERE RISK. Forms stable thioacetal adducts.[6] | AVOID. Fundamentally incompatible. |
| Thioanisole | Thioether | Cation scavenger | Moderate Risk. Less nucleophilic than thiols, but can still potentially interact with the activated aldehyde. | Use with caution. Prefer water/phenol. |
Diagram 1: Key Allysine Degradation Pathways During Cleavage
Caption: Chemical pathways leading to allysine degradation by common scavengers.
Validated Experimental Protocols
Protocol A: "Allysine-Safe" Cleavage Cocktail
This protocol is designed for peptides containing unprotected allysine and other sensitive residues (e.g., Trp, Met) that do not generate the most reactive carbocations (e.g., from Arg(Pbf)).
Materials:
-
Peptide-resin (dried under vacuum).
-
Trifluoroacetic acid (TFA), high purity.
-
Phenol, crystalline.
-
Deionized water.
-
Cold methyl-tert-butyl ether (MTBE).
Procedure:
-
Prepare the Cleavage Cocktail (Fresh): In a fume hood, prepare a "Reagent R" variant cocktail with the following ratio:
-
TFA: 90%
-
Phenol: 5%
-
Water: 5%
-
For 10 mL: 9.0 mL TFA, 0.5 g Phenol, 0.5 mL Water.
-
-
Resin Treatment: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel. Add 10 mL of the freshly prepared cleavage cocktail per gram of resin.
-
Reaction: Stir or agitate the suspension at room temperature for 1.5 - 2 hours . Do not exceed 2 hours to minimize potential acid-catalyzed side reactions.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 50 mL tube containing 40 mL of cold MTBE. A white precipitate should form.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet twice with cold MTBE, centrifuging each time.
-
QC Checkpoint: After drying the pellet, dissolve a small amount in an appropriate solvent and analyze by LC-MS. Verify the presence of the correct mass and the absence of +2 Da peaks or other major adducts.
Protocol B: Cleavage of Acetal-Protected Allysine Peptides
This is the recommended protocol when using Fmoc-L-allysine ethylene acetal (Fmoc-Aea-OH) during synthesis.[11]
Materials:
-
Peptide-resin synthesized with Fmoc-Aea-OH.
-
Trifluoroacetic acid (TFA), high purity.
-
Deionized water.
-
Cold methyl-tert-butyl ether (MTBE).
Procedure:
-
Prepare the Cleavage Cocktail (Fresh):
-
TFA: 95%
-
Water: 5%
-
-
Resin Treatment: Add the cocktail to the dried resin (10 mL/g) and agitate at room temperature for 2 hours .
-
Isolation: Follow steps 4 and 5 from Protocol A.
-
QC Checkpoint: The final product should be the deprotected peptide with the free allysine aldehyde. Confirm the expected mass by LC-MS.
Diagram 2: Recommended Workflow for Allysine Peptide Cleavage
Caption: Decision workflow for selecting the optimal allysine cleavage strategy.
References
-
Jollivet, M., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8(1), 10478. [Link]
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Pawlas, J., et al. (2020). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 10(1), 1-8. [Link]
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- Loffet, A. (1992). Allyl side chain protection in peptide synthesis. European Patent No. EP0518295A2.
- Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Lantmännen, A. S. (2015). Cleavage of synthetic peptides. WIPO Patent Application WO/2015/028599.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42.
- Royal Society of Chemistry. (n.d.).
- Lumiprobe. (n.d.). Are cyanine dye labeled peptides stable during TFA (trifluoroacetic acid) cleavage?.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Rasmussen, J. H., et al. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group.
-
Various Authors. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. ResearchGate. [Link]
-
Angell, Y. M., et al. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182-189. [Link]
-
Pawlas, J., et al. (2020). TFA cleavages of exenatide resin using thiol scavengers. ResearchGate. [Link]
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
-
Kotha, S., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3124. [Link]
-
C-H, L., et al. (2013). Protein lysine-Nζ alkylation and O-phosphorylation mediated by DTT-generated reactive oxygen species. Protein Science, 22(3), 288-299. [Link]
-
Various Authors. (2023). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. [Link]
-
Kotha, S., et al. (2018). Reduction of cysteine- S -protecting groups by triisopropylsilane. ResearchGate. [Link]
-
Kotha, S., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3124. [Link]
- Sigma-Aldrich. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane.
- Peptide Solutions. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
-
Various Authors. (2015). Does adding 5 mM DTT quench AMS alkylation of thiols in a protein sample?. ResearchGate. [Link]
-
C-H, L., et al. (2013). Protein lysine-Nζ alkylation and O-phosphorylation mediated by DTT-generated reactive oxygen species. Protein Science, 22(3), 288-299. [Link]
- Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480-482.
-
Kumar, V., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Angewandte Chemie International Edition, 63(14), e202319344. [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. cem.de [cem.de]
- 6. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aggregation of Peptides Containing Allysine Ethylene Acetal
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating L-Allysine ethylene acetal. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the challenges of peptide aggregation, a common hurdle in the synthesis, purification, and handling of modified peptides. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity and success of your experiments.
Introduction to Allysine Ethylene Acetal and Aggregation Challenges
L-Allysine ethylene acetal is a derivative of lysine where the terminal amine of the side chain is protected as an ethylene acetal.[1] This modification provides a stable, protected aldehyde functionality that can be deprotected for subsequent conjugation or modification, making it a valuable tool in bioconjugation and drug development.[2][3] However, the introduction of this non-canonical amino acid can alter the physicochemical properties of a peptide, potentially increasing its propensity to aggregate.
Peptide aggregation is a complex process where peptide chains self-associate to form larger, often insoluble, structures.[4] This phenomenon is driven by factors such as hydrophobic interactions, the formation of intermolecular hydrogen bonds leading to β-sheet structures, and electrostatic interactions.[4][5][6] Aggregation can lead to a host of experimental problems, including reduced yield during synthesis, difficulties in purification, loss of biological activity, and potential immunogenicity.[6][7][8]
This guide will provide a structured approach to understanding, identifying, and mitigating aggregation in peptides containing this compound.
Frequently Asked Questions (FAQs)
Q1: What is L-Allysine ethylene acetal and how might it contribute to peptide aggregation?
A1: L-Allysine ethylene acetal is a modified amino acid used in peptide synthesis to introduce a protected aldehyde group.[1] The ethylene acetal protecting group on the side chain increases the hydrophobicity compared to the natural lysine residue. This increased hydrophobicity can enhance intermolecular hydrophobic interactions, a primary driver of peptide aggregation, especially in sequences that already contain hydrophobic regions.[4][9]
Q2: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: During SPPS, aggregation of the growing peptide chain on the resin can manifest in several ways:
-
Poor resin swelling: The resin beads may appear clumped or fail to swell adequately in the synthesis solvent.[4]
-
Slow or incomplete reactions: You may observe positive results from colorimetric tests like the Kaiser test (for free primary amines) or the TNBS test after a coupling step, indicating incomplete acylation.[10] Similarly, Fmoc deprotection may be sluggish.
-
Physical changes in the resin: The resin may become sticky or difficult to agitate.
-
Flattening or broadening of UV deprotection profiles: In automated synthesizers that monitor Fmoc deprotection by UV absorbance, a change in the peak shape can indicate aggregation.
Q3: My peptide containing this compound precipitated after cleavage and deprotection. What should I do?
A3: Post-cleavage precipitation is a strong indicator of aggregation. The immediate goal is to solubilize the peptide. A systematic approach to solubilization is recommended. Start with common HPLC solvents like water with 0.1% TFA and gradually increase the concentration of organic solvents like acetonitrile or isopropanol. If this fails, chaotropic agents such as guanidine hydrochloride or urea can be effective. For a detailed protocol, refer to the "Protocol 1: Stepwise Solubilization of Aggregated Peptides" section.
Q4: Can I predict if my peptide sequence containing this compound is likely to aggregate?
A4: While precise prediction is challenging, several factors increase the risk of aggregation. Long stretches of hydrophobic amino acids, particularly β-branched residues like Valine and Isoleucine, are known to promote aggregation.[9] The inclusion of this compound adds to the overall hydrophobicity. Computational tools that predict aggregation-prone regions can be helpful in identifying potential "hot spots" in your sequence.[6][11]
Troubleshooting Guide: From Synthesis to Storage
This section provides detailed troubleshooting strategies for managing aggregation at different stages of your workflow.
Issue 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms: Poor resin swelling, incomplete coupling or deprotection, low crude peptide yield.
Underlying Cause: The growing peptide chains, particularly those with hydrophobic residues like this compound, can fold into stable secondary structures (e.g., β-sheets) on the resin. These structures are stabilized by intermolecular hydrogen bonds, making the peptide chains inaccessible to reagents.[4][12]
Mitigation Strategies:
| Strategy | Rationale |
| Solvent Modification | Switch from DMF to N-methylpyrrolidone (NMP) or add DMSO (up to 20%).[4][13] These solvents are more effective at disrupting hydrogen bonds. |
| Chaotropic Salts | Add chaotropic salts like LiCl (0.4 M) or KSCN to the coupling and deprotection steps.[4][10] These salts disrupt the structure of water and interfere with hydrogen bonding. |
| Elevated Temperature/Microwave | Perform coupling reactions at a higher temperature (e.g., 50-60°C) or use a microwave peptide synthesizer.[4][13] Increased thermal energy can break up aggregates and improve reaction kinetics. |
| Backbone Protection | Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of an amino acid near the aggregating sequence.[4][13][14] These bulky groups physically prevent the formation of intermolecular hydrogen bonds. |
| Pseudoproline Dipeptides | Introduce pseudoproline dipeptides at Ser or Thr residues.[4][9] These dipeptides induce a "kink" in the peptide backbone, disrupting the formation of β-sheets. |
| Low-Substitution Resin | For long peptides, use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).[15][16] This increases the distance between peptide chains, reducing the likelihood of intermolecular interactions. |
Issue 2: Aggregation During Peptide Purification by HPLC
Symptoms: Poor solubility in HPLC mobile phase, peak tailing or broadening, low recovery from the column.
Underlying Cause: The conditions of reversed-phase HPLC, particularly the high concentration of the peptide as it elutes from the column, can favor aggregation. The acidic mobile phase (often containing TFA) can also influence the charge state of the peptide, affecting its solubility.
Mitigation Strategies:
| Strategy | Rationale |
| Optimize Mobile Phase | Increase the organic content of the initial mobile phase to improve solubility. Consider using alternative ion-pairing agents or different organic modifiers like isopropanol. |
| Elevated Column Temperature | Running the separation at a higher temperature (e.g., 40-60°C) can improve solubility and reduce peak broadening. |
| Lower Peptide Concentration | Inject a more dilute sample to reduce the on-column concentration. |
| Add Organic Solvents to Sample | Pre-dissolve the peptide in a small amount of a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting with the mobile phase.[17] |
Issue 3: Aggregation of Purified Peptide During Lyophilization and Storage
Symptoms: Difficulty in re-dissolving the lyophilized peptide, presence of visible particulates in the reconstituted solution.
Underlying Cause: During lyophilization, the concentration of the peptide increases significantly as the solvent is removed, which can force peptide molecules into close proximity and lead to aggregation.[8][18] The final lyophilized state and subsequent storage conditions are critical for long-term stability.
Mitigation Strategies:
| Strategy | Rationale |
| Include a Bulking Agent | Co-lyophilize the peptide with a bulking agent like glycine or mannitol. This helps to separate the peptide molecules in the solid state. |
| Control pH of Final Solution | Before lyophilization, adjust the pH of the peptide solution to a point where it has maximum solubility. This is often at least 2 pH units away from the peptide's isoelectric point (pI). |
| Optimize Storage Conditions | Store lyophilized peptides at -20°C or -80°C and protect them from moisture.[17] Before opening, allow the container to equilibrate to room temperature to prevent condensation.[19] |
| Formulation with Excipients | For long-term storage in solution, consider formulating the peptide with stabilizing excipients such as sugars (e.g., trehalose), polyols (e.g., glycerol), or non-ionic detergents (e.g., Tween 20).[5][20] |
Experimental Protocols
Protocol 1: Stepwise Solubilization of Aggregated Peptides
This protocol provides a systematic approach to dissolving peptides that have precipitated. Always start with a small aliquot of your sample.
-
Initial Attempt (Aqueous/Organic):
-
Add a small volume of sterile, deionized water containing 0.1% Trifluoroacetic Acid (TFA) to the peptide.
-
Vortex thoroughly. If the peptide does not dissolve, sonicate for 5-10 minutes.
-
If solubility is still poor, gradually add acetonitrile (ACN) to the solution, vortexing after each addition, up to a final concentration of 50-60% ACN.
-
-
Stronger Organic Solvents (if step 1 fails):
-
If the peptide remains insoluble, lyophilize to remove the water/ACN/TFA.
-
Attempt to dissolve the peptide in a minimal amount of a stronger solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Hexafluoroisopropanol (HFIP).[17]
-
Caution: Ensure these solvents are compatible with your downstream application. Peptides with Cys or Met can be unstable in DMSO.[19]
-
Once dissolved, slowly add this concentrated solution dropwise into your desired aqueous buffer with vigorous stirring.[19]
-
-
Chaotropic Agents (as a last resort):
-
If the peptide is still insoluble, consider using a buffer containing a high concentration of a chaotropic agent, such as 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.
-
These agents disrupt the non-covalent interactions holding the aggregates together.
-
Note that these are denaturing conditions and may require a subsequent buffer exchange or dialysis step to refold the peptide into its native conformation.
-
Protocol 2: Analytical Characterization of Peptide Aggregation
It is crucial to characterize the aggregation state of your peptide. A combination of orthogonal techniques is recommended for a comprehensive analysis.[7]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
Dynamic Light Scattering (DLS):
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution.
-
Application: It provides information on the size distribution of particles and can detect the presence of larger aggregates in the nanometer to micrometer range.[7]
-
-
Thioflavin T (ThT) Fluorescence Assay:
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid-like fibrils.
-
Application: This assay is a sensitive method to detect the presence of fibrillar aggregates.[7]
-
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR measures the absorption of infrared radiation by the peptide bonds. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure.
-
Application: A strong signal around 1620-1640 cm⁻¹ is indicative of β-sheet structures, which are common in aggregated peptides.[7]
-
Visualizing the Workflow
Diagram 1: Troubleshooting On-Resin Aggregation
Caption: A workflow for troubleshooting on-resin peptide aggregation.
Diagram 2: The Aggregation Cascade and Intervention Points
Caption: The peptide aggregation pathway and key intervention points.
Concluding Remarks
Managing the aggregation of peptides containing this compound requires a multi-faceted approach that considers the entire lifecycle of the peptide, from synthesis design to final storage. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their experiments. Proactive measures, such as the careful design of the peptide sequence and the use of aggregation-disrupting techniques during synthesis, are often the most effective ways to prevent intractable aggregation issues downstream.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Xtalks. Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. [Link]
-
Tejeda-Montes, E., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central. [Link]
-
BioProcess International. Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. [Link]
-
Polypeptide. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
Powers, E. T., & Murphy, R. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
-
Liu, L., et al. (2014). Rational development of a strategy for modifying the aggregatibility of proteins. PMC. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Franco, E., et al. (2018). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC - NIH. [Link]
-
G-Biosciences. (2018). Strategies to stabilize aggregate-prone proteins in E.coli. [Link]
-
Drug Target Review. (2024). Elucidating the aggregation rules for short peptides. [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Methods in Molecular Biology. (2015). A Screening Methodology for Purifying Proteins with Aggregation Problems. [Link]
-
Journal of Medicinal Chemistry. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. NIH. [Link]
-
Biocompare. (2013). Successful Use of SEC for Protein and Peptide Aggregate Analysis. [Link]
-
ResearchGate. (2020). What are the storage conditions that prevent aggregation in B-amyloid peptids? [Link]
-
Scientific Reports. (2021). A novel approach for the purification of aggregation prone proteins. PMC - PubMed Central. [Link]
-
ResearchGate. (2014). What is the best way to prevent membrane protein aggregation? [Link]
-
Agilent. Therapeutic Peptides Workflow Resource Guide. [Link]
-
Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Angewandte Chemie. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. PMC - NIH. [Link]
-
PubMed. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. [Link]
- Bodanszky, M. (2005). Chemistry of peptide synthesis. CRC press.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. xtalks.com [xtalks.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. polypeptide.com [polypeptide.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. biocompare.com [biocompare.com]
Best practices for handling and storing Fmoc-Allysine(acetal)-OH
Welcome to the technical support center for Fmoc-Allysine(acetal)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and troubleshooting in your peptide synthesis experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
What is Fmoc-Allysine(acetal)-OH and what is its primary application?
Fmoc-Allysine(acetal)-OH is an amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS). Its key feature is a side chain containing a protected aldehyde in the form of an acetal. This allows for the site-specific introduction of an aldehyde group into a peptide sequence. Once deprotected, this aldehyde can be used for various bioconjugation strategies, such as forming oximes, hydrazones, or for other aldehyde-specific chemical reactions.
How should I properly store Fmoc-Allysine(acetal)-OH?
For optimal stability, Fmoc-Allysine(acetal)-OH should be stored under the following conditions:
| Condition | Recommendation | Rationale |
| Temperature | 15-25°C for the solid powder. For long-term storage, refrigeration at 2-8°C is advisable. | Protects against thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and protect from moisture. | The Fmoc group can be sensitive to moisture and basic conditions over time. The acetal is stable to base but sensitive to acid, and moisture can facilitate hydrolysis under acidic conditions. |
| Light | Store in a dark container. | Protects against light-induced degradation. |
Once in solution (e.g., in DMF for SPPS), it is recommended to use it promptly. If storage of the solution is necessary, it should be for a short period at -20°C.
What is the recommended procedure for dissolving Fmoc-Allysine(acetal)-OH for SPPS?
Fmoc-Allysine(acetal)-OH is soluble in N,N-Dimethylformamide (DMF), a common solvent used in SPPS. To prepare for coupling, dissolve the required amount of the amino acid in high-quality, amine-free DMF. Gentle vortexing or sonication can be used to aid dissolution. Ensure the powder is fully dissolved before adding coupling reagents.
Below is a DOT script visualizing the workflow for the preparation of Fmoc-Allysine(acetal)-OH for coupling.
Caption: Workflow for preparing Fmoc-Allysine(acetal)-OH for SPPS.
Troubleshooting Guide
Problem 1: Incomplete coupling of Fmoc-Allysine(acetal)-OH.
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Mass spectrometry of the final peptide shows a truncated sequence (missing the target peptide).
Potential Causes and Solutions:
-
Insufficient Activation: The steric hindrance of the acetal group might necessitate longer activation times or more potent coupling reagents.
-
Solution: Use a highly efficient coupling reagent such as HATU or HBTU. Ensure the correct stoichiometry of the amino acid, coupling reagent, and base (e.g., DIPEA) is used. Pre-activation for a few minutes before adding to the resin can be beneficial, but prolonged pre-activation should be avoided to minimize side reactions.
-
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing the coupling of the incoming amino acid.
-
Solution: Switch to a more effective solvent for disrupting aggregation, such as N-methylpyrrolidone (NMP), or add a small percentage of DMSO. Performing the coupling at a slightly elevated temperature may also help.
-
Problem 2: Premature deprotection of the acetal group during synthesis.
Symptoms:
-
Mass spectrometry of the final peptide shows unexpected modifications or cross-linking.
-
The peptide is difficult to purify due to multiple byproducts.
Potential Causes and Solutions:
-
Acidic Contaminants: The acetal group is sensitive to acidic conditions.
-
Solution: Ensure that all solvents and reagents are of high quality and free from acidic impurities. The DMF used should be amine-free to prevent the formation of formic acid over time. While the acetal is generally stable to the mildly basic conditions of Fmoc deprotection (20% piperidine in DMF), repeated and prolonged exposure could potentially lead to some degree of hydrolysis if the solution contains impurities.
-
Problem 3: The acetal group does not deprotect completely after synthesis.
Symptoms:
-
Mass spectrometry of the final peptide shows the mass of the peptide with the acetal group still attached.
Potential Causes and Solutions:
-
Inefficient Deprotection Conditions: The conditions used for acetal deprotection may not be optimal.
-
Solution: Acetal deprotection is typically achieved under mild acidic conditions. A common method is to treat the peptide with a solution of trifluoroacetic acid (TFA) and water.
-
On-Resin Deprotection: Before cleaving the peptide from the resin, treat the resin-bound peptide with a solution of 20-50% TFA in dichloromethane (DCM) with a small amount of water (e.g., 1-5%) for 30-60 minutes.
-
Post-Cleavage Deprotection: After cleaving the peptide from the resin with a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS), the deprotection of the acetal can be driven to completion by adjusting the water content of the solution or by extending the cleavage time. If the peptide is lyophilized and the acetal is still present, it can be redissolved in an aqueous acidic solution (e.g., 50% acetic acid in water or a dilute solution of TFA in water) and stirred until deprotection is complete, monitoring by HPLC and mass spectrometry.
-
-
Problem 4: Side reactions of the aldehyde after deprotection.
Symptoms:
-
Mass spectrometry shows unexpected adducts, especially if the cleavage cocktail contains nucleophilic scavengers.
-
The peptide shows signs of oligomerization or polymerization.
Potential Causes and Solutions:
-
Reaction with Scavengers: The newly formed aldehyde can react with common scavengers in the TFA cleavage cocktail, such as triisopropylsilane (TIS) or thiols.
-
Solution: If possible, perform the acetal deprotection as a separate step after the main cleavage and deprotection of other side-chain protecting groups. Alternatively, use a cleavage cocktail that is less likely to react with the aldehyde. For example, a cocktail of TFA/water/DCM might be sufficient if the peptide does not contain other sensitive residues that require strong scavengers.
-
-
Aldol Condensation or Other Self-Reactions: The aldehyde is a reactive functional group that can potentially undergo self-condensation, especially under certain pH conditions.
-
Solution: After deprotection, the peptide should be handled at a slightly acidic pH to maintain the stability of the aldehyde and prevent unwanted side reactions. Lyophilization from a dilute acetic acid or trifluoroacetic acid solution is recommended.
-
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Allysine(acetal)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete deprotection of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Allysine(acetal)-OH (3-5 equivalents), HATU (2.9-4.5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
Protocol 2: Post-Cleavage Acetal Deprotection
-
Peptide Cleavage: Cleave the peptide from the resin and deprotect the other side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude peptide.
-
Acetal Deprotection:
-
Dissolve the lyophilized peptide in a solution of 50% acetic acid in water.
-
Stir the solution at room temperature and monitor the reaction by HPLC and mass spectrometry. The reaction is typically complete within 1-4 hours.
-
Once the deprotection is complete, lyophilize the peptide solution to obtain the final product containing the free aldehyde.
-
Below is a DOT script visualizing the decision-making process for deprotection.
Caption: Decision tree for acetal deprotection strategy.
References
-
AAPPTec. Safety Data Sheet for Fmoc-Lys(N3)-OH. Available from: [Link]
-
Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. Available from: [Link]
- Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
Identifying byproducts in peptide synthesis with Allysine ethylene acetal
Introduction
Welcome to the technical support center for the use of Allysine Ethylene Acetal in peptide synthesis. Fmoc-L-Allysine ethylene acetal is a valuable synthetic amino acid derivative that provides a protected aldehyde functionality. This aldehyde is a versatile chemical handle for site-specific modifications, such as bioconjugation, cyclization, and the formation of stable oxime or hydrazone linkages. However, the unique reactivity of the aldehyde precursor and the lability of the acetal protecting group present specific challenges during solid-phase peptide synthesis (SPPS), particularly during the final trifluoroacetic acid (TFA) cleavage and deprotection step.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for identifying and mitigating common byproducts. By understanding the underlying chemical mechanisms, you can optimize your synthetic protocols to maximize the yield and purity of your target aldehyde-containing peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the ethylene acetal group on the allysine side chain?
The ethylene acetal serves as a robust protecting group for the aldehyde functional group on the allysine side chain.[1] Aldehydes are highly reactive and would otherwise participate in unwanted side reactions during the iterative steps of Fmoc-SPPS. The acetal is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is designed to be removed under acidic conditions during the final cleavage step to unmask the desired aldehyde.[1]
Q2: Why is byproduct formation a common issue when using this compound?
Byproduct formation primarily occurs during the final, strongly acidic cleavage step (typically >90% TFA).[2] During this step, several events happen simultaneously: the peptide is cleaved from the resin, side-chain protecting groups (like Boc, tBu, Trt) are removed, and the ethylene acetal is hydrolyzed. The liberated aldehyde is highly reactive, and the cleavage cocktail contains a high concentration of reactive carbocations generated from other protecting groups and the resin linker.[3] These species can lead to undesired modifications of the peptide.
Q3: Can I cleave the peptide from the resin but leave the acetal group intact?
This is generally difficult with standard resins like Wang or Rink Amide, as the conditions required to cleave the peptide from these resins are harsh enough to also hydrolyze the acetal. To achieve this, you would need to use a hyper-acid-sensitive resin (e.g., 2-chlorotrityl chloride resin) and cleave under very mild acidic conditions (e.g., 1-5% TFA in DCM). This approach allows for the isolation of a fully-protected peptide, which can be deprotected in solution, but may not be suitable for all sequences.
Q4: What are the most common byproducts I should look for?
The most prevalent byproducts are those resulting from intramolecular cyclization reactions involving the newly deprotected aldehyde.[4][5] Other significant byproducts can arise from reactions with scavengers or modifications by carbocations. A detailed summary is provided in the Troubleshooting Guide below.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental observations and provides a logical framework for identifying the cause and implementing a solution.
Problem 1: Mass spectrometry shows a major peak at [M-18 Da] and/or [M-17 Da].
Observation: Your primary product in the crude mass spectrum has a mass corresponding to the loss of water (H₂O) or ammonia (NH₃) from the expected mass of the allysine-containing peptide.
Potential Cause: Intramolecular cyclization. The deprotected N-terminal amine or a nearby side-chain amine can attack the newly formed aldehyde on the allysine side chain. This is a significant issue reported in the literature.[4][5] The subsequent dehydration leads to the formation of a cyclic imine or related tetrahydropyridine derivative.
-
Mechanism A: N-terminal Cyclization: The α-amine of the N-terminal amino acid attacks the allysine aldehyde, forming a cyclic product. This is particularly favored if the allysine residue is close to the N-terminus. A specific side reaction can even lead to the cleavage of the amide bond preceding the allysine residue, resulting in a peptide with an N-terminal 2,3,4,5-tetrahydropyridine-2-carboxylic acid residue.[5]
-
Mechanism B: Side-chain Cyclization: The ε-amino group of a nearby lysine residue can similarly attack the aldehyde.
Confirmation & Solution:
-
Sequence Analysis: Check the position of the allysine residue. If it is within the first few residues of the N-terminus, N-terminal cyclization is highly probable.
-
MS/MS Fragmentation: Analyze the byproduct peak using tandem mass spectrometry (MS/MS). The fragmentation pattern will be significantly different from the linear peptide and can confirm the cyclic structure.
-
Mitigation Strategy:
-
N-terminal Acetylation: Cap the N-terminus of the peptide with an acetyl group (Ac₂O/DIPEA) while it is still on the resin, just before cleavage. This replaces the nucleophilic primary amine with a non-reactive amide, preventing the cyclization reaction.
-
Change Peptide Sequence: If possible, move the allysine residue further away from other nucleophilic residues like lysine or the N-terminus.
-
Problem 2: Mass spectrometry shows a peak at [M+74 Da] or other unexpected adducts.
Observation: You observe a mass addition that corresponds to one of the scavengers used in your cleavage cocktail (e.g., +74 Da for ethanedithiol, EDT).
Potential Cause: Acetal exchange or reaction with the aldehyde. While the ethylene acetal is relatively stable, the highly acidic and nucleophilic environment of the cleavage cocktail can lead to side reactions.
-
Thioacetal Formation: Scavengers containing thiol groups, such as 1,2-ethanedithiol (EDT), are strong nucleophiles. They can attack the protonated acetal or the liberated aldehyde to form a more stable five-membered thioacetal ring.
-
Alkylation by Other Scavengers: Other scavengers or carbocations trapped by scavengers can potentially form adducts with the aldehyde, although this is less common than thioacetal formation.
Confirmation & Solution:
-
Analyze Cleavage Cocktail: This byproduct should only appear when specific scavengers are used. Cleave a small amount of resin without the suspected scavenger (if permissible for your sequence) and see if the adduct disappears.
-
Mitigation Strategy:
-
Optimize Scavenger Choice: For peptides containing allysine but lacking other sensitive residues like Trp, Cys, or Met, a simpler cleavage cocktail like TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) may be sufficient and will avoid thiol-related adducts.
-
Reduce Cleavage Time: Minimize the time the peptide is exposed to the cleavage cocktail (e.g., 1.5-2 hours instead of 3-4 hours) to reduce the extent of side reactions. Monitor cleavage completion to ensure full deprotection.
-
Summary of Potential Byproducts
| Observed Mass Change | Potential Byproduct Structure | Likely Cause | Suggested Mitigation |
| -18 Da | Cyclic imine from N-terminal amine attack | Intramolecular cyclization | Acetylate N-terminus before cleavage |
| -17 Da | Cyclic imine from Lys side-chain attack | Intramolecular cyclization | Increase distance between Allysine and Lys |
| +74 Da | Dithiolane adduct | Reaction with EDT scavenger | Use a non-thiol scavenger cocktail (e.g., TFA/TIS/H₂O) |
| +106 Da | S-alkylation by Wang linker | Cleavage from Wang resin | Use scavengers like EDT to trap the benzyl cation[6] |
| +136 Da | Tryptophan modification | Reaction with carbocations | Use Boc-protected Trp (Fmoc-Trp(Boc)-OH) during synthesis |
Workflow for Troubleshooting Byproduct Formation
The following diagram outlines a logical workflow for identifying and solving issues related to byproduct formation when working with this compound.
Caption: Troubleshooting workflow for identifying peptide byproducts.
Protocols & Methodologies
Protocol 1: N-Terminal Acetylation Prior to Cleavage
This protocol is used to prevent intramolecular cyclization involving the N-terminal α-amine.
-
Resin Preparation: Following the final Fmoc deprotection and subsequent washing steps of your peptide synthesis, swell the peptide-resin (e.g., 100 mg) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and then Dichloromethane (DCM) (3x) to ensure it is free of piperidine.
-
Acetylation Cocktail: Prepare an acetylation cocktail of Acetic Anhydride (Ac₂O)/Diisopropylethylamine (DIPEA)/DMF in a 1:2:7 ratio. For 100 mg of resin, use 1 mL of the cocktail.
-
Reaction: Add the acetylation cocktail to the resin and agitate at room temperature for 30-60 minutes.
-
Monitoring: To confirm complete acetylation, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Final Wash: Wash the resin extensively with DMF (5x) and DCM (5x), then dry it under vacuum in preparation for cleavage.
Protocol 2: Standard Cleavage with a Non-Thiol Cocktail
This protocol is recommended for allysine-containing peptides that do not have other sensitive residues (Trp, Cys, Met).
-
Resin Preparation: Place the dried, N-terminally acetylated (if applicable) peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% water (H₂O), and 2.5% Triisopropylsilane (TIS). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate gently at room temperature for 2 hours.
-
Peptide Precipitation: Filter the cleavage solution away from the resin beads into a cold solution of diethyl ether (typically 10x the volume of the TFA solution). A white precipitate should form.
-
Isolation: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for analysis by UPLC-MS.[7]
Protocol 3: Analytical UPLC-MS for Byproduct Analysis
A robust analytical method is crucial for separating and identifying closely related byproducts.[8][9]
-
Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm is recommended for high-resolution separation (e.g., Waters Acquity BEH C18, Agilent Zorbax RRHD Eclipse Plus C18).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient is often required to resolve similar peptide species.[10] A typical starting point is a linear gradient from 5% B to 65% B over 15-20 minutes.
-
Flow Rate: ~0.3-0.4 mL/min
-
Detection: UV at 214 nm and 280 nm, coupled to an ESI-MS detector.
-
Analysis: Integrate all peaks in the chromatogram. Analyze the mass spectrum for each peak to identify the parent ion and compare it against the expected masses of the target peptide and potential byproducts.
Chemical Deprotection and Reaction Pathway
The diagram below illustrates the desired deprotection pathway versus the common N-terminal cyclization side reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming Aldehyde Incorporation in Peptides
For researchers, medicinal chemists, and drug development professionals, the precise incorporation of an aldehyde moiety into a peptide backbone is a critical design element for enhancing therapeutic potential. Peptide aldehydes are a well-established class of protease inhibitors and are increasingly utilized as chemical biology tools and reactive handles for bioconjugation. However, the inherent reactivity of the aldehyde group presents unique analytical challenges. Incomplete reactions, side-product formation, and instability can compromise the integrity of the final product. Therefore, rigorous analytical confirmation is not merely a quality control step but a foundational aspect of reliable and reproducible research.
This guide provides an in-depth comparison of the primary analytical methods for confirming aldehyde incorporation in peptides. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Analytical Imperative: Beyond a Simple Mass Shift
Confirming the presence of an aldehyde is more complex than observing a simple mass change. The aldehyde can exist in equilibrium with its hydrated gem-diol form, and depending on the peptide sequence, may form cyclic structures with nearby nucleophilic side chains (e.g., Gln, Lys, Trp).[1] A robust analytical strategy, therefore, must be multi-faceted, providing unambiguous evidence of the aldehyde's presence, purity, and structural integrity.
Core Analytical Techniques: A Comparative Overview
The principal methods for characterizing peptide aldehydes include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Often, a combination of these techniques is required for complete and unambiguous confirmation.
| Technique | Primary Information | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular Weight, Sequence Confirmation, Localization of Modification | High sensitivity, high throughput, compatible with complex mixtures. | Can be ambiguous for isobaric modifications, may not distinguish between aldehyde and its hydrate. |
| NMR Spectroscopy | Unambiguous structural confirmation, 3D structure, conformational dynamics. | Provides definitive structural information, can identify and quantify diastereomers. | Lower sensitivity, requires higher sample concentration and purity, more time-consuming. |
| HPLC Analysis | Purity assessment, separation of isomers and impurities. | High resolution, quantitative, well-established for peptide analysis. | Does not provide direct structural information. |
| Chemical Derivatization | Confirms presence of a reactive carbonyl group. | Increased sensitivity and selectivity for aldehydes, can be coupled with various detection methods. | Indirect method, requires additional reaction steps, potential for side reactions. |
I. Mass Spectrometry (MS): The Workhorse of Peptide Analysis
Mass spectrometry is indispensable for the initial confirmation of peptide aldehyde synthesis.[2] It provides a rapid and highly sensitive assessment of the molecular weight, confirming the addition of the aldehyde-containing moiety.
A. Expertise & Experience: Choosing the Right MS Experiment
The choice of MS technique is critical. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common soft ionization methods for peptide analysis.[3] ESI is often coupled with liquid chromatography (LC-MS), allowing for online separation and analysis, which is particularly useful for complex reaction mixtures.[4] MALDI-TOF (Time-of-Flight) is a rapid, high-throughput technique ideal for screening multiple samples.
For peptide aldehydes, tandem mass spectrometry (MS/MS) is crucial.[5][6] By selecting the precursor ion (the protonated peptide aldehyde) and subjecting it to fragmentation, we can generate a fragmentation pattern (a series of b- and y-ions) that confirms the peptide sequence and localizes the modification to the intended amino acid residue.
A key challenge in the MS analysis of peptide aldehydes is the potential observation of the hydrated form (gem-diol), which will have a mass increase of 18 Da (the mass of water).[1] This can sometimes lead to broad or multiple peaks in the mass spectrum.
B. Trustworthiness: A Self-Validating MS Protocol
Objective: To confirm the molecular weight and sequence of a synthesized peptide aldehyde.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide aldehyde in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 10-100 pmol/µL.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient of acetonitrile in water (both containing 0.1% formic acid). A shallow gradient is often preferred for better separation of closely related species.[7]
-
Mass Spectrometry (ESI):
-
Acquire a full MS scan to identify the [M+H]+ ion corresponding to the expected molecular weight of the peptide aldehyde. Also, look for the [M+H+H2O]+ ion.
-
Perform data-dependent MS/MS on the most intense precursor ions.
-
-
-
Data Analysis:
-
Confirm that the observed mass of the precursor ion matches the calculated mass of the peptide aldehyde.
-
Analyze the MS/MS spectrum to ensure the fragmentation pattern is consistent with the peptide sequence and that the modification is localized correctly. Look for characteristic "reporter ions" that may be specific to the aldehyde adduct.[5]
-
Caption: Decision tree for NMR confirmation of aldehydes.
III. HPLC Analysis: The Gatekeeper of Purity
HPLC is the cornerstone of peptide analysis and purification. [8][9]For peptide aldehydes, its primary role is to assess the purity of the final product, separating it from unreacted starting materials, deletion sequences, and other synthesis-related impurities.
A. Expertise & Experience: Method Development for Peptide Aldehydes
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for peptides. [10]The separation is based on the hydrophobicity of the peptide. Method development typically involves optimizing the mobile phase composition (usually a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA)) and the column chemistry (e.g., C18, C8). [11] For peptide aldehydes, it is crucial to develop a method that can resolve the target peptide from its non-aldehydic precursor. Due to the potential for the aldehyde to exist in its hydrated form, peak broadening or the appearance of multiple peaks can occur. [1]Careful optimization of the gradient and temperature can often mitigate these effects.
B. Trustworthiness: A Self-Validating HPLC Protocol
Objective: To determine the purity of the synthesized peptide aldehyde.
Methodology:
-
Sample Preparation: Prepare a solution of the peptide aldehyde at a known concentration (e.g., 1 mg/mL) in the initial mobile phase.
-
Analytical RP-HPLC:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B over 20-30 minutes. The specific gradient will need to be optimized for the particular peptide.
-
Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the peptide aldehyde as the percentage of the main peak area relative to the total area of all peaks.
-
IV. Chemical Derivatization: Enhancing Selectivity and Sensitivity
Chemical derivatization involves reacting the aldehyde with a specific reagent to form a stable adduct that can be more easily detected. [12]This approach is particularly useful when the concentration of the peptide aldehyde is very low or when a high degree of selectivity is required.
A. Expertise & Experience: Choosing the Right Derivatizing Agent
A variety of reagents can be used to derivatize aldehydes, with hydrazines and hydroxylamines being the most common. [13]For example, 2,4-dinitrophenylhydrazine (DNPH) reacts with aldehydes to form a brightly colored hydrazone that can be detected by UV-Vis spectroscopy or HPLC. [14][15]Other reagents, such as those containing biotin or fluorescent tags, can be used to enhance detection by mass spectrometry or fluorescence spectroscopy, respectively. [12] The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and specific reaction with the aldehyde without causing degradation of the peptide.
Caption: General scheme for aldehyde derivatization.
B. Trustworthiness: A Self-Validating Derivatization Protocol with DNPH
Objective: To confirm the presence of a reactive aldehyde group through chemical derivatization and HPLC analysis.
Methodology:
-
Derivatization Reaction:
-
Dissolve the peptide aldehyde in a suitable buffer (e.g., phosphate buffer, pH ~4-5).
-
Add a solution of DNPH in acetonitrile.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).
-
-
HPLC Analysis:
-
Inject the reaction mixture directly onto an RP-HPLC system.
-
Use a UV detector set to a wavelength where the DNPH-hydrazone adduct has strong absorbance (typically around 360-370 nm).
-
-
Data Analysis:
-
The appearance of a new, colored peak in the chromatogram at the detection wavelength for the adduct confirms the presence of the aldehyde.
-
A control reaction with the non-aldehydic precursor peptide should be run in parallel to ensure that the derivatization is specific to the aldehyde.
-
Conclusion: An Integrated Approach for Confident Characterization
Confirming the successful incorporation of an aldehyde into a peptide is a non-trivial analytical challenge that requires a multi-pronged approach. While mass spectrometry provides essential initial data on molecular weight and sequence, it is the combination with the unambiguous structural information from NMR and the rigorous purity assessment from HPLC that provides the highest level of confidence. For applications requiring high sensitivity or selectivity, chemical derivatization offers a powerful complementary tool. By employing these techniques in a logical and self-validating manner, researchers can ensure the quality and integrity of their peptide aldehydes, paving the way for successful downstream applications in drug discovery and chemical biology.
References
- Griffiths, W. J., & Wang, Y. (2018). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins.
- Bollineni, R. C., Fedorova, M., & Hoffmann, R. (2013). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analyst, 138(17), 4963-4972.
-
BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]
- Hilpert, K., & Gademann, K. (2007). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem, 2(12), 1733-1737.
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 8(2), 1135-1144.
- ResearchGate. (2024).
- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the analysis of oxidized lipids. Journal of mass spectrometry, 39(8), 833-846.
- Gessner, G., et al. (2017). A Comprehensive Analytical Strategy to Identify Malondialdehyde-Modified Proteins and Peptides. Analytical Chemistry, 89(6), 3567-3574.
- Stüber, K., et al. (2011). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. Bioorganic & medicinal chemistry, 19(22), 6644-6653.
- ResearchGate. (2018).
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Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
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Science.gov. (n.d.). determine aldehydes derived: Topics by Science.gov. Retrieved from [Link]
- Al-Salami, H., et al. (2023).
- Cera, B., et al. (2015). Derivatization of peptides for improved detection by mass spectrometry. In Amino Acid and Peptide Synthesis. IntechOpen.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook. Humana Press.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Diaz-Rodriguez, V. R., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. In Methods in Molecular Biology. Humana Press.
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
- Reja, R., et al. (2015). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. Journal of the American Chemical Society, 137(23), 7272-7275.
- Bayir, H., et al. (2014). Mass spectrometry of fatty aldehydes. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1841(4), 367-376.
- Paris, A., et al. (2019). Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. Metabolites, 9(8), 163.
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
- ResearchG
-
ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes [Video]. YouTube. [Link]
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
- ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(24), 15877-15889.
- Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 97(1), 17-22.
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Navigating the Analytical Maze: A Comparative Guide to HPLC and Mass Spectrometry Analysis of Allysine-Containing Peptides
For researchers, scientists, and drug development professionals vested in the intricacies of extracellular matrix (ECM) biology, fibrosis, and associated pathologies, the quantitative and qualitative analysis of allysine-containing peptides is a critical yet challenging endeavor. Allysine, the aldehyde derivative of lysine, is a pivotal intermediate in the enzymatic cross-linking of collagen and elastin, a process fundamental to tissue integrity and implicated in numerous diseases. Its high reactivity, however, makes it a notoriously difficult analyte to handle.
This guide provides an in-depth, objective comparison of prevalent analytical strategies for allysine-containing peptides, grounded in experimental data and field-proven insights. We will dissect the nuances of derivatization chemistries, chromatographic separations, and mass spectrometric detection, empowering you to make informed decisions for your specific research needs.
The Allysine Analytical Challenge: The Need for Derivatization
The primary obstacle in allysine analysis is the inherent instability of its aldehyde functional group.[1] During typical sample preparation, particularly acid hydrolysis for protein digestion, the aldehyde is susceptible to degradation and unwanted side reactions. To circumvent this, chemical derivatization is an indispensable step to yield a stable, readily detectable product. This guide will compare three prominent derivatization strategies:
-
P-Cresol Derivatization: A well-established method forming a stable bis-p-cresol derivative.
-
2-Naphthol-7-Sulfonate Derivatization: A more recent approach offering enhanced sensitivity through the formation of a fluorescent bis-naphthol derivative.
-
2,4-Dinitrophenylhydrazine (DNPH) Derivatization: A classic method for carbonyl compounds, adaptable for LC-MS analysis of allysine.
Comparative Analysis of Derivatization Strategies
The choice of derivatization reagent is paramount and significantly influences the subsequent HPLC separation and mass spectrometric detection. Below is a comparative overview of the three methods.
| Feature | P-Cresol Derivatization | 2-Naphthol-7-Sulfonate Derivatization | 2,4-Dinitrophenylhydrazine (DNPH) Derivatization |
| Derivative | Bis-p-cresol allysine | Bis-naphthol allysine (AL-NP) | DNPH-allysine hydrazone |
| Detection Method | HPLC-UV | HPLC-Fluorescence/UV, LC-MS | HPLC-UV, LC-MS |
| Sensitivity | Moderate | High (eight-fold higher than p-cresol)[1] | High |
| LOD | ~58 pmol (UV detection)[2] | 0.02 pmol (Fluorescence detection)[1] | Low ng to sub-ng levels (UV/MS)[3] |
| Derivative Stability | Stable under acid hydrolysis[2] | Stable under acid hydrolysis[1] | Generally stable, but can exhibit E/Z isomerism[4] |
| Reaction Conditions | Acid hydrolysis (e.g., 6N HCl, 110°C)[2] | Acid hydrolysis (e.g., 6N HCl, 110°C)[1] | Mildly acidic conditions |
| Key Advantage | Established methodology | Superior sensitivity for fluorescence detection | Versatile for various carbonyls, good for MS |
| Key Disadvantage | Lower sensitivity compared to naphthol | Potential for isomer formation |
Experimental Workflows and Methodologies
A robust and reproducible workflow is the bedrock of reliable analytical data. Here, we present a generalized workflow and detailed protocols for the derivatization and analysis of allysine-containing peptides.
Generalized Analytical Workflow
The analysis of allysine-containing peptides, regardless of the derivatization method, follows a core sequence of steps. The following diagram illustrates this general workflow.
Caption: Generalized workflow for the analysis of allysine-containing peptides.
Protocol 1: 2-Naphthol-7-Sulfonate Derivatization for HPLC-Fluorescence Analysis
This protocol is adapted from the high-sensitivity method described by Umeda et al. and offers superior detection limits.[1]
Materials:
-
Peptide sample (from protein digest)
-
6N Hydrochloric Acid (HCl)
-
2-Naphthol-7-sulfonate sodium salt
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: To a known amount of your peptide sample in a hydrolysis tube, add 6N HCl.
-
Derivatization: Add an excess of 2-naphthol-7-sulfonate to the tube. A typical ratio is 40 mg of the reagent for every 25 mg of dry tissue weight equivalent.
-
Hydrolysis and Reaction: Seal the tube under vacuum and heat at 110°C for 24 hours. This step simultaneously hydrolyzes the peptide bonds and drives the derivatization reaction.
-
Sample Cleanup: After cooling, neutralize the sample with NaOH. Depending on the sample complexity, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove excess reagent and other interfering substances.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20-30 minutes.
-
Detection: Fluorescence detector with excitation at 290 nm and emission at 355 nm.
-
Protocol 2: DNPH Derivatization for LC-MS Analysis
This protocol is a general guide for the derivatization of carbonyl compounds and can be optimized for allysine-containing peptides.[4][5]
Materials:
-
Peptide sample
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a small amount of strong acid like sulfuric acid)
-
Acetonitrile (ACN)
-
Formic acid
Procedure:
-
Sample Preparation: The peptide sample should be in a suitable buffer at a slightly acidic pH.
-
Derivatization Reaction: Add the DNPH solution to the peptide sample. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for 30-60 minutes.
-
Reaction Quenching: The reaction can be stopped by dilution with the initial mobile phase for LC-MS analysis.
-
LC-MS Analysis:
-
Column: A C18 or similar reversed-phase column is appropriate.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized peptide of interest from unreacted reagent and other components.
-
Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode. The choice of polarity will depend on the specific peptide and the fragmentation desired.
-
HPLC and Mass Spectrometry Considerations
HPLC Separation
The goal of the HPLC separation is to resolve the derivatized allysine-containing peptide from other peptides and components of the sample matrix.
-
Column Choice: C18 columns are the workhorse for peptide separations due to their hydrophobicity-based retention mechanism. The choice of particle size (e.g., 5 µm for standard HPLC, sub-2 µm for UHPLC) will impact resolution and analysis time.
-
Mobile Phase: A standard mobile phase for peptide analysis consists of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA). FA is generally preferred for LC-MS applications as it is more volatile and causes less ion suppression than TFA.
Mass Spectrometry Detection and Fragmentation
Mass spectrometry provides both the mass of the derivatized peptide for confirmation and fragmentation data for sequencing and localization of the modification.
Caption: Logical flow of peptide analysis by tandem mass spectrometry.
Fragmentation of Derivatized Allysine Peptides:
-
Bis-naphthol Allysine (AL-NP) Derivative: The fragmentation of the bis-naphthol derivative in mass spectrometry is expected to show characteristic losses of the naphthol moieties. While specific fragmentation pathways for the allysine conjugate are not extensively documented, studies on similar naphthol-containing compounds suggest that cleavage of the bonds connecting the naphthol groups to the allysine backbone would be a prominent fragmentation route. This would result in fragment ions corresponding to the peptide backbone with the remaining portion of the derivatizing agent.
-
DNPH-Allysine Derivative: The DNPH-derivatized peptides will fragment along the peptide backbone, producing the characteristic b- and y-ion series used for peptide sequencing. The DNPH moiety itself can also undergo fragmentation, with characteristic losses of NO2 and other fragments from the dinitrophenyl ring.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your results, every protocol should be a self-validating system. This involves:
-
Internal Standards: The use of stable isotope-labeled (SIL) internal standards for the allysine-containing peptide of interest is highly recommended for accurate quantification. The SIL peptide is added at the beginning of the sample preparation process and co-analyzed with the endogenous peptide, correcting for variations in sample handling, derivatization efficiency, and instrument response.
-
Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. It is crucial to assess matrix effects by comparing the response of the analyte in the presence and absence of the biological matrix.
-
Method Validation: A thorough method validation according to regulatory guidelines (e.g., ICH) should be performed, including the assessment of linearity, accuracy, precision, selectivity, and stability.
Conclusion: Selecting the Optimal Strategy
The optimal analytical strategy for allysine-containing peptides depends on the specific research question and available instrumentation.
-
For high-sensitivity quantitative analysis where fluorescence detection is available, the 2-naphthol-7-sulfonate derivatization method is the superior choice due to its significantly lower limit of detection.[1]
-
For qualitative analysis and confirmation of identity by mass spectrometry , the DNPH derivatization method is a robust and well-characterized option.
-
The p-cresol method remains a viable option, particularly when comparing results with historical data, but it is largely superseded by the more sensitive naphthol-based method.
By carefully considering the strengths and weaknesses of each approach and implementing a rigorous, self-validating workflow, researchers can confidently navigate the analytical challenges of allysine-containing peptides and gain valuable insights into their biological roles.
References
-
Agilent Technologies. (n.d.). S1 Supporting Information A lysine walk to high relaxivity collagen-targeted MRI contrast agents. The Royal Society of Chemistry. Retrieved from [Link]
-
Eyre, D. R., et al. (2017). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. Journal of Biological Chemistry, 292(33), 13837–13845. Retrieved from [Link]
-
Prasad, B., et al. (2018). Toward a Consensus on Applying Quantitative Liquid Chromatography‐Tandem Mass Spectrometry Proteomics in Translational Pharmacology Research: A White Paper. Clinical Pharmacology & Therapeutics, 104(5), 806-817. Retrieved from [Link]
-
Karlsson, C. (2021). Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS. Lund University Publications. Retrieved from [Link]
-
Pijning, T., et al. (2020). Workflow for preparation of standard samples to assess... ResearchGate. Retrieved from [Link]
-
Umeda, H., et al. (2014). High sensitivity HPLC method for determination of the allysine concentration in tissue by use of a naphthol derivative. Analytical Methods, 6(15), 5943-5949. Retrieved from [Link]
-
Agilent Technologies. (2014). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Degano, I., et al. (2020). Investigating the Fragmentation Pathways of β-naphthol Pigments Using Liquid chromatography/electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 34(11), e8789. Retrieved from [Link]
-
Wang, Y., et al. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1152, 122237. Retrieved from [Link]
-
Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. Retrieved from [Link]
-
Knauer. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]
-
Richardson, S. D., et al. (2000). Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water. Ozone: Science & Engineering, 22(6), 653-675. Retrieved from [Link]
-
Shimadzu. (n.d.). LC-MS Application Data Sheet No. 031 Analysis of DNPH-aldehydes using LC-MS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]
-
Sharma, K., et al. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 120, 325-335. Retrieved from [Link]
-
Welker, A., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. Retrieved from [Link]
-
Lee, J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4118. Retrieved from [Link]
-
Umeda, H., et al. (2001). High-performance liquid chromatographic quantification of allysine as bis-p-cresol derivative in elastin. Amino Acids, 21(2), 179-190. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantification of Free Aldehydes in Peptides Post-Deprotection
For researchers, scientists, and professionals in drug development, the precise quantification of free aldehydes in peptides following synthesis and deprotection is a critical step. This functionality serves as a versatile chemical handle for site-specific bioconjugation, enabling the attachment of payloads, imaging agents, or modifications to enhance therapeutic efficacy. However, incomplete deprotection or side reactions can lead to a heterogeneous mixture, compromising the integrity and performance of the final product. This guide provides an in-depth comparison of common analytical techniques for quantifying free aldehydes, offering insights into their underlying principles, practical applications, and experimental considerations to ensure the production of well-defined peptide conjugates.
The Imperative for Accurate Aldehyde Quantification
The aldehyde group is a valuable tool in bioconjugation due to its reactivity towards specific nucleophiles, such as hydrazines and aminooxy groups, to form stable hydrazone and oxime linkages, respectively.[1][2] This chemoselective ligation strategy is central to the construction of antibody-drug conjugates (ADCs), PEGylated peptides, and other targeted therapeutics. Inaccurate determination of the free aldehyde content can lead to:
-
Inconsistent Drug-to-Antibody Ratios (DARs): In ADC development, a precise DAR is crucial for therapeutic efficacy and safety.
-
Reduced Yields of Conjugated Product: Inefficient reactions due to lower-than-expected aldehyde concentration.
-
Heterogeneous Final Products: A mix of conjugated and unconjugated peptides, complicating downstream purification and characterization.
Therefore, a robust and reliable quantification method is not merely a quality control checkpoint but a cornerstone of successful peptide-based drug development.
Comparative Analysis of Quantification Methodologies
Several methods are available for the quantification of aldehydes, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, the complexity of the peptide sample, and the available instrumentation.
| Method | Principle | Wavelength (λmax) | Advantages | Disadvantages |
| Purpald (AHMT) Assay | Colorimetric detection based on the condensation of an aldehyde with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald) in an alkaline solution, followed by oxidation to form a purple product.[3][4] | ~550 nm[4] | High specificity for aldehydes over ketones, sensitive, and straightforward.[5][6][7] | Requires alkaline conditions which may not be suitable for all peptides; potential for interference from other components in the sample matrix. |
| 2,4-Dinitrophenylhydrazine (DNPH) Assay | Spectrophotometric method where aldehydes react with DNPH in an acidic solution to form a yellow-orange 2,4-dinitrophenylhydrazone derivative.[4] | ~365 nm[4] | Well-established and widely used for various carbonyl compounds.[8] | Can react with both aldehydes and ketones, potentially leading to overestimation if ketones are present. |
| Ninhydrin Assay | While primarily used for the detection of primary and secondary amines, a variation of the ninhydrin assay can be used to quantify aldehydes.[9][10] The reaction of ninhydrin with an amino acid in the presence of an aldehyde can produce a fluorescent product. | Varies | Can be highly sensitive. | Indirect method; the reaction is complex and can be influenced by the specific amino acid sequence of the peptide.[11] |
| Oxime Ligation with a Chromophoric/Fluorophoric Probe | The peptide aldehyde is reacted with an aminooxy-containing dye or tag. The extent of conjugation is then quantified by measuring the absorbance or fluorescence of the labeled peptide after purification.[12] | Varies based on the probe | Highly specific and can be very sensitive, especially with fluorescent probes.[13] Allows for direct quantification of the reactive aldehyde. | Requires a purification step (e.g., HPLC) to separate the labeled peptide from the unreacted probe, adding complexity to the workflow.[12] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC (RP-HPLC) is used to separate the aldehyde-containing peptide from its non-aldehyde counterpart or other impurities. Quantification is achieved by integrating the peak area of the aldehyde species and comparing it to a standard curve.[14][15] | 214 nm or 280 nm (peptide backbone)[14] | Provides both quantification and purity information simultaneously.[16][17] Can resolve different forms of the peptide. | Requires a well-developed separation method and a suitable standard for calibration. Can be more time-consuming than spectrophotometric assays. |
| Mass Spectrometry (MS) | Mass spectrometry, often coupled with liquid chromatography (LC-MS), can be used to identify and quantify the peptide aldehyde.[8][18][19] The mass difference between the protected and deprotected aldehyde can be used for quantification. | N/A | Highly sensitive and specific, providing molecular weight confirmation.[20][21] | Can be complex to set up and may require derivatization to enhance ionization.[1][18] Challenges with peptide stability and non-specific binding can affect accuracy.[22][23] |
Experimental Protocols
Purpald Assay for Aldehyde Quantification
This protocol provides a robust method for the colorimetric quantification of free aldehydes in a peptide sample.
Diagram of the Purpald Reaction Workflow
Caption: Workflow for the Purpald assay.
Materials:
-
Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole)
-
Sodium hydroxide (NaOH)
-
Aldehyde standard (e.g., formaldehyde or a well-characterized peptide aldehyde)
-
Peptide sample with an unknown concentration of free aldehyde
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Reagent Preparation: Prepare a solution of Purpald in 1 M NaOH. The concentration will depend on the specific assay kit or literature protocol, but a common starting point is 10-20 mg/mL.[6] This solution should be freshly prepared.
-
Standard Curve Preparation: Prepare a series of dilutions of the aldehyde standard in the same buffer as the peptide sample.
-
Sample Preparation: Dilute the peptide sample to a concentration that is expected to fall within the range of the standard curve.
-
Reaction:
-
Measurement: Measure the absorbance of the solutions at approximately 550 nm.[4]
-
Quantification: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the linear regression equation from the standard curve to determine the aldehyde concentration in the peptide sample.
Causality and Self-Validation:
-
The alkaline conditions are necessary for the condensation reaction to proceed efficiently.[3]
-
A blank sample containing all components except the aldehyde should be included to zero the spectrophotometer and account for any background absorbance.
-
It is crucial to run a parallel reaction with a known concentration of a peptide aldehyde to validate the assay's performance with a similar molecular scaffold.
Oxime Ligation with a Fluorescent Probe followed by HPLC Quantification
This method offers high specificity and sensitivity for quantifying reactive aldehydes.
Diagram of the Oxime Ligation and HPLC Quantification Workflow
Caption: Workflow for oxime ligation and HPLC quantification.
Materials:
-
Peptide sample containing a free aldehyde
-
Aminooxy-functionalized fluorescent probe (e.g., aminooxy-fluorescein)
-
Reaction buffer (e.g., sodium acetate buffer, pH 4.5)
-
RP-HPLC system with UV and fluorescence detectors
-
Appropriate HPLC columns and mobile phases
Procedure:
-
Ligation Reaction:
-
Dissolve the peptide aldehyde and the aminooxy-fluorescent probe in the reaction buffer. A molar excess of the probe is typically used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature or 37°C for a predetermined time (e.g., 1-4 hours). The progress of the reaction can be monitored by LC-MS.
-
-
HPLC Analysis:
-
Inject an aliquot of the reaction mixture onto an RP-HPLC system.
-
Develop a gradient elution method that effectively separates the fluorescently labeled peptide, the unlabeled peptide, and the excess fluorescent probe.[14]
-
Monitor the elution profile using both a UV detector (at 214 nm for the peptide backbone) and a fluorescence detector (at the appropriate excitation and emission wavelengths for the chosen probe).[8]
-
-
Quantification:
-
Integrate the peak areas of the unlabeled peptide and the fluorescently labeled peptide in the UV chromatogram.
-
The percentage of free aldehyde can be calculated as: % Free Aldehyde = (Area of Labeled Peptide / (Area of Labeled Peptide + Area of Unlabeled Peptide)) * 100
-
Causality and Self-Validation:
-
The acidic pH (typically 4-5) catalyzes the oxime ligation reaction.[24]
-
The use of both UV and fluorescence detection provides a dual confirmation of the identity of the labeled peptide peak.
-
A control reaction without the aminooxy probe should be run to confirm the retention time of the unlabeled peptide.
Concluding Remarks
The accurate quantification of free aldehydes in peptides is a non-trivial but essential aspect of developing well-defined bioconjugates. While simple colorimetric assays like the Purpald method offer a quick and convenient assessment, they may lack the specificity required for complex samples. For more rigorous and definitive quantification, methods that couple a specific chemical reaction like oxime ligation with a powerful separation technique such as HPLC are recommended. The choice of the most appropriate method will ultimately be guided by the specific requirements of the project, including the nature of the peptide, the desired level of accuracy, and the available analytical resources. By carefully selecting and validating the quantification method, researchers can ensure the quality and consistency of their peptide-based therapeutics, ultimately accelerating their path to the clinic.
References
-
Purpald®: A reagent that turns aldehydes purple! - ResearchGate. Available from: [Link]
-
CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]
-
Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds | ACS Omega. ACS Publications. Available from: [Link]
-
Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed. Available from: [Link]
-
An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed. NIH. Available from: [Link]
-
Condensation of ninhydrin with aldehydes and primary amines to yield highly fluorescent ternary products. II. Application to the detection and assay of peptides, amino acids, amines, and amino sugars - PubMed. Available from: [Link]
-
Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Available from: [Link]
-
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Available from: [Link]
-
Ninhydrin Test - YouTube. Available from: [Link]
-
Integrated quantification and identification of aldehydes and ketones in biological samples. Available from: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]
-
Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique. Available from: [Link]
-
Determination of certain amino-acids by ninhydrin oxidation to volatile aldehydes. - SciSpace. Available from: [Link]
-
One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Available from: [Link]
-
Tunable fluorescent probes for detecting aldehydes in living systems - PMC. NIH. Available from: [Link]
-
Rather than HPLC, what quantification methods of (small) Peptide Aldehydes do you recomend? ResearchGate. Available from: [Link]
-
HPLC Analysis Methods for Peptide Characterization | Laboratory Research - Biovera. Available from: [Link]
-
Amino Acid Assay - University of Maryland. Available from: [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. NIH. Available from: [Link]
-
Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. ACS Publications. Available from: [Link]
-
HPLC of Peptides and Proteins. Available from: [Link]
-
HPLC for Peptides and Proteins: Principles, Methods and Applications. Available from: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. Available from: [Link]
-
Trends and Challenges in Peptide Bioanalysis and Production - Oxford Global. Available from: [Link]
-
Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences. Available from: [Link]
-
Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Available from: [Link]
-
An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PubMed Central. Available from: [Link]
-
A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC. NIH. Available from: [Link]
-
Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis | Request PDF. ResearchGate. Available from: [Link]
-
Spectrophotometric Determination of Reducing Aldehyde Groups in Bleached Chemical Pulps | Request PDF. ResearchGate. Available from: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd. Available from: [Link]
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A Comparative Guide to Aldehyde Protection in SPPS: Allysine Ethylene Acetal vs. Thiazolidine Chemistry
Introduction: The Aldehyde Moiety - A Gateway to Advanced Peptide Conjugates
In the landscape of peptide chemistry and drug development, the aldehyde functional group stands out for its versatile reactivity. Its ability to form stable covalent bonds with amines, hydrazines, and hydroxylamines makes it an invaluable tool for site-specific peptide modification, cyclization, and the construction of complex bioconjugates. However, this high reactivity presents a significant challenge during Solid-Phase Peptide Synthesis (SPPS). The iterative cycles of coupling and deprotection, particularly the basic conditions used for Fmoc removal, can lead to unwanted side reactions with an unprotected aldehyde. Therefore, robust protection of the aldehyde group is not just a recommendation; it is a necessity for a successful synthesis.[1][2]
This guide provides an in-depth comparison of two prominent strategies for managing aldehydes in SPPS: the direct incorporation of a pre-protected Allysine Ethylene Acetal building block and the dynamic, reversible protection offered by Thiazolidine formation. We will explore the underlying mechanisms, orthogonality, experimental workflows, and strategic applications of each, providing researchers with the data-driven insights needed to select the optimal method for their specific synthetic goals.
Chapter 1: The Direct Incorporation Strategy - this compound
The most straightforward method for introducing a protected aldehyde is to incorporate an amino acid derivative where the side chain is already masked. L-Allysine ethylene acetal, a lysine derivative, is a prime example of this approach.[3][4] The aldehyde on the side chain is protected as a cyclic acetal, a group well-known for its stability under a wide range of synthetic conditions.[5]
Mechanism and Chemical Principle
The protecting group is a 1,3-dioxolane ring formed from the aldehyde and ethylene glycol. This acetal is exceptionally stable to basic and nucleophilic conditions, making it perfectly compatible with the standard Fmoc-SPPS workflow, which utilizes piperidine for Nα-deprotection.[6][7] The protected amino acid, Fmoc-L-Allysine(ethylene acetal)-OH, is used directly as a building block in the peptide sequence. The aldehyde is only unmasked during the final step of the synthesis.
Synthetic Workflow and Deprotection
The workflow is simple and integrates seamlessly into standard Fmoc-SPPS protocols. Deprotection of the acetal occurs under strongly acidic conditions, typically concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) using a trifluoroacetic acid (TFA) cocktail.[6][8]
Caption: Workflow for incorporating an aldehyde using this compound in Fmoc-SPPS.
Experimental Protocol: Incorporation and Deprotection of Allysine Acetal
-
Resin Preparation: Start with a suitable Fmoc-compatible resin (e.g., Rink Amide or Wang resin). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF.
-
Coupling of Allysine Acetal:
-
Prepare a solution of Fmoc-L-Allysine(ethylene acetal)-OH (3 eq.), a coupling agent such as HBTU/HCTU (2.9 eq.), and a base like N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. Wash the resin with DMF and Dichloromethane (DCM).
-
-
Peptide Elongation: Continue the synthesis by repeating the standard Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
Once synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5).
-
Add the cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purify the aldehyde-containing peptide using reverse-phase HPLC.
-
Chapter 2: The Orthogonal Approach - Thiazolidine Chemistry
Thiazolidine chemistry offers a more sophisticated, dynamic approach. A thiazolidine is a five-membered thioaminal ring formed by the reversible condensation of a 1,2-aminothiol (most notably, an N-terminal cysteine) and an aldehyde.[9][10] In SPPS, this chemistry is most powerfully employed not to protect a side-chain aldehyde, but to temporarily mask an N-terminal cysteine, which is crucial for multi-segment Native Chemical Ligation (NCL).[11]
Mechanism and Chemical Principle
For sequential peptide ligation, a middle peptide segment requires a C-terminal thioester and a free N-terminal cysteine. To prevent self-reaction or undesired polymerization, the N-terminal cysteine must be temporarily protected. Reacting it with an aldehyde (e.g., formaldehyde) forms a thiazolidine (Thz) ring, which is stable under the neutral to slightly basic conditions (pH 7.0-7.5) required for NCL.[12][13] This protection is truly orthogonal, as it is stable to both piperidine (Fmoc removal) and strong acid (TFA cleavage).
Synthetic Workflow and Deprotection
The key advantage of thiazolidine protection is its selective removal under conditions that do not affect other protecting groups. The ring can be opened under mildly acidic conditions (pH ~4) in the presence of an aldehyde scavenger, such as methoxyamine or the more efficient 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide (AMDBH).[12][14] This unmasks the N-terminal cysteine, enabling a second ligation event in a one-pot fashion.
Caption: Decision framework for choosing between Allysine Acetal and Thiazolidine protection.
Use Case Scenarios:
-
Choose this compound if: Your goal is to synthesize a single, linear, or cyclic peptide containing an aldehyde side chain for subsequent conjugation, labeling, or oxime ligation after purification. Simplicity and reliability are your main priorities.
-
Choose Thiazolidine Chemistry if: You are undertaking the chemical synthesis of a large protein by ligating three or more peptide segments. The orthogonal removal of the thiazolidine protecting group is essential for controlling the sequence of ligation events in a one-pot reaction. [13]
Conclusion
Both this compound and thiazolidine chemistry are powerful tools for managing aldehydes in peptide synthesis, but they serve fundamentally different strategic purposes. This compound represents the pinnacle of simplicity and efficiency for the direct synthesis of peptide aldehydes, integrating seamlessly into established SPPS protocols. In contrast, thiazolidine protection is a sophisticated, orthogonal strategy that provides the temporal control over reactive groups necessary for advanced applications, most notably the total chemical synthesis of proteins. By understanding the distinct advantages and operational requirements of each method, researchers can confidently select the appropriate tool to unlock the vast potential of peptide-aldehyde conjugates in their scientific endeavors.
References
-
Zhang L, Tam JP. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Anal Biochem. 1996;233(1):87-93.
-
Li, Y., Li, Y., Chen, X. et al. Fast and Stable N-Terminal Cysteine Modification via Thiazolidino Boronate Mediated Acyl Transfer. Chem. 2020;6(7):1741-1751.
-
Tam JP, Yu Q, Miao Z. Preparation of functionally active cell-permeable peptides by single-step ligation of two peptide modules. Proc Natl Acad Sci U S A. 1999;96(16):8913-8918.
-
Wan, X.-C., et al. Thiazolidine deprotection using an organic solvent extractable aldehyde scavenger for one-pot four-segment ligation. Organic Letters. 2024.
-
Faustino H, Silva M, Veiros LF, Bernardes GJL, Gois PMP. Iminoboronates are efficient intermediates for selective, rapid and reversible N-terminal cysteine functionalisation. Chem Sci. 2016;7(8):5052-5058.
-
Gao, S., et al. Generation of Proteins with Free N-Terminal Cysteine by Aminopeptidases. Bioconjugate Chemistry. 2022.
-
Nakatsu, K., et al. Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie International Edition. 2022.
-
Tam JP, Lu YA, Liu CF, Shao J. Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proc Natl Acad Sci U S A. 1995;92(26):12485-12489.
-
Bang, D., et al. Repetitive Thiazolidine Deprotection Using a Thioester‐Compatible Aldehyde Scavenger for One‐Pot Multiple Peptide Ligation. Angewandte Chemie. 2022.
-
Nakatsu K, Hayashi G, Okamoto A, Murakami H. Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angew Chem Int Ed Engl. 2022;61(39):e202206240.
-
Albericio, F., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research. 2000.
-
Nakatsu, K., et al. Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv. 2021.
-
Varkey, J. T., et al. Protecting Groups in Peptide Synthesis. Springer Nature Experiments. 2020.
-
BenchChem. A Comparative Guide to Aldehyde Protecting Groups. BenchChem. 2025.
-
BenchChem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem. 2025.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
-
Sato K, et al. Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Org Biomol Chem. 2018;16(29):5249-5252.
-
Amblard, M., et al. A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. Peptide Science. 2021.
-
D'Souza, C., et al. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters. 2014.
-
Liu, Y., et al. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science. 2021.
-
MedChemExpress. L-Allysine ethylene acetal. MedChemExpress.
-
Wan, X.-C., et al. Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. Organic Letters. 2024.
-
Emory Theses and Dissertations. Bioinspired Chemical Approach for Synthesis of Allysine. Emory University. 2024.
-
Tam JP, et al. Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. J Am Chem Soc. 1996;118(37):8989-9001.
-
ResearchGate. Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. ResearchGate. 2024.
-
Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
-
Palasek, S., et al. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science. 2007.
-
Kumar, V., et al. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Journal of the American Chemical Society. 2024.
-
Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. 2019.
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MDPI. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. 2022.
-
AAPPTec. Amino Acid Sidechain Deprotection. AAPPTec.
-
de la Torre, B. G., & Albericio, F. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. International Journal of Peptide Research and Therapeutics. 2023.
-
Sigma-Aldrich. L-Allysine ethylene acetal. Sigma-Aldrich.
-
ResearchGate. (a) Thiazolidine formation and stability at various pH values. (b) Left... ResearchGate. 2016.
-
Sigma-Aldrich. L- this compound = 98 TLC 215054-80-1. Sigma-Aldrich.
-
Kates, S. A., et al. Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. Peptides. 1997.
-
Sigma-Aldrich. L- this compound = 98 TLC 215054-80-1. Sigma-Aldrich.
-
Sigma-Aldrich. Selecting Orthogonal Building Blocks. Sigma-Aldrich.
-
Barany, G., et al. Allyl side chain protection in peptide synthesis. Google Patents. 1992.
-
SynArchive. Protection of Aldehyde, Ketone by Acetal. SynArchive.
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A Senior Application Scientist's Guide to Acetal Protecting Groups for Allysine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Allysine and the Necessity for its Protection
Allysine, a derivative of the amino acid lysine, is a key player in various biological processes, most notably in the cross-linking of collagen and elastin, which are essential for the integrity of connective tissues.[1] Its aldehyde functionality, however, also makes it a valuable tool in bioconjugation and drug development, serving as a chemical handle for the site-specific modification of proteins and peptides.[2][3][4] This reactive aldehyde group, while advantageous for conjugation, presents a significant challenge during multi-step chemical syntheses, such as solid-phase peptide synthesis (SPPS). Unprotected, the allysine aldehyde can undergo undesired reactions under the various conditions required for peptide chain elongation, including reactions with nucleophiles or self-condensation.[5] To ensure the successful synthesis of allysine-containing peptides and bioconjugates, the temporary protection of its aldehyde group is paramount.
Acetal protecting groups are an ideal choice for masking the reactivity of aldehydes like the one in allysine.[6][7] They are stable under the basic and nucleophilic conditions frequently employed in peptide synthesis while being readily removable under specific acidic conditions.[6][7][8] This guide provides a comprehensive comparison of different acetal protecting groups for allysine, offering insights into their relative performance, supported by established chemical principles and available experimental data.
Comparative Analysis of Acetal Protecting Groups for Allysine
The selection of an appropriate acetal protecting group for allysine depends on a balance of factors including the ease of formation, stability during subsequent synthetic steps, and the conditions required for deprotection. The most common acetal protecting groups for aldehydes fall into two main categories: acyclic acetals (formed from simple alcohols) and cyclic acetals (formed from diols).
Acyclic Acetals: Dimethyl and Diethyl Acetals
Acyclic acetals, such as dimethyl acetal and diethyl acetal, are formed by the reaction of the aldehyde with two equivalents of the corresponding alcohol (methanol or ethanol) under acidic catalysis.
-
Dimethyl Acetal: Formed using methanol, this is one of the simplest acetal protecting groups.
-
Diethyl Acetal: Formed using ethanol, it is sterically bulkier than the dimethyl acetal, which can sometimes influence its stability and reactivity.
Cyclic Acetals: 1,3-Dioxolanes and 1,3-Dioxanes
Cyclic acetals are formed from the reaction of an aldehyde with a diol, such as ethylene glycol or propane-1,3-diol. The commercial availability of L-Allysine ethylene acetal underscores the practical utility of this approach for protecting allysine.[9][10][11]
-
Ethylene Acetal (1,3-Dioxolane): Formed from ethylene glycol, this five-membered cyclic acetal is a very common and robust protecting group.
-
Propylene Acetal (1,3-Dioxane): Formed from propane-1,3-diol, this six-membered cyclic acetal is also widely used.
Performance Comparison
The choice between these acetal protecting groups often comes down to a trade-off between stability and ease of cleavage.
| Protecting Group | Structure | Formation Conditions | Relative Stability | Deprotection Conditions | Key Considerations |
| Dimethyl Acetal | -CH(OCH₃)₂ | Methanol, acid catalyst (e.g., HCl, TsOH) | Good | Mild aqueous acid (e.g., dilute HCl, acetic acid) | Generally less stable than cyclic acetals. |
| Diethyl Acetal | -CH(OCH₂CH₃)₂ | Ethanol, acid catalyst (e.g., HCl, TsOH) | Good | Mild aqueous acid | Slightly more sterically hindered than dimethyl acetal. |
| Ethylene Acetal | 1,3-dioxolane ring | Ethylene glycol, acid catalyst (e.g., TsOH), water removal | Excellent | Aqueous acid (often requires stronger conditions than acyclic acetals) | Thermodynamically favored formation and increased stability due to the chelate effect. Commercially available as L-allysine ethylene acetal.[9][10][11] |
Causality Behind Performance Differences:
Cyclic acetals, such as the ethylene acetal, are generally more stable and formed more readily than their acyclic counterparts.[12] This is due to both kinetic and thermodynamic factors. The intramolecular nature of the second alcohol addition in cyclic acetal formation is entropically favored.[12] The resulting cyclic structure is also thermodynamically more stable, requiring more stringent acidic conditions for cleavage compared to acyclic acetals. This enhanced stability can be a significant advantage during multi-step syntheses where the protecting group is exposed to various reagents and conditions.
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-L-Allysine Ethylene Acetal
This protocol describes the protection of the aldehyde group of allysine as an ethylene acetal, followed by the protection of the α-amino group with Fmoc, making it ready for solid-phase peptide synthesis.
Materials:
-
L-Allysine
-
Ethylene glycol
-
p-Toluenesulfonic acid (TsOH) monohydrate
-
Toluene
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Workflow Diagram:
Caption: Workflow for the synthesis of Fmoc-protected L-allysine ethylene acetal.
Procedure:
-
Acetal Formation:
-
To a solution of L-allysine in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude L-allysine ethylene acetal.
-
-
Fmoc Protection:
-
Dissolve the crude L-allysine ethylene acetal in a mixture of dioxane and water.
-
Add sodium bicarbonate to maintain a basic pH.
-
Cool the solution in an ice bath and add a solution of Fmoc-Cl in dioxane dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the dioxane under reduced pressure and dilute the aqueous residue with water.
-
Wash the aqueous solution with a non-polar solvent (e.g., hexanes) to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield pure Nα-Fmoc-L-allysine ethylene acetal.
-
Protocol 2: Deprotection of Allysine Ethylene Acetal during Peptide Cleavage
This protocol outlines the removal of the ethylene acetal protecting group concurrently with the cleavage of the peptide from the resin and removal of other side-chain protecting groups in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin containing Nα-Fmoc-L-allysine ethylene acetal
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Workflow Diagram:
Caption: Workflow for the deprotection of this compound and peptide cleavage.
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage and Deprotection:
-
Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The acidic TFA will cleave the peptide from the resin, remove acid-labile side-chain protecting groups, and hydrolyze the ethylene acetal to regenerate the aldehyde.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
-
Peptide Precipitation:
-
Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Conclusion and Future Perspectives
The choice of an acetal protecting group for allysine is a critical decision in the synthesis of complex peptides and bioconjugates. While acyclic acetals offer ease of removal, the enhanced stability of cyclic acetals, particularly the ethylene acetal, makes them a more robust choice for multi-step syntheses like SPPS. The commercial availability of L-allysine ethylene acetal further simplifies its incorporation into synthetic workflows.[9][10][11]
Future research may focus on the development of novel acetal protecting groups for allysine with even greater orthogonality, allowing for more complex and selective modifications of allysine-containing peptides. This could include photo-labile or enzyme-labile acetals that would expand the repertoire of synthetic strategies available to researchers in drug development and chemical biology.
References
- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical approaches to the synthesis of peptides and proteins. CRC press.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Stawinski, J., & Strömberg, R. (2007). Cyclic acetals as protecting groups for the 2'-hydroxyl group of ribonucleosides. Current protocols in nucleic acid chemistry, 30(1), 2-9.
- Spetzler, J. C., & Hoeg-Jensen, T. (2001). Amine protecting groups in peptide chemistry. Journal of Peptide Science, 7(10), 503-537.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Hudlicky, T., & Reed, J. W. (2007). The art of writing reasonable organic reaction mechanisms. John Wiley & Sons.
- Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1994). Automated solid-phase synthesis of cyclic peptides. International journal of peptide and protein research, 43(2), 169-176.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Pearson, D. A., Blanchette, M., McKee, M. L., & Schkeryantz, J. M. (1998). A practical synthesis of Fmoc-L-allysine ethylene acetal. The Journal of organic chemistry, 63(11), 3806-3808.
-
Wikipedia. (2023). Allysine. Retrieved from [Link]
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- 3. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 10. L-醛赖氨酸乙烯乙缩醛 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
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- 12. Thieme E-Books & E-Journals [thieme-connect.de]
A Researcher's Guide to Orthogonal Deprotection of Allysine Ethylene Acetal: A Comparative Analysis
In the landscape of modern peptide science and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Allysine, with its reactive aldehyde side chain, offers a versatile handle for site-specific bioconjugation, cyclization, and the introduction of diverse chemical moieties. However, the successful application of allysine in complex synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS), hinges on the precise control of its reactive aldehyde. The most common strategy involves the protection of the aldehyde as an ethylene acetal. The true challenge, and the focus of this guide, lies in the subsequent orthogonal deprotection of this acetal—its selective removal without disturbing other sensitive protecting groups within the peptide sequence.
This guide provides a comparative analysis of orthogonal deprotection strategies for allysine ethylene acetal, offering field-proven insights and detailed experimental protocols to aid researchers in navigating this critical synthetic step.
The Principle of Orthogonality in Allysine Chemistry
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[1] In the context of a peptide containing Fmoc-protected N-termini (base-labile), Boc-protected lysine side chains (acid-labile), and an this compound, an ideal deprotection strategy for the acetal would leave the Fmoc and Boc groups, as well as other acid- or base-sensitive side-chain protecting groups, completely intact. Traditional strong acid hydrolysis (e.g., using concentrated trifluoroacetic acid or hydrochloric acid) is not a viable orthogonal strategy as it would prematurely cleave Boc and other acid-sensitive groups.[2]
The following sections compare several milder, chemoselective methods that offer orthogonality for the deprotection of this compound.
Comparative Analysis of Deprotection Strategies
We will explore three primary classes of orthogonal deprotection methods: Lewis Acid Catalysis, Iodine-Mediated Deprotection, and Electrochemical Cleavage. Each method offers distinct advantages and operates under conditions that are generally orthogonal to the standard Boc (acid-labile) and Fmoc (base-labile) protecting groups used in peptide synthesis.
Lewis Acid-Catalyzed Deprotection
Lewis acid-catalyzed deprotection offers a powerful alternative to Brønsted acids, often proceeding under significantly milder and more selective conditions.[3] The mechanism involves the coordination of the Lewis acid to one of the acetal oxygen atoms, which weakens the C-O bond and facilitates cleavage.
Common Lewis Acid Catalysts:
-
Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): This reagent is advantageous due to its low toxicity, low cost, and ease of handling.[4] It has shown high chemoselectivity for the deprotection of acetals derived from ketones and conjugated aldehydes.[4]
-
Indium(III) Trifluoromethanesulfonate (In(OTf)₃): A highly efficient catalyst for acetal deprotection under neutral conditions, often in the presence of acetone.[2]
-
Erbium(III) Trifluoromethanesulfonate (Er(OTf)₃): A very gentle Lewis acid catalyst for the cleavage of acetals at room temperature in wet nitromethane.[2]
-
Triethylsilyl Trifluoromethanesulfonate (TESOTf) in the presence of a mild base (e.g., 2,6-lutidine): This combination is effective for acetal deprotection under nearly neutral conditions and has been shown to be chemoselective for acetals over ketals.[5]
Experimental Data Summary:
| Catalyst | Reagent Loading | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Key Advantages | Reference(s) |
| Bi(NO₃)₃·5H₂O | 25 mol % | Dichloromethane | Room Temp | 15-60 min | 85-95 | Low toxicity, inexpensive | [4] |
| In(OTf)₃ | 1-5 mol % | Acetone/Water | Room Temp | 30-60 min | 90-98 | Neutral conditions, high yield | [2] |
| Er(OTf)₃ | 5-10 mol % | Nitromethane (wet) | Room Temp | 1-2 hours | 88-95 | Very mild conditions | [2] |
| TESOTf / 2,6-lutidine | 2.0 eq TESOTf, 3.0 eq 2,6-lutidine | Dichloromethane | 0 to Room Temp | 1 hour | >90 | Nearly neutral, chemoselective | [5][6] |
Causality Behind Experimental Choices:
The choice of Lewis acid and solvent is critical for achieving high selectivity. Dichloromethane is a common solvent for many Lewis acid-catalyzed reactions due to its inertness.[4] The use of a "wet" solvent or a biphasic system can facilitate hydrolytic deprotections.[6] For the TESOTf/lutidine system, the base is crucial to buffer the reaction medium and prevent the accumulation of strong protic acids that could cleave acid-labile groups.[5]
Experimental Protocol: Deprotection using Bismuth Nitrate Pentahydrate
-
Dissolve the this compound-containing peptide (1.0 mmol) in dichloromethane (10 mL).
-
Add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (121 mg, 0.25 mmol, 25 mol %).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected peptide.
Logical Workflow for Lewis Acid Catalyst Selection
Caption: Decision guide for selecting a Lewis acid deprotection method.
Iodine-Mediated Deprotection
Molecular iodine in acetone offers a remarkably mild and efficient method for the deprotection of acetals under neutral conditions.[7][8] This method is particularly valuable for substrates containing highly acid-sensitive functional groups.[9] The proposed mechanism involves a substrate exchange with acetone rather than hydrolysis, which accounts for its mildness.[9]
Experimental Data Summary:
| Catalyst | Reagent Loading | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Key Advantages | Reference(s) |
| I₂ | 10 mol % | Acetone | Room Temp | 5-45 min | >95 | Neutral conditions, rapid, highly chemoselective | [7][8][9] |
Causality Behind Experimental Choices:
Acetone is the solvent of choice as it participates in the reaction mechanism as an exchange partner for the ethylene glycol.[9] The reaction is typically very fast at room temperature. For more stable acetals, gentle heating can be applied to drive the reaction to completion.[6] The quenching step with sodium thiosulfate is essential to remove the iodine color and any reactive iodine species from the reaction mixture.[6]
Experimental Protocol: Deprotection using Iodine in Acetone
-
Dissolve the this compound-containing peptide (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol %) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 45 minutes for cyclic acetals.[9]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected peptide.[6]
Reaction Workflow for Iodine-Mediated Deprotection
Caption: Experimental workflow for iodine-mediated deprotection.
Electrochemical Deprotection
Electrochemical methods provide a novel and green approach to acetal deprotection under neutral conditions, avoiding the need for acidic or basic reagents.[10] This technique relies on the electrochemical oxidation of the substrate to facilitate the cleavage of the acetal.
Key Features:
-
Neutral Conditions: The reaction is performed in the absence of strong acids or bases, making it highly orthogonal to many protecting groups.[10]
-
Reagentless (in principle): While an electrolyte is required, the "reagent" for cleavage is the electron.
-
High Yields: A diverse range of acetals have been deprotected in yields ranging from 55% to quantitative.[10]
Experimental Data Summary:
| Method | Electrolyte | Solvent | Key Additive | Yield (%) | Key Advantages | Reference(s) |
| Electrochemical Oxidation | LiClO₄ | Acetonitrile/Water | 1,3,5-trioxane | 55-100 | Neutral conditions, green chemistry | [10] |
Causality Behind Experimental Choices:
Lithium perchlorate (LiClO₄) serves as both the electrolyte and the oxygen source for the newly formed carbonyl group.[10] The addition of 1,3,5-trioxane has been shown to enhance the reaction efficiency by acting as a lithium ion activator.[10]
Conceptual Experimental Protocol: Electrochemical Deprotection
-
Set up a divided or undivided electrochemical cell with appropriate electrodes (e.g., platinum or carbon).
-
Dissolve the this compound-containing peptide in a solution of LiClO₄ in acetonitrile/water.
-
Add 1,3,5-trioxane to the reaction mixture.
-
Apply a constant current or potential and monitor the reaction progress by LC-MS.
-
Upon completion, perform an appropriate workup to isolate the deprotected peptide.
Logical Relationship in Electrochemical Deprotection
Caption: Key steps in the electrochemical deprotection of an acetal.
Conclusion and Recommendations
The choice of an orthogonal deprotection strategy for this compound is highly dependent on the specific context of the synthetic route, particularly the nature of other protecting groups present in the molecule.
-
For routine applications where mild Lewis acidity is tolerated, Bismuth Nitrate Pentahydrate offers a cost-effective and environmentally friendly option.
-
In the presence of highly acid-sensitive functionalities or when strict neutrality is paramount, Iodine in Acetone is the method of choice due to its speed, efficiency, and exceptional chemoselectivity.
-
Electrochemical deprotection represents a cutting-edge, green alternative that is particularly promising for applications where reagent-free conditions are desirable, although it may require more specialized equipment.
It is always recommended to perform small-scale pilot reactions to optimize the deprotection conditions for a specific peptide sequence before proceeding to a larger scale synthesis. The methodologies outlined in this guide provide a robust starting point for researchers and drug development professionals to unlock the full potential of allysine in their synthetic endeavors.
References
-
Green Chemistry (RSC Publishing). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. [Link]
-
Organic Chemistry Portal. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. [Link]
-
ResearchGate. Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. [Link]
-
PubMed. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. [Link]
-
Organic Chemistry Portal. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. [Link]
-
Semantic Scholar. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Lewis Acids. [Link]
-
ResearchGate. Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
ResearchGate. New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
ResearchGate. An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane. [Link]
-
ResearchGate. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. [Link]
-
ACS Publications. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. [Link]
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]
- Google Patents. Allyl side chain protection in peptide synthesis.
-
PMC. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. [Link]
-
RSC Publishing. Studies on the Lewis acid mediated cleavage of α-aminoacetals: synthesis of novel 1,2-aminoethers, and evidence for α-alkoxy aziridinium ion intermediates. [Link]
-
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]
-
RSC Publishing. Studies on the Lewis acid mediated cleavage of α-aminoacetals: synthesis of novel 1,2-aminoethers, and evidence for α-alkoxy aziridinium ion intermediates. [Link]
-
CEM Corporation. High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics. [Link]
-
Wiley Online Library. Palladium‐Catalyzed Site‐Selective C(sp2)−H Acetoxylation of Tyrosine‐Containing Peptides. [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
NIH. Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA. [Link]
-
PMC. De Novo Engineering of Pd-Metalloproteins and Their Use as Intracellular Catalysts. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by acetal cleavage. [Link]
-
ResearchGate. can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. [Link]
-
ADDI. Palladium‐Catalyzed Site‐Selective C(sp2)−H Acetoxylation of Tyrosine‐Containing Peptides. [Link]
-
RSC Publishing. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. [Link]
-
Semantic Scholar. Pd(II)-catalyzed deprotection of acetals and ketals containing acid sensitive functional groups. [Link]
-
YouTube. Acetal Hydrolysis Mechanism + EASY TRICK!. [Link]
-
PubMed. Chemical labeling of electrochemically cleaved peptides. [Link]
-
ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. [Link]
-
University of Groningen. Electrochemical Protein Cleavage in a Microfluidic Cell with Integrated Boron Doped Diamond Electrodes. [Link]
Sources
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- 8. [PDF] Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. | Semantic Scholar [semanticscholar.org]
- 9. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 10. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to Evaluating the Incorporation Efficiency of Allysine Ethylene Acetal
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of methodologies for incorporating the unnatural amino acid (UAA) Allysine Ethylene Acetal into proteins. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that every described protocol is a self-validating system. This guide is designed to equip you with the expertise to critically evaluate and optimize this powerful tool for protein engineering and bioconjugation.
Introduction: Expanding the Chemical Repertoire of Proteins
The 20 canonical amino acids, while versatile, impose limitations on the chemical functionalities accessible within a protein scaffold. The incorporation of unnatural amino acids (UAAs) into proteins through genetic code expansion has emerged as a transformative technology, enabling the introduction of novel chemical groups for a vast array of applications, from drug development to fundamental biological studies.[1][2][3]
Allysine, with its bioorthogonal aldehyde side chain, is a particularly valuable UAA. However, the high reactivity of the aldehyde can lead to off-target reactions and cytotoxicity within the cellular expression host. This compound, a protected form of allysine, elegantly circumvents this issue.[4][5][6][7] It is incorporated into the protein of interest, and the protected acetal group is later converted to the reactive aldehyde under mild conditions, offering precise spatiotemporal control over subsequent chemical modifications.[4]
This guide focuses on the critical evaluation of its incorporation efficiency, a multi-faceted metric encompassing yield, fidelity, and the efficiency of subsequent conjugation.
The Engine of UAA Incorporation: Orthogonal Translation Systems
Site-specific UAA incorporation relies on hijacking the cell's translational machinery.[8] This is achieved by introducing an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair, which functions independently of the host's endogenous pairs.[1][9][10][11] The most common strategy, Amber Suppression, reassigns the amber stop codon (UAG) to encode the UAA.[2][12][13]
The core components are:
-
An orthogonal aaRS engineered to exclusively recognize and charge the desired UAA (e.g., this compound).
-
An orthogonal tRNA (suppressor tRNA) with an anticodon (CUA) that recognizes the UAG codon but is not charged by any of the host's native synthetases.
-
A gene of interest modified to contain a UAG codon at the specific site of incorporation.
-
The UAA supplied in the cell culture medium.
Caption: General workflow of amber suppression for UAA incorporation.
PART 1: A Validated Protocol for this compound Incorporation
This section details a self-validating experimental workflow. Each analysis step serves to confirm the success of the preceding one.
Experimental Workflow: From Gene to Modified Protein
Caption: Step-by-step workflow for protein production and modification.
Step-by-Step Methodology
1. Protein Expression and Initial Analysis:
-
Host Strain: E. coli BL21(DE3) is a common choice.
-
Plasmids: Co-transform cells with two plasmids:
-
A high-copy plasmid (e.g., pET-series) containing the gene of interest with a UAG codon at the desired site and a purification tag (e.g., 6xHis-tag).
-
A compatible plasmid carrying the engineered aaRS and tRNA genes (e.g., pEVOL).[13]
-
-
Culture: Grow cells in a suitable medium (e.g., LB or Terrific Broth) with appropriate antibiotics at 37°C.
-
UAA Addition: When the culture reaches an OD₆₀₀ of 0.6-0.8, add L-Allysine ethylene acetal to a final concentration of 1-2 mM.[14] Causality: The concentration of UAA is critical; too low, and incorporation will be inefficient, too high, and it can be toxic or wasteful. This range is a common starting point for optimization.[14]
-
Induction: Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow cells at a reduced temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.
-
Validation (SDS-PAGE/Western Blot): Harvest and lyse cells. Run two samples on an SDS-PAGE gel: one from the culture with the UAA and a negative control from a culture without the UAA. After transferring to a membrane, probe with an antibody against the purification tag. A prominent band at the expected full-length molecular weight should be present only in the UAA-containing sample.[1] The absence of this band in the negative control validates that expression is dependent on UAA incorporation and not simply stop codon read-through.
2. Purification and Fidelity Confirmation:
-
Purification: Purify the full-length protein from the cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Validation (Mass Spectrometry): Analyze the purified protein using ESI-MS or MALDI-TOF MS. The observed molecular weight should match the theoretical weight of the protein with this compound incorporated.[1] A mismatch could indicate mis-incorporation of a natural amino acid, a critical failure in fidelity.[15]
3. Deprotection and Bioconjugation:
-
Deprotection: Dialyze the purified protein into a low pH buffer (e.g., pH 4.5-5.0) or treat with a mild acid like 0.1M HCl for a short period to hydrolyze the acetal and expose the aldehyde. Buffer exchange back to a neutral pH immediately after.
-
Conjugation: Add a 10- to 50-fold molar excess of a labeling reagent containing a hydroxylamine or hydrazine moiety (e.g., a hydroxylamine-functionalized fluorophore). Allow the reaction to proceed at room temperature for 1-4 hours.
-
Validation (SDS-PAGE/MS): Analyze the reaction mixture. Successful conjugation with a sufficiently large probe will result in a clear upward shift of the protein band on an SDS-PAGE gel. Mass spectrometry will provide definitive proof, showing a mass increase corresponding to the molecular weight of the conjugated probe.
PART 2: Comparative Analysis with Alternative Technologies
The choice of a protein modification strategy depends on the specific experimental goals, required precision, and tolerance for workflow complexity. This compound offers a unique combination of benefits but is not universally superior to all alternatives.
| Methodology | Core Principle | Advantages | Disadvantages | Typical Yield |
| This compound Incorporation | Genetic incorporation of a protected aldehyde, followed by deprotection and conjugation. | Absolute Site-Specificity: Aldehyde is placed only at the genetically encoded position.Bioorthogonal Chemistry: Aldehyde/oxime chemistry is highly specific and occurs under mild conditions.Low Cytotoxicity: Protected acetal is non-reactive inside the cell.[4] | Multi-Step Workflow: Requires expression, purification, deprotection, and conjugation steps.Yield Limitations: Subject to the inherent inefficiencies of nonsense suppression.[8][13]Deprotection Step: Adds complexity and requires careful optimization. | Low to Moderate |
| Direct Incorporation of Reactive UAAs (e.g., AzF, PrK) | Genetic incorporation of a UAA with a side chain (e.g., azide, alkyne) that is ready for direct "click chemistry".[14] | Absolute Site-Specificity. Simplified Workflow: No deprotection step needed; direct conjugation to purified protein.Robust Chemistry: Click reactions (CuAAC, SPAAC) are highly efficient and orthogonal. | Yield Limitations: Also relies on nonsense suppression.Potential Reagent Toxicity: Copper catalyst (for CuAAC) can be toxic to cells and damage proteins if not handled correctly. | Low to Moderate |
| Post-Translational Modification (PTM) of Lysine | Chemical modification of the ε-amino group of native lysine residues using reagents like NHS esters or sulfonyl acrylates.[16] | High Yield: Modifies existing, fully expressed native protein.No Genetic Engineering: Applicable to proteins from any source.Simple Protocol: Typically a one-step reaction in a tube. | Lack of Site-Specificity: Modifies multiple, surface-exposed lysines, leading to a heterogeneous product.[16]Potential for Disruption: Modification can occur in functional sites (e.g., active sites, binding interfaces), altering protein activity. | High |
| Enzymatic/Chemical PTM to Generate Allysine | A novel research method involving the chemical oxidation of dimethyl lysine to generate allysine post-translationally.[17] | High Yield Potential: Modifies an existing protein.Bioorthogonal Handle: Generates the same useful aldehyde group. | Lack of Site-Specificity: Similar to other PTM methods, may modify multiple sites.Emerging Technology: Less established and may require complex chemical steps.[17] | Moderate to High (in principle) |
Conclusion: Strategic Application of this compound
The genetic incorporation of this compound provides an unparalleled solution for researchers who require absolute control over the location of a bioorthogonal aldehyde handle on a recombinant protein. Its primary strength lies in its precision, which is essential for applications like creating well-defined antibody-drug conjugates, installing specific probes for biophysical studies, or engineering novel protein architectures.
However, this precision comes at the cost of experimental complexity and potentially lower protein yields compared to less specific post-translational modification strategies.[13] The multi-step workflow involving genetic engineering, UAA-dependent expression, purification, deprotection, and final conjugation demands careful optimization at each stage.
Researchers should choose this compound when the experimental question demands a homogenous product with a single, defined modification site. For applications where a heterogeneous mixture of modified products is acceptable or where genetic manipulation is not feasible, traditional PTM of native residues may be a more efficient alternative. By understanding the trade-offs presented in this guide, scientists can make an informed decision and effectively harness the power of this sophisticated protein engineering tool.
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- Reprogramming natural proteins using unnatural amino acids. (n.d.). PubMed Central.
- Strategies for Incorporating Unnatural Amino Acids into Proteins. (2025). MolecularCloud.
- Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (n.d.). MDPI.
- Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. (2018). PubMed Central.
- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (n.d.). Frontiers.
- Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replic
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A Senior Application Scientist's Guide: Benchmarking Allysine Ethylene Acetal Against Other Aldehyde Precursors
Introduction: The Aldehyde Handle, a Cornerstone of Bioconjugation
In the intricate world of drug development and chemical biology, the ability to site-specifically modify proteins is paramount. This control allows for the creation of precisely engineered antibody-drug conjugates (ADCs), the attachment of imaging agents, or the stabilization of therapeutic peptides. Among the arsenal of bioorthogonal chemistries, the reaction between an aldehyde or ketone and an α-effect nucleophile (like a hydrazide or an aminooxy group) stands out for its high selectivity and biocompatibility.[1][2][3][4] The challenge, however, lies in the introduction of the aldehyde/ketone "handle" into a protein without a native analogue. This guide provides an in-depth comparison of Allysine ethylene acetal (Aea), a synthetic amino acid, against other prevalent methods for generating this crucial functional group, offering researchers a clear rationale for experimental design.
The Precursors: A Comparative Overview
The generation of a bioorthogonal aldehyde on a protein can be broadly categorized into two approaches: the incorporation of a protected synthetic amino acid precursor or the enzymatic/chemical modification of a natural amino acid.
| Precursor/Method | Type | Introduction Mechanism | Deprotection/Generation Condition |
| This compound (Aea) | Synthetic Amino Acid | Solid-Phase Peptide Synthesis (SPPS) or Unnatural Amino Acid Mutagenesis | Mild acid (e.g., pH 4.0-5.0) |
| Formylglycine (fGly) Generation | Enzymatic Modification | Co-expression with Formylglycine Generating Enzyme (FGE) acting on a "sulfatase motif" (e.g., LCTPSR) | Co-translational, no deprotection needed |
| N-terminal Periodate Oxidation | Chemical Modification | Sodium periodate (NaIO₄) treatment of N-terminal Serine or Threonine | Direct oxidation |
| Pyridoxal 5'-phosphate (PLP) Mediation | Chemical Modification | PLP-mediated transamination of N-terminal amino acids | Direct transamination at mild pH (e.g., pH 6.5) |
This compound (Aea): The Synthetic Workhorse
This compound is a derivative of lysine where the ε-amino group is replaced by an aldehyde protected as a stable cyclic acetal.[5][6] Its primary advantage lies in its direct, stoichiometric incorporation during Solid-Phase Peptide Synthesis (SPPS), offering absolute control over the modification site.
Mechanism of Action: The acetal group is exceptionally stable to the basic and acidic conditions of standard Fmoc-based SPPS, yet it can be readily hydrolyzed under mild acidic conditions (pH 4-5) to reveal the reactive aldehyde. This orthogonality is the key to its utility.
Formylglycine Generating Enzyme (FGE): The Biological Solution
Nature provides an elegant solution with the Formylglycine Generating Enzyme (FGE).[7][8] This enzyme recognizes a short consensus sequence (the "sulfatase motif," which can be as short as six residues, e.g., LCTPSR) and co-translationally oxidizes a cysteine residue within that tag to a formylglycine (fGly), which contains an aldehyde side chain.[9][10][11]
Mechanism of Action: By genetically encoding the sulfatase motif into a protein of interest, the host cell's own FGE (or a co-expressed FGE) performs the modification.[10][12] The aldehyde is generated in situ during protein expression, requiring no subsequent chemical deprotection steps.[10]
N-terminal Modification Strategies: Leveraging the Terminus
The unique reactivity of a protein's N-terminus can be exploited to generate a carbonyl group.
-
Periodate Oxidation: For proteins with an N-terminal serine or threonine, mild oxidation with sodium periodate (NaIO₄) cleaves the amino acid backbone between the first and second residues, converting the original N-terminal residue into a glyoxylyl aldehyde.
-
PLP-Mediated Transamination: Pyridoxal 5'-phosphate (PLP) can catalyze a biomimetic transamination of an N-terminal amino group (e.g., on a Gly or Asp) to generate a glyoxylamide or a ketone, respectively.[13] This reaction is specific to the α-amino group of the N-terminus and does not affect lysine side chains.[13]
Head-to-Head Benchmarking
The choice of precursor is dictated by the experimental context, including the nature of the protein, the desired site of modification, and the tolerance for chemical or enzymatic steps.
Causality Behind Experimental Choices
-
Site-Specificity: For absolute control over a single, internal site in a synthetic peptide, Aea is unparalleled. For site-specific modification of a recombinantly expressed protein, FGE is the gold standard, as the tag can be inserted anywhere in the protein sequence.[10] N-terminal methods are, by definition, limited to the N-terminus.
-
Harshness of Conditions: The deprotection of Aea requires a shift to mild acidic pH. While gentle, this may not be suitable for proteins that are unstable or prone to aggregation below neutral pH. Both FGE and PLP methods operate under mild, near-physiological conditions.[10][13] Periodate oxidation, while effective, is an oxidative process that could potentially lead to off-target modifications of sensitive residues like methionine or cysteine if not carefully controlled.
-
Efficiency and Yield: FGE-mediated conversion is highly efficient in both prokaryotic and eukaryotic expression systems.[10] The yield is primarily dependent on protein expression levels. The efficiency of Aea deprotection is typically quantitative under the correct conditions. Chemical modification yields at the N-terminus can be variable and require significant optimization.
-
System Complexity: Using Aea in SPPS is straightforward. Incorporating it into recombinant proteins requires unnatural amino acid mutagenesis, which is a more complex undertaking. The FGE system is relatively simple to implement, requiring only the addition of a small genetic tag.[11][13]
Experimental Protocols & Workflows
Protocol 1: Deprotection of this compound in a Synthetic Peptide
This protocol describes the unmasking of the aldehyde for subsequent ligation.
Rationale: The goal is to selectively hydrolyze the acetal without affecting other acid-labile protecting groups that might be present. A buffered acetate solution at pH 4.5 provides the ideal balance of acidity for efficient deprotection while minimizing potential side reactions.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Aea-containing peptide in an aqueous buffer (e.g., 100 mM sodium acetate). The final peptide concentration should be in the range of 1-10 mg/mL.
-
pH Adjustment: Carefully adjust the pH of the solution to 4.5 using glacial acetic acid.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours. The reaction progress should be monitored.
-
Monitoring (Self-Validation): To validate deprotection, take a small aliquot of the reaction. The disappearance of the starting material and the appearance of the product can be monitored by analytical HPLC and confirmed by mass spectrometry (observing the expected mass shift).
-
Neutralization: Once the reaction is complete, neutralize the solution by adding a suitable buffer (e.g., 1 M phosphate buffer, pH 7.5) to prepare for the subsequent conjugation reaction.
Protocol 2: Oxime Ligation with a Deprotected Aldehyde
This protocol details the conjugation of a payload (e.g., a fluorophore) containing an aminooxy group to the newly generated aldehyde.
Rationale: Oxime ligation is a robust reaction that proceeds optimally at a slightly acidic pH, which conveniently matches the deprotection conditions for Aea.[14][15] The use of a catalyst like aniline or its more soluble derivatives (m-phenylenediamine) significantly accelerates the reaction, especially at neutral pH.[16][17]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore) in a compatible solvent (e.g., DMSO or DMF). Also prepare a stock solution of an aniline catalyst (e.g., 1 M aniline in DMSO).
-
Ligation Reaction: To the pH-adjusted peptide solution from Protocol 1, add the aminooxy probe to a final concentration of 2-5 molar equivalents relative to the peptide.
-
Catalysis: Add the aniline catalyst to a final concentration of 10-100 mM. Reactions at neutral pH benefit most from catalysis.[17][18]
-
Incubation: Allow the reaction to proceed at room temperature for 1-16 hours.
-
Monitoring (Self-Validation): The reaction progress can be monitored by analytical HPLC, looking for the consumption of the aldehyde-peptide and the formation of a new, higher molecular weight product. The final product should be confirmed by mass spectrometry.
-
Purification: Purify the final conjugate using preparative HPLC to remove excess reagents and unreacted peptide.
Visualizing the Chemistry and Workflows
Chemical Transformation of Aea
Caption: Deprotection of Aea and subsequent oxime ligation.
General Experimental Workflow
Caption: A generalized workflow for protein labeling via an aldehyde handle.
Decision Logic for Precursor Selection
Caption: A decision tree for selecting the optimal aldehyde precursor.
Conclusion and Future Outlook
This compound remains a powerful and precise tool for introducing an aldehyde handle, particularly in the realm of synthetic peptides. Its main strengths are stoichiometric control and stability during synthesis. For recombinant proteins, the FGE system offers a seamless, biological route to aldehyde generation that avoids post-expression chemical manipulation.[7][10] N-terminal methods, while useful, are inherently limited in scope.
The choice of precursor is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the biological system and the end goal of the conjugation. As bioconjugation chemistries evolve, so too will the methods for installing the requisite handles. The development of new protecting groups for synthetic precursors and the discovery of novel enzyme systems will continue to refine and expand the toolkit available to researchers, enabling the creation of ever more sophisticated and effective biotherapeutics and research tools. A notable advancement is the development of the hydrazino-Pictet-Spengler (HIPS) ligation, which offers a faster reaction at neutral pH and produces a more stable conjugate compared to standard oxime bonds, making it highly advantageous for applications requiring long-term stability in biological media.[19][20][21]
References
- Site-Specific Labeling of Proteins Using the Formylglycine-Gener
- Functionalization of peptides and proteins by aldehyde or keto groups. PubMed.
- Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjug
- Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates.
- Site-Specific Labeling of Proteins Using the Formylglycine-Gener
- Functionalization of Peptides and Proteins by Aldehyde or Keto Groups.
- Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjug
- Site-selective incorporation and ligation of protein aldehydes. Royal Society of Chemistry.
- Site-selective incorporation and ligation of protein aldehydes. Royal Society of Chemistry.
- Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjug
- The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjug
- Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. PNAS.
- New Aldehyde Tag Sequences Identified by Screening Formylglycine Generating Enzymes in Vitro and in Vivo. Journal of the American Chemical Society.
- Labeling of pre‐engineered proteins driven by (a) formylglycine generating enzyme, (b) sortase A, (c) farnesyltransferase, and (d) tubulin tyrosine ligase.
- Technical Support Center: Improving Oxime Lig
- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.
- Oximes and Hydrazones in Bioconjugation: Mechanism and C
- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjug
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH.
- Fmoc-allysine ethylene acetal Novabiochem. Sigma-Aldrich.
- L- this compound = 98 TLC 215054-80-1. Sigma-Aldrich.
- L-Allysine ethylene acetal. MedChemExpress.
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A Senior Application Scientist's Guide to Purity Assessment of Crude Peptides Containing Allysine
For researchers, scientists, and drug development professionals working with peptides, ensuring the purity of a synthetic peptide is paramount to the reliability and reproducibility of experimental results.[1] This necessity is amplified when dealing with peptides incorporating allysine, a reactive aldehyde-containing amino acid. Allysine's inherent reactivity, while crucial for its biological function in forming cross-links in proteins like collagen and elastin, presents a significant analytical challenge.[2][3][4] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of crude peptides containing allysine, offering insights into the rationale behind experimental choices and providing actionable protocols.
The Allysine Challenge: A Chemically Dynamic Analyte
Allysine, or α-aminoadipic-δ-semialdehyde, introduces a reactive carbonyl group into the peptide sequence. This feature is a double-edged sword. While it allows for specific chemical ligations and the study of protein cross-linking, it also renders the peptide susceptible to a host of side reactions, including self-condensation, oxidation, and interaction with other nucleophiles.[5] Consequently, a crude synthetic peptide mixture containing allysine is often a complex milieu of the target peptide and numerous structurally similar impurities.
Common impurities in crude peptide synthesis include deletion sequences, truncated sequences, and incompletely deprotected sequences.[6] For allysine-containing peptides, these are compounded by aldehyde-specific byproducts. Therefore, a robust purity assessment strategy must not only quantify the target peptide but also identify and differentiate these closely related impurities.
Comparative Analysis of Purity Assessment Techniques
The purity of allysine-containing peptides is typically determined using a combination of chromatographic and mass spectrometric techniques.[7] The choice of method, or combination of methods, depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation of impurities, or high-throughput screening.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Robust, reproducible, and widely available. Excellent for quantifying known impurities.[7][8] | May have insufficient resolution for complex mixtures of similar hydrophobicity. Allysine's reactivity can lead to on-column reactions. | Routine purity checks and quantification of the main peptide component. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of MS. | Provides molecular weight information for each separated peak, aiding in impurity identification.[9][10] High sensitivity and specificity.[11] | Co-eluting isomers may not be distinguishable by mass alone. Ionization efficiency can vary between the target peptide and impurities. | In-depth impurity profiling and identification of unknown byproducts. |
| Chemical Derivatization followed by HPLC or LC-MS | Chemical modification of the aldehyde group to a more stable and easily detectable derivative. | Enhances detection sensitivity (e.g., by adding a fluorescent tag).[2][12] Stabilizes the reactive aldehyde, preventing on-column reactions.[13][14] Can improve chromatographic separation.[13] | Introduces an additional step in the workflow, which can be a source of variability. The derivatization reaction must be complete and specific. | Quantification of total allysine content and analysis of low-concentration samples. |
In-Depth Methodologies and Experimental Protocols
A multi-pronged approach, often combining RP-HPLC with mass spectrometry, is the most reliable strategy for the comprehensive purity assessment of crude allysine-containing peptides. For enhanced quantification, especially at low levels, chemical derivatization is highly recommended.
Protocol 1: RP-HPLC for Initial Purity Screening
This protocol provides a general method for the initial assessment of a crude allysine-containing peptide.
Workflow Diagram:
Caption: Workflow for LC-MS based impurity identification.
Step-by-Step Protocol:
-
Mobile Phase and Sample Preparation:
-
Prepare mobile phases and samples as described in Protocol 1, but replace TFA with 0.1% formic acid for better MS compatibility.
-
-
LC-MS Conditions:
-
Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer Settings (example for ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: 100-2000 m/z
-
-
-
Data Analysis:
-
For each peak observed in the UV chromatogram, determine the corresponding molecular weight from the mass spectrum.
-
Compare the observed masses with the theoretical masses of potential impurities (e.g., deletion sequences, truncated sequences, oxidized products, and products of allysine side reactions).
-
Protocol 3: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for Aldehyde Quantification
This protocol enhances the detection and quantification of allysine-containing peptides by derivatizing the aldehyde group. [13][15] Workflow Diagram:
Caption: Workflow for DNPH derivatization and HPLC analysis.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
-
Derivatization Reaction:
-
Dissolve the crude peptide in acetonitrile to a concentration of 1 mg/mL.
-
In a microcentrifuge tube, mix 100 µL of the peptide solution with 100 µL of the DNPH solution.
-
Incubate at room temperature for 1 hour in the dark.
-
-
HPLC Analysis:
-
Use the same HPLC system and column as in Protocol 1.
-
Detection: Change the UV detection wavelength to 360 nm, the absorbance maximum for the DNPH derivative.
-
Run the same gradient as in Protocol 1.
-
-
Quantification:
-
Prepare a standard curve using a known concentration of a derivatized allysine standard or a purified batch of the target peptide.
-
Quantify the amount of allysine-containing peptide in the crude sample by comparing its peak area to the standard curve.
-
Conclusion
The purity assessment of crude peptides containing allysine requires a nuanced approach that accounts for the inherent reactivity of the aldehyde functional group. A combination of RP-HPLC for initial screening and quantification, coupled with LC-MS for the definitive identification of impurities, provides a robust and comprehensive analytical strategy. For applications demanding high sensitivity and accurate quantification of the aldehyde-containing species, chemical derivatization offers a powerful enhancement. By understanding the principles behind each technique and implementing validated protocols, researchers can ensure the quality of their allysine-containing peptides, leading to more reliable and impactful scientific outcomes.
References
-
High sensitivity HPLC method for determination of the allysine concentration in tissue by use of a naphthol derivative - PMC - NIH. (n.d.). Retrieved from [Link]
-
High-performance liquid chromatographic quantification of allysine as bis-p-cresol derivative in elastin. (2001). Amino Acids, 20(3), 271–281. Retrieved from [Link]
-
Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2004). Journal of Chromatography A, 1058(1-2), 107–112. Retrieved from [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Metabolites, 9(6), 114. Retrieved from [Link]
-
Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. (2018). Journal of Biological Chemistry, 293(42), 16466–16481. Retrieved from [Link]
-
High sensitivity HPLC method for determination of the allysine concentration in tissue by use of a naphthol derivative. (2016). Analytical and Bioanalytical Chemistry, 408(19), 5261–5269. Retrieved from [Link]
-
Allysine peptides and derivatives. (1993). International Journal of Peptide and Protein Research, 42(2), 157–164. Retrieved from [Link]
-
Lysine. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Discovery of lysine post-translational modifications through mass spectrometric detection. (2012). Methods in Molecular Biology, 893, 335–350. Retrieved from [Link]
-
Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. (2014). Food Chemistry, 158, 20–26. Retrieved from [Link]
-
determine aldehydes derived: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]
-
Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. (2023). Molecules, 28(13), 5153. Retrieved from [Link]
-
Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. (2011). Journal of the American Society for Mass Spectrometry, 22(12), 2189–2201. Retrieved from [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud. Retrieved from [Link]
-
A two-step probing method to compare lysine accessibility across macromolecular complex conformations. (2017). Scientific Reports, 7(1), 1734. Retrieved from [Link]
-
Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. (2022). Frontiers in Endocrinology, 13, 998818. Retrieved from [Link]
-
How to Test Peptide Purity: Methods and Analysis Guide. (2025). GenScript. Retrieved from [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. Retrieved from [Link]
-
Investigation of Impurities in Peptide Pools. (2022). Molecules, 27(19), 6598. Retrieved from [Link]
-
Why Purity Isn't Enough: Full Peptide Testing Standards. (2025). Imperial Peptides UK. Retrieved from [Link]
-
Tandem mass spectrometry (MS/MS) spectrum of labeled lysine peptide. (n.d.). ResearchGate. Retrieved from [Link]
-
Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. (2022). Molecules, 27(15), 4995. Retrieved from [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2023). International Journal of Molecular Sciences, 24(21), 15849. Retrieved from [Link]
-
INVESTIGATIONS OF LYSINE AND LYSINE-DERIVED CROSSLINKS IN ELASTIN VIA SOLID-STATE NMR SPECTROSCOPY. (2017). ScholarSpace. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Allysine Ethylene Acetal
For Immediate Implementation by Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends beyond its application in the lab. The final, and arguably one of the most critical, stages is its proper disposal. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the safe and compliant disposal of Allysine ethylene acetal. By moving beyond mere procedural lists to explain the underlying scientific principles, this document aims to be the preferred resource for ensuring safety and environmental stewardship in your laboratory.
Chemical Profile and Hazard Identification: Understanding this compound
This compound, systematically known as (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a derivative of the amino acid lysine.[1] Its key structural feature is the protection of the aldehyde group as an ethylene acetal. This modification is crucial for its use in peptide synthesis, preventing unwanted reactions of the aldehyde functionality.[2]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₄ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Form | Crystals | [1] |
| Storage Class | 11 (Combustible Solids) | [1][3][4] |
The most significant chemical characteristic relevant to its disposal is the stability of the acetal group. Acetals are known to be stable in neutral to strongly basic conditions but are susceptible to hydrolysis back to the corresponding aldehyde (allysine) and alcohol (ethylene glycol) under acidic conditions.
Personal Protective Equipment (PPE) and Engineering Controls: The First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to use appropriate personal protective equipment.
-
Eye Protection: Chemical safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.
-
Respiratory Protection: For handling larger quantities or if dust is generated, a NIOSH-approved N95 respirator is recommended.[1]
-
Body Protection: A standard laboratory coat should be worn.
All handling of solid this compound should be performed in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
Step-by-Step Disposal Protocol: A Risk-Based Approach
The disposal of this compound should be approached with a clear understanding of its chemical properties and in accordance with local, state, and federal regulations. Given its classification as a combustible solid and its potential for hydrolysis, a conservative approach is recommended.
Waste Characterization and Segregation:
-
Initial Assessment: Based on available data, pure, unused this compound is not classified as a hazardous waste under current EPA regulations. However, it is crucial to consult your institution's specific waste management guidelines.
-
Segregation: Do not mix this compound waste with other chemical waste streams, particularly strong acids, which could induce hydrolysis. It should be collected in a dedicated, clearly labeled waste container.
Recommended Disposal Workflow:
The following workflow provides a decision-making framework for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Chemical Inactivation and Neutralization: A Cautious Approach
Given the stability of the acetal in neutral to basic conditions, chemical inactivation for the sole purpose of disposal is generally not necessary. However, if the material is part of an acidic solution, neutralization is a critical step to prevent hydrolysis and ensure the integrity of the waste container.
Neutralization Protocol for Acidic Solutions Containing this compound:
-
Dilution: In a well-ventilated fume hood, slowly add the acidic solution to a large volume of cold water.
-
Neutralization: While stirring, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) until the pH of the solution is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.
-
Cooling: Allow the neutralized solution to cool to room temperature.
-
Disposal: The neutralized aqueous solution, in small quantities, may be suitable for drain disposal with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) department. For larger volumes, it should be collected in a designated aqueous waste container.
Final Disposal Procedures: Ensuring Compliance
The final disposal route for this compound waste depends on its form (solid or aqueous) and whether it is contaminated with other hazardous materials.
-
Solid Waste:
-
Collect in a securely sealed, chemically compatible container.
-
Label the container clearly with "this compound" and the date.
-
Store in a designated waste accumulation area, segregated from incompatible materials.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.
-
-
Aqueous Waste (Neutralized):
-
For small quantities (typically less than 100 mL), and with institutional approval, drain disposal with a large volume of running water may be permissible.
-
For larger quantities, collect in a designated aqueous waste container, properly labeled, for EHS pickup.
-
Environmental Fate and Considerations: The Science Behind the Protocol
A responsible disposal plan considers the potential environmental impact of the chemical and its degradation products.
-
This compound: As a water-soluble organic molecule, it is expected to have some level of biodegradability. However, specific data on its environmental persistence and ecotoxicity are limited.
-
Hydrolysis Products:
-
Allysine: Information on the environmental fate of free allysine is scarce.[5][6] However, as an amino acid derivative, it is likely to be biodegradable.
-
Ethylene Glycol: This compound is well-studied and known to be readily biodegradable in both aerobic and anaerobic environments.[3][4][7] It has a low potential for bioaccumulation and is considered to have low toxicity to aquatic organisms at environmentally relevant concentrations.[3][4][7]
-
The primary environmental concern with improper disposal, particularly in acidic conditions, would be the release of ethylene glycol. While it biodegrades, large, concentrated releases could deplete oxygen in aquatic systems.[2]
Spill Management: Preparedness is Key
In the event of a spill of solid this compound:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.
-
Containment: Carefully sweep the solid material into a designated waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a damp cloth or paper towel. The cleaning materials should be disposed of as solid chemical waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
-
Staples, C. A., et al. (2001). Fate, effects and potential environmental risks of ethylene glycol: a review. Chemosphere, 45(2), 157-67. [Link]
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Staples, C. A., et al. (2001). Fate, effects and potential environmental risks of ethylene glycol: a review. PlumX. [Link]
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Public Health England. (2024). Ethylene glycol: toxicological overview. GOV.UK. [Link]
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Staples, C. A., et al. (2001). Fate, effects and potential environmental risks of ethylene glycol: A review. ResearchGate. [Link]
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American Chemical Society. (2021). Regulation of Laboratory Waste. American Chemical Society. [Link]
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Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
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Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Merck Millipore. (n.d.). Fmoc-allysine ethylene acetal MSDS - 852305. Merck Millipore. [Link]
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ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids?. ResearchGate. [Link]
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Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
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Wikipedia. (n.d.). Allysine. Wikipedia. [Link]
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PubChem. (n.d.). Allysine. PubChem. [Link]
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National Center for Biotechnology Information. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Luna, C., et al. (2021). Allysine and α-Aminoadipic Acid as Markers of the Glyco-Oxidative Damage to Human Serum Albumin under Pathological Glucose Concentrations. Antioxidants, 10(3), 474. [Link]
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Kaya, K., et al. (2005). Selective Control of Toxic Microcystis Water Blooms Using Lysine and Malonic Acid: An Enclosure Experiment. Journal of Environmental Science and Health, Part A, 40(3), 635-46. [Link]
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Akagawa, M., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Journal of the American Chemical Society. [Link]
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Lejan JU. (n.d.). Amino acid metabolism: Disposal of Nitrogen. Pre-Med. [Link]
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METBIONET. (n.d.). GUIDELINES FOR AMINO ACID ANALYSIS. METBIONET. [Link]
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Llevot, A., et al. (2022). Sustainable synthesis, in silico evaluation of potential toxicity and environmental fate, antioxidant and UV-filtering/photostability activity of phenolic-based thiobarbituric derivatives. Green Chemistry, 24(3), 1238-1248. [Link]
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- 7. researchgate.net [researchgate.net]
A Proactive Approach to Safety: Understanding Allysine Ethylene Acetal
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Allysine ethylene acetal in a laboratory setting. Our goal is to provide value beyond the product itself, building deep trust by ensuring you have the necessary information for safe and effective research.
This compound, also known as (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a valuable lysine derivative used in peptide synthesis.[1] While it is reported as not meeting GHS hazard criteria in many cases, a cautious and informed approach to handling is paramount.[2] The primary concern with acetals, as a chemical class, is their potential to decompose under certain conditions (e.g., in the presence of strong acids) to form formaldehyde, a known irritant and sensitizer.[3] Therefore, the following personal protective equipment (PPE) and handling guidelines are designed to mitigate both direct contact risks and potential exposure to decomposition byproducts.
Core Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the essential PPE for handling this compound. This is based on a comprehensive review of safety data sheets and general best practices for handling laboratory chemicals.[4][5][6][7]
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound or solvents. For larger quantities or when there is a significant splash risk, it is advisable to use chemical splash goggles. |
| Hands | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Disposable nitrile gloves are suitable for incidental contact.[8] Always inspect gloves for tears or holes before use and change them immediately if contaminated. |
| Body | A standard laboratory coat. | Protects skin and personal clothing from spills and contamination. Ensure the lab coat is fully buttoned. |
| Respiratory | Generally not required under normal laboratory conditions with adequate ventilation. | If there is a risk of aerosolization or if working with large quantities in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[4][8] Always work in a well-ventilated area or a chemical fume hood. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide ensures a self-validating system of safety from initial handling to disposal.
Preparation and Engineering Controls
-
Ventilation is Key: Always handle this compound in a well-ventilated laboratory. For procedures with a higher risk of generating dust or aerosols, a chemical fume hood is mandatory.[4]
-
Emergency Equipment Check: Before beginning work, ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]
-
Gather Your PPE: Have all necessary PPE readily available and inspect it for any damage before use.
Donning PPE: A Deliberate Sequence
The following workflow illustrates the correct order for putting on your PPE to ensure maximum protection.
Caption: Workflow for donning Personal Protective Equipment.
Handling this compound
-
Avoid Inhalation and Contact: Minimize the creation of dust when handling the solid form.[9] Avoid direct contact with skin, eyes, and clothing.[9]
-
Prudent Practices: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Doffing PPE: Preventing Contamination
The order in which you remove your PPE is critical to prevent contaminating yourself.
Caption: Workflow for doffing Personal Protective Equipment.
Disposal Plan: Responsible Waste Management
-
Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[3]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory.
References
- Fmoc-allysine ethylene acetal MSDS - 852305 - Merck Millipore. Merck.
- This compound | C8H15NO4 | CID 11041524 - PubChem.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
- L- this compound = 98 TLC 215054-80-1 - Sigma-Aldrich. Sigma-Aldrich.
- Fmoc-allysine ethylene acetal Novabiochem - Sigma-Aldrich. Sigma-Aldrich.
- L-Allysine ethylene acetal | Amino Acid Deriv
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- CO-POLYMER ACETAL MSDS MATERIAL SAFETY D
- Personal Protective Equipment (PPE)
- PPE and Safety for Chemical Handling.
- Safety D
- Personal Protective Equipment (PPE). CHEMM.
- Protective Equipment. American Chemistry Council.
- ACETALDEHYDE | Occupational Safety and Health Administr
- A Complete Guide to Acetaldehyde Safety & Risk Management. CloudSDS.
- L- this compound = 98 TLC 215054-80-1 - Sigma-Aldrich. Sigma-Aldrich.
- Safety D
- 1910.1200 App C - Allocation Of Label Elements (Mandatory)
- Synthesis of this compound using phenylalanine dehydrogenase from Thermoactinomyces intermedius. PubMed.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
